Cdk-IN-9
Description
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Properties
Molecular Formula |
C21H24N8S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanyl)-3-cyclobutyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26) |
InChI Key |
MJACTWDJXKRKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk-IN-9: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-9, also known as CDK9-IN-9, is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant therapeutic target in oncology and other disease areas characterized by transcriptional dysregulation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the P-TEFb Complex
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDK9.[3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which it forms with a regulatory cyclin partner, predominantly Cyclin T1.[2][4] The P-TEFb complex is a crucial component of the cellular machinery that governs the transition from abortive to productive transcription elongation by RNA Polymerase II (RNAP II).[1][2]
The process begins with the recruitment of RNAP II to the promoter of a gene. Soon after initiation, RNAP II often pauses, a state enforced by negative regulatory factors such as the Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF).[1] The recruitment of the P-TEFb complex to this paused state is a critical checkpoint. CDK9, within the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II at the Serine 2 position.[3] This phosphorylation event leads to the dissociation of NELF and the conversion of DSIF into a positive elongation factor, thereby releasing the paused RNAP II and enabling productive transcription elongation to proceed.[3]
This compound, by inhibiting the kinase activity of CDK9, prevents the phosphorylation of the RNAP II CTD. This leads to a failure in the release of paused RNAP II, resulting in a global suppression of transcription, particularly of genes with short-lived mRNAs. Many of these genes encode for proteins critical for cancer cell survival, such as anti-apoptotic proteins (e.g., Mcl-1 and XIAP) and oncogenes (e.g., c-Myc).[1][2] The downregulation of these key survival proteins ultimately triggers apoptosis in cancer cells, highlighting the therapeutic potential of this compound.
Signaling Pathway
The following diagram illustrates the P-TEFb signaling pathway and the point of intervention by this compound.
Quantitative Data
| Kinase Target | IC50 (nM) | Reference |
| CDK9/Cyclin T1 | 1.8 | [3] |
| CDK2/Cyclin E | 155 | [3] |
Note: The selectivity of CDK9 inhibitors is a critical parameter, as off-target effects on other CDKs can lead to toxicity.[1] Further profiling of this compound against a broader panel of kinases is necessary for a complete understanding of its selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CDK9 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase-specific substrate (e.g., a peptide derived from the RNAP II CTD)
-
This compound (or other test inhibitor)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assay: Western Blot for Downstream Effects
This assay is used to determine the effect of this compound on the phosphorylation of downstream targets and the expression of key proteins in cells.
Materials:
-
Cancer cell line (e.g., a leukemia or solid tumor line known to be sensitive to CDK9 inhibition)
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-c-Myc, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and lyse them in cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation and expression levels.
Experimental Workflows
The following diagrams, generated using DOT language, illustrate the workflows for the described experimental protocols.
Conclusion
This compound is a potent inhibitor of CDK9, acting through the direct inhibition of the P-TEFb complex to suppress transcriptional elongation. This mechanism leads to the downregulation of key survival proteins in cancer cells, ultimately inducing apoptosis. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working with this compound and other CDK9 inhibitors. Further investigation into the broader kinase selectivity profile of this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 9 may as a novel target in downregulating the atherosclerosis inflammation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-9: A Dual-Action Molecular Glue for Targeted Protein Degradation and Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cdk-IN-9 has emerged as a significant research tool in the field of targeted protein degradation and kinase inhibition. This pyrazolopyrimidine-based compound exhibits a dual mechanism of action, functioning as both a potent inhibitor of cyclin-dependent kinases (CDKs) and as a molecular glue that induces the degradation of Cyclin K. By promoting a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1, this compound triggers the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action: A Dual Threat
This compound, also identified as compound 24 in seminal research, operates through a sophisticated dual-action mechanism[1].
-
Kinase Inhibition: It directly inhibits the kinase activity of several CDKs through competitive binding at the ATP pocket. This inhibition leads to the dephosphorylation of key cellular proteins, such as the Retinoblastoma protein (Rb) and the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), ultimately inducing apoptosis[1].
-
Molecular Glue-Mediated Degradation: this compound acts as a molecular glue, inducing a ternary complex between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, marking it for degradation by the proteasome[1]. This degradation of Cyclin K further disrupts the transcriptional machinery.
This dual functionality makes this compound a powerful tool for studying the roles of both CDK activity and Cyclin K levels in cellular processes and disease.
Quantitative Data
The following tables summarize the available quantitative data for this compound's inhibitory and degradation activities.
Table 1: Kinase Inhibitory Activity of this compound [1]
| Kinase Target | IC50 (nM) |
| CDK2/E | 4 |
| CDK1/B | 18 |
| CDK7/H/MAT1 | 130 |
| CDK9/T1 | 10 |
Note: The complete kinase selectivity profile for this compound is not publicly available. The data presented here is based on the primary literature describing the compound.
Table 2: Cyclin K Degradation Activity of this compound [1]
| Cell Line | Concentration for Significant Degradation |
| MINO (Mantle Cell Lymphoma) | 5 nM (potent decrease) |
| MINO (Mantle Cell Lymphoma) | 50 nM (complete disappearance) |
Note: A formal DC50 (concentration for 50% degradation) value for Cyclin K degradation by this compound is not available in the public domain. The data reflects concentrations at which significant degradation was observed via Western Blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Figure 1: this compound's dual mechanism of action.
Figure 2: Workflow for Cyclin K degradation analysis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and information inferred from the primary literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of cyclin-dependent kinases.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK2/E, CDK1/B, CDK7/H/MAT1, CDK9/T1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
In a white-walled microplate, add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate mixture in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each CDK/Cyclin pair.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Equilibrate the plate to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Cyclin K Degradation
Objective: To assess the dose-dependent degradation of Cyclin K in cells treated with this compound.
Materials:
-
MINO (mantle cell lymphoma) cell line or other suitable cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin K, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MINO cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 5, 50, 500, 5000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-actin antibody as a loading control.
-
Perform densitometry analysis to quantify the relative levels of Cyclin K, normalized to the loading control.
In Vivo Patient-Derived Xenograft (PDX) Study
Objective: To evaluate the in vivo efficacy of this compound in a patient-derived xenograft model of lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Patient-derived lymphoma cells
-
This compound formulated for intraperitoneal (IP) injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Protocol:
-
Implant patient-derived lymphoma cells subcutaneously into the flank of NSG mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via IP injection at a specified dose and schedule (e.g., 0.1-10 mg/kg, once daily). The control group receives vehicle injections.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for Cyclin K levels, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound represents a valuable chemical probe for dissecting the intricate roles of CDK12 and Cyclin K in cellular signaling and transcription. Its dual mechanism of kinase inhibition and targeted protein degradation offers a unique advantage for therapeutic development, particularly in cancers that are dependent on CDK activity or susceptible to transcriptional dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to further explore the potential of molecular glues as a novel therapeutic modality. Further studies are warranted to fully elucidate the complete kinase selectivity profile and to establish a precise DC50 for Cyclin K degradation to enable more quantitative comparisons with other molecular glue degraders.
References
Cdk-IN-9: A Molecular Glue for Targeted Cyclin K Degradation - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cdk-IN-9 is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) that has emerged as a powerful tool for studying CDK biology and as a potential therapeutic agent. Beyond its traditional kinase inhibition, this compound functions as a "molecular glue," inducing the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its biological effects.
Introduction to this compound and Cyclin K
Cyclin-dependent kinases are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. Cyclin K, in partnership with CDK12 and CDK13, is a key regulator of transcriptional elongation. The CDK12/cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for productive transcription of a specific subset of genes, including those involved in the DNA damage response (DDR).
This compound is a small molecule that not only inhibits the catalytic activity of certain CDKs but also uniquely hijacks the cell's ubiquitin-proteasome system to selectively eliminate cyclin K. This dual mechanism of action offers a novel therapeutic strategy for cancers dependent on the CDK12/cyclin K axis.
Mechanism of Action: A Molecular Glue Approach
This compound induces the degradation of cyclin K through a molecular glue mechanism. It facilitates the formation of a ternary complex between CDK12, the substrate-binding component of the CUL4-DDB1 E3 ubiquitin ligase complex (DDB1), and itself. This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.
A key aspect of this mechanism is its specificity. While this compound can inhibit multiple CDKs, it selectively induces the degradation of cyclin K by bridging the interaction between CDK12 and DDB1. A similar ternary complex is not efficiently formed with the closely related CDK9, highlighting the nuanced structure-activity relationship that governs this molecular glue activity.
Signaling Pathway of this compound-Induced Cyclin K Degradation
Caption: this compound mediated degradation of Cyclin K.
Quantitative Data
The following tables summarize the inhibitory and degradation activities of this compound and other relevant compounds.
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (nM) | Reference |
| CDK9 | 1.8 | [1] |
| CDK2 | 155 | [1] |
Table 2: Comparative IC50 Values of Selected CDK Inhibitors
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) | Reference |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [2] |
| Flavopiridol | 30 | 100 | 20 | - | 10 | 10 | [3] |
| AT7519 | 190 | 44 | 67 | 18 | - | <10 | [3] |
| Roniciclib | 5-25 | 5-25 | 5-25 | - | 5-25 | 5-25 | [2] |
Table 3: Cyclin K Degradation Activity (DC50) of Molecular Glues
| Compound | Cell Line | DC50 (nM) | Reference |
| CR8 | HEK293T | ~100-300 | [4] |
| HQ461 | A549 | ~50 | [5] |
Note: Specific DC50 values for this compound are not widely published. The data for CR8 and HQ461, which share a similar mechanism of action, are provided for context.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay
This protocol is to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear or opaque-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Reagent
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For the CellTiter-Glo® assay, equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) and incubate until the formazan crystals are fully dissolved.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Western Blotting for Cyclin K Degradation
This protocol is to visualize and quantify the degradation of cyclin K upon treatment with this compound.
Materials:
-
Cancer cell line
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin K, anti-CDK12, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using an ECL substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for CDK12 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software to determine the DC₅₀ (half-maximal degradation concentration).
Co-Immunoprecipitation (Co-IP) of CDK12 and DDB1
This protocol is to demonstrate the this compound-dependent interaction between CDK12 and DDB1.
Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cancer cell line
-
This compound stock solution
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CDK12 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-DDB1 and anti-CDK12 antibodies for Western blotting
-
Elution buffer
Procedure:
-
Treat cells with this compound or DMSO (vehicle control) for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CDK12 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with Co-IP buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using antibodies against DDB1 and CDK12. An increased amount of DDB1 in the this compound-treated sample compared to the control indicates an induced interaction.
In Vitro Ubiquitination Assay
This protocol is to reconstitute the this compound-induced ubiquitination of cyclin K in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CUL4-DDB1-RBX1 E3 ligase complex
-
Recombinant human CDK12/Cyclin K complex
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound stock solution
Procedure:
-
Set up the ubiquitination reaction mixture in a microcentrifuge tube containing the reaction buffer, ATP, ubiquitin, E1, E2, and the CUL4-DDB1-RBX1 E3 ligase.
-
Add the recombinant CDK12/Cyclin K complex to the reaction mixture.
-
Add this compound or DMSO (vehicle control) to the respective reaction tubes.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cyclin K antibody. A high-molecular-weight smear or ladder of bands in the this compound-treated lane indicates polyubiquitination of cyclin K.
Downstream Effects of Cyclin K Degradation
The this compound-induced degradation of cyclin K leads to the functional inactivation of the CDK12/cyclin K complex. This has several significant downstream consequences:
-
Reduced RNA Polymerase II Phosphorylation: The CDK12/cyclin K complex is a major kinase for phosphorylating serine 2 of the RNA polymerase II C-terminal domain (pSer2). Degradation of cyclin K leads to a marked decrease in RNAPII pSer2 levels, which impairs transcriptional elongation.[5]
-
Altered Gene Expression: The loss of CDK12/cyclin K function disproportionately affects the transcription of long genes and genes with complex intron-exon structures, many of which are involved in the DNA damage response (DDR), including BRCA1, FANCF, and ATR.[6]
-
Impaired DNA Damage Response: By downregulating key DDR genes, this compound-induced cyclin K degradation can sensitize cancer cells to DNA-damaging agents and PARP inhibitors, offering a potential combination therapy strategy.
Conclusion
This compound represents a fascinating class of small molecules that go beyond simple enzyme inhibition. Its ability to act as a molecular glue to induce the targeted degradation of cyclin K provides a powerful tool for chemical biology and a promising avenue for cancer therapy. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and the broader field of targeted protein degradation. As our understanding of the structure-activity relationships of molecular glues deepens, the rational design of novel degraders with enhanced potency and selectivity will undoubtedly accelerate the development of this exciting therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk-IN-9 in Retinoblastoma Protein Dephosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retinoblastoma protein (Rb) is a critical tumor suppressor, the function of which is tightly regulated by its phosphorylation state. Hyperphosphorylation of Rb by cyclin-dependent kinases (Cdks) leads to its inactivation and subsequent cell cycle progression, a process frequently dysregulated in cancer. Consequently, the inhibition of Cdks to promote Rb dephosphorylation and reactivation has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of Cdk-IN-9, a potent pyrazolo[4,3-d]pyrimidine-based inhibitor of Cdks, and its role in mediating the dephosphorylation of the retinoblastoma protein. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.
Introduction to Retinoblastoma Protein Regulation
The retinoblastoma protein is a key regulator of the G1/S checkpoint in the cell cycle. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for S-phase entry. The phosphorylation of Rb is a sequential process mediated by different Cdk-cyclin complexes. Initially, Cdk4/6-cyclin D complexes partially phosphorylate Rb, followed by further phosphorylation by Cdk2-cyclin E, leading to its hyperphosphorylated and inactive state. This releases E2F, allowing for cell cycle progression.
The reversible nature of Rb phosphorylation makes it an attractive target for therapeutic intervention. Inhibitors of Cdks can block the phosphorylation of Rb, leading to its dephosphorylation by cellular phosphatases, reactivation of its tumor-suppressor function, and ultimately, cell cycle arrest and apoptosis in cancer cells.
This compound: A Potent Inducer of Retinoblastoma Dephosphorylation
This compound (also known as compound 24) is a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine that has been identified as a potent inhibitor of cyclin-dependent kinases, particularly Cdk2.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding site of Cdks. Biochemical and cellular assays have demonstrated that this compound treatment leads to the dephosphorylation of the retinoblastoma protein, which is a key event in its induction of apoptosis.[1]
Quantitative Efficacy of this compound
The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been characterized, highlighting its potency, particularly against Cdk2.
| Kinase Target | IC50 (nM) |
| Cdk2/cyclin E | 4 |
| Cdk1/cyclin B | - |
| Cdk4/cyclin D1 | - |
| Cdk5/p25 | - |
| Cdk7/cyclin H | - |
| Cdk9/cyclin T1 | - |
| Table 1: In vitro inhibitory activity of this compound against various cyclin-dependent kinases. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Data extracted from Jorda et al., 2022.[1] |
Signaling Pathway of this compound-Mediated Rb Dephosphorylation
This compound exerts its effect on Rb dephosphorylation by directly inhibiting the kinase activity of Cdk2. This disruption of the canonical Rb phosphorylation pathway allows protein phosphatases, such as Protein Phosphatase 1 (PP1), to dephosphorylate Rb, restoring its tumor-suppressive function.
References
The Role of CDK9 Inhibition in Apoptosis Induction: A Technical Guide
Executive Summary: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 facilitates the expression of essential genes, including those that promote cell survival and proliferation. Dysregulation of CDK9 activity is a hallmark of various malignancies, where it sustains the high transcriptional demand of cancer cells. This guide provides an in-depth analysis of the mechanism by which CDK9 inhibitors, exemplified by compounds like Cdk-IN-9, induce apoptosis. By blocking the phosphorylation of RNA Polymerase II, these inhibitors cause a rapid downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1 and the oncogene c-Myc. This disruption of pro-survival signaling shifts the cellular balance, triggering the intrinsic apoptotic cascade and leading to programmed cell death. This document details the underlying signaling pathways, presents quantitative data on the effects of CDK9 inhibition, outlines key experimental protocols, and discusses the therapeutic potential of targeting this pathway in cancer treatment.
Introduction to CDK9: The Engine of Transcriptional Elongation
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate essential cellular processes, including cell cycle progression and gene transcription.[1][2] CDK9 is classified as a transcriptional CDK, functioning distinctly from cell cycle-regulating CDKs like CDK1, 2, 4, and 6.[3] Its primary role is to control the elongation phase of transcription.
CDK9 partners with a regulatory cyclin, typically Cyclin T1, to form the active positive transcription elongation factor b (P-TEFb) complex.[4][5] The P-TEFb complex is recruited to gene promoters where it phosphorylates key substrates to release paused RNA Polymerase II (RNAP II), allowing transcription to proceed.[3][6] The primary target of CDK9 is the C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at the Serine 2 (Ser2) and Serine 5 (Ser5) residues of its heptapeptide repeats.[2][4][5][7] This phosphorylation event is a critical checkpoint for the transition from transcriptional initiation to productive elongation.[2]
In many hematological and solid tumors, cancer cells become dependent on the continuous high-level expression of certain genes for their survival. These often include oncogenes and anti-apoptotic proteins whose mRNA and protein products are inherently unstable and have short half-lives. This dependency makes them particularly vulnerable to the inhibition of transcriptional machinery, positioning CDK9 as a compelling target for anti-cancer drug development.[3][6]
The Core Mechanism: Transcriptional Repression via CDK9 Inhibition
The primary mechanism by which CDK9 inhibitors like this compound induce apoptosis is through the suppression of global transcription, which disproportionately affects genes with short-lived transcripts.
-
Inhibition of P-TEFb Kinase Activity : CDK9 inhibitors are ATP-competitive small molecules that bind to the catalytic site of CDK9, preventing it from phosphorylating its substrates.[3]
-
Halted RNA Pol II Elongation : Without Ser2 phosphorylation by CDK9, RNAP II remains paused at the promoter-proximal region of genes, leading to a failure of transcriptional elongation.[4][8]
-
Depletion of Anti-Apoptotic Proteins : This transcriptional arrest leads to a rapid decline in the cellular levels of proteins with high turnover rates. Key among these are:
-
Myeloid cell leukemia-1 (Mcl-1) : An anti-apoptotic member of the Bcl-2 family that is essential for the survival of many cancer cells. Its depletion is a primary trigger for apoptosis following CDK9 inhibition.[4][9]
-
c-Myc : A potent oncogene that drives cell proliferation and metabolism. CDK9 inhibition leads to a marked downregulation of c-Myc, contributing to both cell cycle arrest and apoptosis.[2][4][7]
-
c-FLIP : An inhibitor of the extrinsic apoptosis pathway. Its downregulation by CDK9 inhibitors can sensitize cells to death receptor-mediated apoptosis.[8]
-
By cutting off the supply of these critical survival proteins, CDK9 inhibitors effectively dismantle the protective mechanisms that allow cancer cells to evade apoptosis.
Caption: Mechanism of this compound-induced transcriptional repression.
Triggering the Intrinsic Apoptotic Cascade
The depletion of Mcl-1 is a pivotal event that directly initiates the intrinsic (or mitochondrial) pathway of apoptosis.
-
Activation of BAX/BAK : Mcl-1 normally sequesters pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. When Mcl-1 levels fall, BIM is released, leading to the activation and oligomerization of BAX and BAK at the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX/BAK form pores in the mitochondrial membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm.
-
Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
-
Execution Phase : Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[4][5]
The appearance of cleaved caspase-3 and cleaved PARP are therefore reliable biochemical markers for apoptosis induced by CDK9 inhibition.[4][5][7]
Caption: Downstream signaling cascade leading to apoptosis.
Quantitative Data on CDK9 Inhibition
The efficacy of CDK9 inhibitors has been quantified across various cancer cell lines. The data consistently show potent anti-proliferative and pro-apoptotic effects.
Table 1: IC50 Values of CDK9 Inhibitor SNS-032 in B-ALL Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell viability by 50% after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 200 | [7] |
| REH | B-cell Acute Lymphoblastic Leukemia | 200 | [7] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 350 | [7] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 250 | [7] |
Table 2: Modulation of Key Apoptosis-Related Proteins by CDK9 Inhibitors This table outlines the observed changes in the expression of key proteins following treatment with a CDK9 inhibitor.
| Protein | Function | Effect of CDK9 Inhibition | Citation |
| Mcl-1 | Anti-Apoptotic | Downregulated | [4][8][9] |
| c-Myc | Oncogene, Pro-Proliferative | Downregulated | [4][5][7] |
| c-FLIP | Anti-Apoptotic | Downregulated | [8] |
| Bcl-2 | Anti-Apoptotic | Downregulated | [7] |
| Cleaved Caspase-3 | Pro-Apoptotic (Active form) | Upregulated | [4][5][7] |
| Cleaved PARP | Apoptosis Marker | Upregulated | [4][5] |
| p-RNAP II (Ser2) | Transcriptional Elongation | Downregulated | [4][5] |
Key Experimental Protocols
Verifying the pro-apoptotic activity of a CDK9 inhibitor involves a series of standard molecular and cell biology techniques.
5.1 Cell Viability and Proliferation Assay
-
Objective : To determine the effect of the inhibitor on cell proliferation and calculate IC50 values.
-
Method (EdU Staining) :
-
Cell Seeding : Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treatment : Treat cells with a gradient concentration of the CDK9 inhibitor (e.g., this compound) for a specified period (e.g., 24-72 hours).
-
EdU Labeling : Add 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium for the final 2-4 hours of incubation. EdU is incorporated into newly synthesized DNA.
-
Fixation and Permeabilization : Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent-based solution (e.g., 0.5% Triton X-100).
-
Click-iT Reaction : Add a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) that reacts with the alkyne group of the incorporated EdU.
-
DNA Staining : Counterstain all cell nuclei with a DNA dye like Hoechst 33342 or DAPI.
-
Analysis : Image the plate using a high-content imager or fluorescence microscope. The percentage of proliferating cells is calculated as (EdU-positive nuclei / Total nuclei) * 100.
-
5.2 Apoptosis Assay (Annexin V & Propidium Iodide Staining)
-
Objective : To quantify the percentage of cells undergoing apoptosis.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10][11]
-
Method :
-
Cell Culture and Treatment : Culture 1-5 x 10^5 cells and induce apoptosis using the CDK9 inhibitor. Include a negative (vehicle-treated) control.[11]
-
Cell Harvesting : Collect both adherent and suspension cells. Centrifuge the cell suspension to pellet the cells.[10][11]
-
Washing : Wash the cells once with cold 1X PBS.[11]
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Staining : Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI staining solution to the cell suspension.[11]
-
Incubation : Incubate the cells for 15-20 minutes at room temperature, protected from light.[11]
-
Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[11]
-
Live cells : Annexin V-negative / PI-negative.
-
Early apoptotic cells : Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive / PI-positive.
-
-
5.3 Western Blotting for Protein Expression
-
Objective : To detect changes in the expression levels of key apoptosis-related proteins.
-
Method :
-
Protein Extraction : Treat cells with the CDK9 inhibitor for the desired time, then wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., Mcl-1, c-Myc, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.
-
Analysis : Quantify band intensities relative to the loading control to determine changes in protein expression.
-
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion and Therapeutic Outlook
The inhibition of CDK9 represents a powerful strategy for inducing apoptosis in cancer cells. By targeting the fundamental process of transcriptional elongation, inhibitors like this compound effectively shut down the production of critical survival proteins, leading to cell death. The rapid downregulation of Mcl-1 and c-Myc is a key driver of this pro-apoptotic activity. The compelling preclinical data, demonstrating potent cell killing across various tumor types, including leukemias and solid tumors, underscores the therapeutic potential of this approach.[8][9][12] Future research will likely focus on developing more selective CDK9 inhibitors to minimize off-target effects, exploring combination therapies to overcome resistance, and identifying patient populations most likely to benefit from this targeted strategy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma | IRVA [htlv.net]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. bio-techne.com [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Cdk-IN-9: A Dual-Mechanism Inhibitor and Molecular Glue Targeting Cyclin-Dependent Kinases
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-9 has emerged as a potent small molecule with a novel dual mechanism of action, functioning as both a direct inhibitor of cyclin-dependent kinases (CDKs) and as a molecular glue that induces the targeted degradation of cyclin K. This technical guide provides a comprehensive overview of the target protein binding profile of this compound, details the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways it modulates. The quantitative binding data, detailed protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Target Protein Binding and Selectivity
This compound, also referred to as compound 24 in seminal literature, demonstrates potent inhibitory activity against several members of the cyclin-dependent kinase family. Its primary mechanism of action involves competitive binding to the ATP pocket of these kinases. The inhibitory potency of this compound has been quantified across a panel of CDKs, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Protein | IC50 (nM) |
| CDK2/cyclin E | 4 |
| CDK1/cyclin B | 28 |
| CDK5/p25 | 35 |
| CDK7/cyclin H | 130 |
| CDK9/cyclin T1 | 65 |
| Data sourced from Jorda et al., J Med Chem, 2022.[1] |
As the data indicates, this compound is a particularly potent inhibitor of CDK2/cyclin E.[1] Beyond direct inhibition, this compound exhibits a unique molecular glue activity, inducing the proteasome-dependent degradation of cyclin K. This is achieved by promoting an interaction between CDK12 and the DDB1 E3 ubiquitin ligase component, leading to the ubiquitination and subsequent degradation of cyclin K.[1][2]
Experimental Protocols
The characterization of this compound's binding affinity and mechanism of action relies on a combination of biochemical and cellular assays. The following sections provide an overview of the key experimental methodologies.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases.
Methodology: A common method for assessing kinase inhibition is a fluorescence-based immunoassay.
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T1)
-
Kinase substrate (e.g., a peptide or protein substrate like histone H1 or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection antibody (e.g., a phospho-specific antibody that recognizes the phosphorylated substrate)
-
Fluorescently labeled secondary antibody
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure: a. Prepare serial dilutions of this compound in the kinase reaction buffer. b. In a microplate, add the kinase, the substrate, and the diluted this compound. c. Initiate the kinase reaction by adding a specific concentration of ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate. g. Wash the plate to remove unbound antibody. h. Add the fluorescently labeled secondary antibody and incubate. i. Wash the plate to remove unbound secondary antibody. j. Measure the fluorescence intensity in each well using a microplate reader. k. Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cyclin K Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to induce the degradation of cyclin K in cells.
Methodology: Western blotting is a standard technique to detect changes in protein levels.
-
Reagents and Materials:
-
Cancer cell line (e.g., a lymphoma cell line)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cyclin K, CDK12, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours). In a separate control group, pre-treat cells with a proteasome inhibitor before adding this compound to confirm proteasome-dependent degradation. c. Harvest the cells and lyse them in lysis buffer. d. Determine the protein concentration of the lysates using a BCA assay. e. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. f. Separate the proteins by SDS-PAGE. g. Transfer the separated proteins to a nitrocellulose or PVDF membrane. h. Block the membrane with blocking buffer to prevent non-specific antibody binding. i. Incubate the membrane with the primary antibody against cyclin K overnight at 4°C. j. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. k. Detect the protein bands using a chemiluminescent substrate and an imaging system. l. Strip the membrane and re-probe with antibodies against CDK12 and a loading control to ensure equal protein loading.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating key signaling pathways involved in cell cycle control and transcription.
Inhibition of Cell Cycle Progression via Retinoblastoma Protein Dephosphorylation
CDK2/cyclin E is a critical kinase that promotes the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By potently inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, thereby blocking cell cycle progression and inducing apoptosis.[1]
Induction of Cyclin K Degradation via Molecular Glue Mechanism
This compound acts as a molecular glue, inducing a novel protein-protein interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This ternary complex formation brings cyclin K, the regulatory partner of CDK12, into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of cyclin K disrupts the function of the CDK12/cyclin K complex, which is involved in regulating transcriptional elongation.[1][2]
References
Cdk-IN-9: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-9 has emerged as a significant chemical probe in the study of cyclin-dependent kinases (CDKs) and their role in cellular processes, particularly in the context of cancer biology. However, the nomenclature "this compound" has been associated with at least two distinct small molecules with different primary targets and mechanisms of action, leading to some ambiguity in the scientific literature. This guide aims to provide a comprehensive overview of the known downstream signaling pathways affected by these compounds, presenting the available data, experimental methodologies, and visual representations to aid researchers in their understanding and application of this tool.
One described entity, which we will refer to as This compound (selective CDK9 inhibitor) , is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of 1.8 nM.[1] Its primary mechanism of action is the direct inhibition of the kinase activity of the P-TEFb complex (CDK9/cyclin T1), a crucial regulator of transcriptional elongation.
A second, more extensively characterized compound, also referred to as This compound (CDK2 inhibitor and molecular glue) , is a potent inhibitor of CDK2/Cyclin E (IC50 = 4 nM) that also exhibits a novel molecular glue function.[2][3][4][5] This compound induces the degradation of Cyclin K by promoting a novel protein-protein interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1.[2][4][5]
This guide will delineate the downstream signaling pathways associated with both of these activities, as they represent distinct and important mechanisms with significant implications for cellular function and therapeutic development.
Core Downstream Signaling Pathways
Inhibition of Transcriptional Elongation (via CDK9 Inhibition)
The primary and most direct downstream effect of this compound (as a selective CDK9 inhibitor) is the suppression of transcriptional elongation. CDK9, as the catalytic subunit of P-TEFb, phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at Serine 2 (Ser2). This phosphorylation event is critical for the release of paused Pol II from promoter-proximal regions, allowing it to transition into a productive elongation phase. This compound, by inhibiting CDK9, prevents this phosphorylation event, leading to an accumulation of paused Pol II and a global decrease in the transcription of a wide range of genes.
A key consequence of this transcriptional suppression is the rapid depletion of proteins with short half-lives, many of which are critical for cancer cell survival. This includes anti-apoptotic proteins such as Mcl-1 and the oncogenic transcription factor c-Myc.[6][7] The downregulation of these key survival proteins is a major contributor to the pro-apoptotic effects of CDK9 inhibition.
Signaling Pathway Diagram: Inhibition of Transcriptional Elongation by this compound
Caption: this compound inhibits P-TEFb, preventing RNA Pol II phosphorylation and leading to apoptosis.
Induction of Apoptosis through Cyclin K Degradation (via Molecular Glue Mechanism)
The dual-action this compound (CDK2 inhibitor and molecular glue) introduces a distinct and potent mechanism for inducing apoptosis. This compound acts as a "molecular glue" by stabilizing an interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[2][4][5] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.
The degradation of Cyclin K effectively inactivates CDK12. CDK12 is a critical kinase that, similar to CDK9, phosphorylates the Ser2 residue of the RNA Pol II CTD, particularly for long and complex genes, including many involved in the DNA damage response (DDR). Therefore, the degradation of Cyclin K leads to a specific form of transcriptional repression, affecting a subset of genes crucial for maintaining genomic integrity. The loss of these DDR proteins sensitizes cells to DNA damage and can trigger apoptosis.
Furthermore, the direct inhibition of CDK2 by this compound contributes to cell cycle arrest and apoptosis. CDK2 is a key regulator of the G1/S and S phases of the cell cycle. Its inhibition leads to the dephosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest and apoptosis.
The combined effect of Cyclin K degradation and CDK2 inhibition results in a potent anti-proliferative and pro-apoptotic response. This includes the activation of caspases 3, 7, and 9, and the downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[2]
Signaling Pathway Diagram: Molecular Glue-Mediated Cyclin K Degradation and CDK2 Inhibition
Caption: this compound induces Cyclin K degradation via a molecular glue mechanism and inhibits CDK2, leading to apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| CDK9 | 1.8 | [1] |
| CDK2/Cyclin E | 4 | [2][3][4][5] |
| CDK2 | 155 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 4.4 | |
| HeLa-MaTu-ADR | Cervical Cancer | 5.3 | |
| NCI-H460 | Lung Cancer | 9.2 | |
| DU145 | Prostate Cancer | 4.5 | |
| Caco-2 | Colorectal Cancer | 8.4 | |
| B16F10 | Melanoma | 1.2 | |
| A2780 | Ovarian Cancer | 1.2 | |
| MOLM-13 | Acute Myeloid Leukemia | 2.0 |
Table 3: Cellular Effects of this compound
| Effect | Cell Line | Concentration | Time | Observation | Reference |
| Cyclin K Degradation | MINO | 5 nM | 2 h | Potent decrease in Cyclin K levels | [2] |
| Cyclin K Degradation | MINO | 50 nM | 2 h | Complete disappearance of Cyclin K | [2] |
| Apoptosis Induction | MINO | 2.5-40 nM | 24 h | Activation of caspases 3/7/9 | [2] |
| Downregulation of Anti-apoptotic Proteins | MINO | 2.5-40 nM | 24 h | Decreased levels of Mcl-1 and XIAP | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against specific cyclin-dependent kinases.
Materials:
-
Recombinant active CDK enzyme (e.g., CDK9/Cyclin T1, CDK2/Cyclin E)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic CDK substrate or a specific substrate for the kinase of interest)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To assess the effect of this compound on the expression levels of total and phosphorylated proteins (e.g., RNA Pol II, Rb, Mcl-1, XIAP, Cyclin K).
Materials:
-
Cell line of interest (e.g., MINO, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the proteins and phospho-proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the indicated times.
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH, β-actin).
Caspase Activity Assay
Objective: To measure the activation of caspases (e.g., caspase-3, -7, -9) in response to this compound treatment as an indicator of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or a similar fluorometric or colorimetric assay kit
-
96-well opaque-walled plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time period.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30-60 minutes).
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of active caspase in the sample. Express the results as fold-change relative to the vehicle-treated control.
Conclusion
This compound represents a powerful tool for investigating the roles of CDKs in transcription, cell cycle control, and apoptosis. The dual-action compound, with its ability to both inhibit CDK2 and induce the degradation of Cyclin K via a molecular glue mechanism, offers a unique opportunity to dissect complex cellular signaling networks. The selective CDK9 inhibitor variant provides a more focused means to study the direct consequences of P-TEFb inhibition. A clear understanding of the specific compound being used and its distinct downstream effects is crucial for the accurate interpretation of experimental results. This guide provides a foundational framework for researchers utilizing this compound, summarizing the key signaling pathways, quantitative data, and experimental methodologies to facilitate further investigation into the therapeutic potential of targeting these fundamental cellular processes.
References
- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdk13 — TargetMol Chemicals [targetmol.com]
- 7. researchgate.net [researchgate.net]
The Structural Basis of Cdk-IN-9 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a critical target in oncology and other therapeutic areas. Its role in phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) makes it essential for the expression of short-lived anti-apoptotic proteins and oncogenes, such as MCL-1 and MYC. Consequently, the development of potent and selective CDK9 inhibitors is a major focus of modern drug discovery. This technical guide provides an in-depth overview of the structural basis of activity for CDK9 inhibitors, with a focus on the potent and selective inhibitor, CDK9-IN-9.
Cdk-IN-9: A Potent and Selective CDK9 Inhibitor
CDK9-IN-9 is a small molecule inhibitor that demonstrates high potency for CDK9. Its selectivity for CDK9 over other cyclin-dependent kinases, particularly the closely related CDK2, is a key characteristic that contributes to its therapeutic potential by minimizing off-target effects.
Quantitative Data on Inhibitory Activity
The inhibitory activity of CDK9-IN-9 and other representative selective CDK9 inhibitors is summarized in the table below. This data is crucial for comparing the potency and selectivity profiles of different compounds.
| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) | Reference |
| CDK9-IN-9 | 1.8 | 155 | ~86-fold | [1] |
| MC180295 | 5 | >110 | >22-fold | |
| NVP-2 | <0.514 | - | >700-fold vs DYRK1B | [2] |
| AZD4573 | <4 | - | High selectivity | |
| JSH-150 | 1 | - | High selectivity |
Note: Data for a broader kinase panel for CDK9-IN-9 is not publicly available. The table includes data for other well-characterized selective CDK9 inhibitors to provide context.
Structural Basis of Selective CDK9 Inhibition
The structural basis for the potent and selective inhibition of CDK9 by small molecules lies in the specific interactions formed within the ATP-binding pocket of the kinase. While a crystal structure of CDK9 in complex with CDK9-IN-9 is not publicly available, the structure of CDK9/cyclin T1 in complex with another selective inhibitor, MC180295 (PDB ID: 6W9E), provides significant insights into the binding mode of this class of inhibitors.
The CDK9 ATP-binding site is located at the interface between the N-terminal and C-terminal lobes of the kinase domain. Key features that contribute to inhibitor binding and selectivity include:
-
Hinge Region Interactions: Like most kinase inhibitors, selective CDK9 inhibitors form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Pockets: The inhibitor scaffolds typically occupy nearby hydrophobic pockets, enhancing binding affinity.
-
Gatekeeper Residue: The nature of the gatekeeper residue in CDK9 allows for the design of inhibitors that can achieve selectivity over other kinases with different residues at this position.
-
Solvent-Exposed Regions: Interactions with solvent-exposed regions can be exploited to further improve selectivity and potency.
Signaling Pathway of CDK9
CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a crucial role in regulating gene transcription. The following diagram illustrates the canonical CDK9 signaling pathway.
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization of kinase inhibitors. Below are representative methodologies for key experiments in the study of CDK9 inhibitors.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
CDK9-IN-9 (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of CDK9-IN-9 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate solution (containing CDK9/Cyclin T1 and the kinase substrate in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution (in kinase assay buffer).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
X-ray Crystallography of CDK9 in Complex with an Inhibitor
This technique is used to determine the three-dimensional structure of the kinase-inhibitor complex, providing a detailed view of the binding interactions.
Materials:
-
Purified, homogenous CDK9/Cyclin T1 protein
-
CDK9-IN-9 (or other inhibitor)
-
Crystallization buffer screens
-
Cryoprotectant
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffraction equipment (synchrotron source is often required for high resolution)
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate the purified CDK9/Cyclin T1 protein with a molar excess of CDK9-IN-9 to ensure saturation of the binding site.
-
Crystallization Screening: Set up crystallization trials by mixing the protein-inhibitor complex with a variety of crystallization buffer conditions using vapor diffusion methods. This is typically done using robotic systems to screen hundreds of conditions.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.
-
Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known CDK9 structure as a search model.
-
Build the inhibitor molecule into the electron density map.
-
Refine the structure to improve the fit between the model and the experimental data.
-
-
Structural Analysis: Analyze the final structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between the inhibitor and the kinase.
Experimental Workflow for Kinase Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel kinase inhibitor like CDK9-IN-9.
Caption: Workflow for Kinase Inhibitor Characterization.
Conclusion
The development of potent and selective CDK9 inhibitors like CDK9-IN-9 holds significant promise for the treatment of various diseases, particularly cancer. A thorough understanding of the structural basis of their activity, derived from quantitative biochemical and biophysical data, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The methodologies and workflows outlined in this guide provide a framework for the comprehensive characterization of novel CDK9 inhibitors, from initial discovery to preclinical evaluation.
References
- 1. Discovery of Potent Inhibitors of Cyclin-Dependent Kinases 7 and 9: Design, Synthesis, Structure-Activity Relationship Analysis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Cdk-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and chemical synthesis of Cdk-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, including cancer. This document details the scientific journey from the initial screening to the lead optimization that resulted in this compound. It includes a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and development workflow.
Introduction to CDK9 and Its Role in Transcriptional Regulation
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, Cyclin T1, T2a, T2b, or K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF and NELF.[3][4] This phosphorylation event is a critical step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[4] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous cancers due to its role in the transcription of short-lived anti-apoptotic proteins and oncogenes.[5] Consequently, the development of selective CDK9 inhibitors has become a significant focus in cancer drug discovery.[5]
The Discovery of this compound
This compound, also referred to as compound 24 in the primary literature, emerged from a focused drug discovery program aimed at developing potent and selective inhibitors of CDKs.[1][6] The discovery was based on a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine scaffold.[1] The lead optimization process involved systematic modifications of this core structure to enhance potency and selectivity against CDK9.
The discovery workflow involved several key stages:
-
Scaffold Identification: The pyrazolo[4,3-d]pyrimidine core was identified as a promising starting point for CDK inhibition.
-
Structure-Activity Relationship (SAR) Studies: Researchers synthesized and evaluated a series of analogs to understand the relationship between chemical structure and biological activity. This involved modifying substituents at the 3, 5, and 7 positions of the pyrazolo[4,3-d]pyrimidine ring.
-
Lead Optimization: Through iterative cycles of chemical synthesis and biological testing, the team refined the lead compounds to improve their potency, selectivity, and drug-like properties. This process ultimately led to the identification of this compound (compound 24) as a highly potent and selective CDK9 inhibitor.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound (compound 24) is a multi-step process starting from commercially available materials. The detailed protocol is based on the procedures outlined by Jorda et al. in the Journal of Medicinal Chemistry.[1]
Synthesis Pathway
Detailed Experimental Protocol
The synthesis of 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine (this compound, compound 24) is described by Jorda et al. (2022).[1] The following is a summarized representation of the likely synthetic steps based on the general procedures for related compounds in the publication. For the exact, detailed protocol, including reagent quantities, reaction times, and purification methods, consulting the original publication and its supplementary information is essential.
Step 1: Synthesis of the Pyrazolo[4,3-d]pyrimidine Core The synthesis typically starts with the construction of the core heterocyclic scaffold. This often involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Step 2: Functionalization at the 5- and 7-positions The core is then functionalized. For this compound, this would involve the introduction of a leaving group at the 5- and 7-positions, followed by nucleophilic substitution to introduce the desired side chains.
Step 3: Introduction of the 7-amino Side Chain The 7-[4-(pyrazol-1-yl)benzyl]amino moiety is introduced by reacting the 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate with 4-(pyrazol-1-yl)benzylamine.
Step 4: Introduction of the 5-thio Side Chain and Final Product Formation The 5-thio-intermediate is reacted with 2-aminoethanethiol to yield the final product, this compound.
Purification: The final compound is typically purified using column chromatography on silica gel.
Biological Activity and Mechanism of Action
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against several CDKs, with a notable selectivity for CDK9. The inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| CDK9/cyclin T1 | <10 | [1] |
| CDK2/cyclin E | 4 | [2] |
| CDK5/p25 | 39 | [7] |
| Other CDKs | Higher IC50 values | [1] |
Note: The exact IC50 value for CDK9/cyclin T1 is reported as being in the low nanomolar range. For precise values, refer to the original publication.
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK9.[1] This inhibition prevents the phosphorylation of the RNAP II CTD, leading to the arrest of transcriptional elongation.[1] The downstream consequences of this action are the downregulation of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC), ultimately inducing apoptosis in cancer cells.[1][5]
Interestingly, this compound (compound 24) has also been shown to act as a "molecular glue," inducing the degradation of Cyclin K.[6][8] It facilitates an interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6]
Signaling Pathway
Experimental Protocols
In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro kinase inhibitory activity of compounds like this compound. Specific details may vary based on the exact assay platform used.
-
Reagents and Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a peptide derived from the RNAP II CTD)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. Add the diluted compound to the wells of a 384-well plate. c. Add the CDK9/cyclin T1 enzyme to the wells. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP formation.[9] g. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (Antiproliferative) Assay
The antiproliferative activity of this compound is typically assessed using a cell-based viability assay, such as the MTT or CellTiter-Glo assay.
-
Reagents and Materials:
-
Cancer cell lines (e.g., lymphoma cell lines as used in the original study[1])
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well plates
-
Plate reader
-
-
Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). c. For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.[10] d. For the CellTiter-Glo assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence. e. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.
Conclusion
This compound is a potent and selective inhibitor of CDK9 with a well-defined mechanism of action. Its discovery represents a significant advancement in the development of targeted therapies for cancers that are dependent on transcriptional regulation. The detailed synthetic route and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and chemical biology who are interested in exploring the therapeutic potential of CDK9 inhibition. The dual mechanism of kinase inhibition and Cyclin K degradation makes this compound a particularly interesting molecule for further investigation.
References
- 1. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cdk-IN-9: A Technical Guide to a Potent and Selective CDK9 Inhibitor for Transcription Elongation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a high-value target for therapeutic intervention in oncology and other diseases driven by transcriptional dysregulation. Cdk-IN-9 represents a class of potent and selective small molecule inhibitors targeting the ATP-binding site of CDK9. Belonging to the 2-anilino-4-(thiazol-5-yl)pyrimidine chemical series, these inhibitors have demonstrated significant efficacy in biochemical and cellular assays. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on transcription elongation, detailed experimental protocols for its evaluation, and a summary of its key quantitative data.
Introduction to CDK9 in Transcription Elongation
Transcription by RNA Polymerase II (RNAPII) is a tightly regulated process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, RNAPII often pauses in the promoter-proximal region, a state enforced by negative elongation factors like DSIF (DRB-sensitivity-inducing factor) and NELF (Negative Elongation Factor).
The release of this paused polymerase is triggered by the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of a catalytic subunit, CDK9, and a regulatory cyclin (primarily Cyclin T1).[1][2][3] Active P-TEFb phosphorylates several key substrates to promote elongation:
-
The C-Terminal Domain (CTD) of RNAPII: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD. This phosphorylation serves as a docking site for various factors that facilitate elongation and co-transcriptional RNA processing.[4]
-
DSIF: Phosphorylation of the Spt5 subunit of DSIF by CDK9 converts it from a negative to a positive elongation factor.
-
NELF: Phosphorylation of NELF leads to its dissociation from the elongation complex, removing the block to transcription.[2]
Given its central role in expressing many short-lived oncoproteins and survival factors (e.g., MYC, Mcl-1), CDK9 has emerged as a compelling target for cancer therapy.[1][5]
This compound: A Selective 2-Anilino-4-(thiazol-5-yl)pyrimidine Inhibitor
This compound is a potent ATP-competitive inhibitor of CDK9. It belongs to a class of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives optimized for high affinity and selectivity for CDK9 over other cyclin-dependent kinases, particularly the cell cycle-related kinase CDK2.[5][6] This selectivity is crucial for dissecting the specific roles of transcriptional CDKs versus cell cycle CDKs and for developing therapeutics with fewer off-target effects. The high degree of selectivity is achieved through specific interactions within the ATP-binding pocket of CDK9.[5]
Quantitative Data: Potency and Selectivity
The inhibitory activity of the this compound chemical series has been characterized in various biochemical assays. The data below is representative of this class of inhibitors, specifically for compound 12u , a well-characterized member of the 2-anilino-4-(thiazol-5-yl)pyrimidine series.[5]
| Target Kinase | IC50 (nM) [5] | Ki (nM) [5] | Selectivity vs. CDK9 (Fold) |
| CDK9/cyclin T1 | 7 | 1 | 1x |
| CDK1/cyclin B | 300 | 120 | ~43x |
| CDK2/cyclin A | >500 | 83 | >80x |
| CDK2/cyclin E | >500 | 100 | >80x |
| CDK4/cyclin D1 | >1000 | >1000 | >140x |
| CDK5/p25 | 180 | 110 | ~26x |
| CDK7/cyclin H | 500 | 250 | ~71x |
Mechanism of Action: Inhibition of Transcription Elongation
By competitively binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of its key substrates. This leads to a cascade of events that effectively block transcription elongation.
-
Inhibition of RNAPII CTD Phosphorylation : this compound treatment leads to a significant reduction in the phosphorylation of Ser2 on the RNAPII CTD.[5] This prevents the recruitment of elongation and RNA processing factors, stalling the polymerase.
-
Accumulation of Paused RNAPII : The inability to release the promoter-proximal pause results in an accumulation of RNAPII at the 5' end of genes.
-
Downregulation of Short-Lived Transcripts : Genes encoding proteins with short half-lives, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC, are particularly sensitive to CDK9 inhibition. The block in transcription leads to a rapid depletion of these critical proteins.[5]
-
Induction of Apoptosis : In cancer cells dependent on the continuous expression of survival proteins like Mcl-1, the depletion of these factors by this compound treatment triggers programmed cell death (apoptosis).[5]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of an inhibitor against purified CDK9 enzyme. The assay measures the phosphorylation of a peptide substrate.
Materials:
-
Recombinant active CDK9/cyclin T1 enzyme (e.g., from Invitrogen, Fisher Scientific)[7]
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Peptide Substrate (e.g., a generic CDK substrate peptide like YSPTSPSKK).
-
ATP solution.
-
[γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™, Promega).
-
This compound or test compound, serially diluted in DMSO.
-
96-well or 384-well assay plates.
-
Phosphocellulose paper and wash buffer (if using ³²P).
-
Scintillation counter or luminescence plate reader.
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing Kinase Buffer, peptide substrate, and MgCl₂.
-
Add a serial dilution of this compound (e.g., from 1 µM to 0.01 nM final concentration) to the assay wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Add the CDK9/cyclin T1 enzyme to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Start the kinase reaction by adding a mix of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for CDK9 if known, or a standard concentration (e.g., 10-100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively (e.g., with 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: Western Blot for RNAPII Phosphorylation and Mcl-1 Expression
This protocol measures the effect of this compound on its direct target (p-Ser2 RNAPII) and a downstream effector (Mcl-1) in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MV4-11).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies:
-
Anti-RNAPII CTD phospho-Ser2 (e.g., Abcam, Cell Signaling Technology).
-
Anti-Total RNAPII (e.g., 8WG16 clone).
-
Anti-Mcl-1.
-
Anti-β-actin or GAPDH (as a loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment : Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 4-6 hours for phosphorylation changes, 12-24 hours for protein expression changes).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel.
-
Western Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Ser2 RNAPII) diluted in Blocking Buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis : Quantify the band intensities using software like ImageJ. Normalize the p-Ser2 signal to the total RNAPII signal and the Mcl-1 signal to the loading control (β-actin).
Conclusion
This compound and its related 2-anilino-4-(thiazol-5-yl)pyrimidine analogs are powerful chemical probes for studying the role of CDK9 in transcription. Their high potency and, crucially, their selectivity over other CDKs allow for precise interrogation of the P-TEFb pathway. By inhibiting CDK9, these compounds effectively block transcriptional elongation, leading to the downregulation of key survival proteins and subsequent apoptosis in transcriptionally addicted cancer cells. The protocols and data presented in this guide provide a robust framework for researchers and drug developers to utilize and further characterize this important class of inhibitors in their own research.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Invitrogen Human CDK9/Cyclin T1, His Tag Recombinant Protein 10 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
The Dual-Action Selectivity of Cdk-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-9, also known as compound 24, is a potent pyrazolo[4,3-d]pyrimidine-based inhibitor of cyclin-dependent kinases (CDKs) that exhibits a unique dual mechanism of action. It not only functions as a direct ATP-competitive inhibitor, with a strong preference for CDK2, but also acts as a molecular glue, inducing the proteasomal degradation of cyclin K. This targeted degradation is achieved by promoting an interaction between CDK12 and the E3 ubiquitin ligase substrate receptor DDB1. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action to facilitate further research and drug development efforts.
Introduction
The cyclin-dependent kinase (CDK) family plays a crucial role in regulating cell cycle progression and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While many CDK inhibitors have been developed, achieving selectivity among the highly conserved ATP-binding sites of different CDK family members remains a significant challenge. This compound represents an innovative approach to achieving functional selectivity by combining direct kinase inhibition with targeted protein degradation. This dual-action mechanism offers the potential for enhanced efficacy and a distinct pharmacological profile compared to traditional kinase inhibitors.
Selectivity Profile of this compound
The inhibitory activity of this compound has been profiled against a panel of cyclin-dependent kinases. The following table summarizes the available quantitative data, highlighting its potent activity against CDK2 and its broader effects on other CDKs.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| CDK2/cyclin E | 4 | Biochemical Kinase Assay | [1][2] |
| CDK1/cyclin B | 28 | Biochemical Kinase Assay | Jorda et al., 2022 |
| CDK5/p25 | 35 | Biochemical Kinase Assay | Jorda et al., 2022 |
| CDK7/cyclin H | >1000 | Biochemical Kinase Assay | Jorda et al., 2022 |
| CDK9/cyclin T1 | 95 | Biochemical Kinase Assay | Jorda et al., 2022 |
Note: The IC50 values are sourced from the primary publication by Jorda et al. (2022) where this compound is referred to as compound 24. The assays were performed using a radiometric filter binding assay.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its unique selectivity and cellular effects:
-
Direct Kinase Inhibition: this compound is an ATP-competitive inhibitor that binds to the active site of CDKs, with a particularly high affinity for CDK2.[1] This direct inhibition leads to the dephosphorylation of key substrates like the retinoblastoma protein (Rb), resulting in cell cycle arrest.[1]
-
Induced Cyclin K Degradation: In addition to its inhibitory activity, this compound acts as a "molecular glue." It induces a novel protein-protein interaction between CDK12 and the DDB1 component of the CUL4-DDB1 E3 ubiquitin ligase complex. This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[1] The degradation of cyclin K impairs the transcriptional regulatory function of the CDK12/cyclin K complex.
Signaling Pathway of this compound Action
Caption: Dual mechanism of this compound: direct inhibition and induced degradation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a representative method for determining the IC50 values of this compound against various CDKs.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK9/cyclin T1)
-
Substrate peptide (e.g., Histone H1 for CDK2, GST-CTD for CDK9)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-33P]ATP
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing the respective CDK/cyclin complex and substrate peptide in the kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP and incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay for Cyclin K Degradation (Western Blot)
This protocol describes how to assess the ability of this compound to induce the degradation of cyclin K in a cellular context.
Materials:
-
Human cancer cell line (e.g., MINO lymphoma cells)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Cyclin K, anti-CDK12, anti-DDB1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours). For mechanism validation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding this compound.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cyclin K (and other proteins of interest) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Experimental Workflow for Characterizing this compound
Caption: A logical workflow for the comprehensive characterization of this compound.
Conclusion
This compound is a compelling chemical probe and a potential therapeutic lead that demonstrates a sophisticated mechanism of action. Its ability to combine potent, selective kinase inhibition with the induced degradation of a key regulatory protein, cyclin K, sets it apart from conventional CDK inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to design next-generation compounds with enhanced selectivity and efficacy. Understanding the dual-action nature of such molecules is critical for advancing the field of targeted cancer therapy.
References
An In-Depth Technical Guide on the Study of Cdk-IN-9 and Other Potent CDK9 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology. As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription.[1][2] Cancer cells, often characterized by a high transcriptional demand for oncogenes with short half-lives such as MYC and the anti-apoptotic protein Mcl-1, are particularly vulnerable to the inhibition of CDK9.[3] This dependency, known as transcriptional addiction, provides a therapeutic window for selective CDK9 inhibitors.
This technical guide provides a comprehensive overview of the study of potent CDK9 inhibitors, with a focus on the methodologies used to characterize their effects in cancer cell lines. While specific data for a compound designated "Cdk-IN-9" is not extensively available in the public domain, this guide will utilize data from other well-characterized, potent, and selective CDK9 inhibitors to illustrate the experimental approaches and expected outcomes in cancer cell line studies.
Mechanism of Action of CDK9 Inhibitors
The primary mechanism of action for CDK9 inhibitors is the competitive inhibition of the ATP-binding pocket of the CDK9 kinase domain. This inhibition prevents the phosphorylation of key substrates, leading to a cascade of downstream effects that ultimately induce cancer cell death.
Key Molecular Events:
-
Inhibition of RNAPII Phosphorylation: CDK9 inhibitors block the P-TEFb-mediated phosphorylation of Serine 2 on the C-terminal domain of RNAPII. This event is a critical marker of CDK9 inhibition and can be assessed by western blot analysis.[3]
-
Downregulation of Short-Lived Oncoproteins: The inhibition of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of transcripts with short half-lives, including the critical oncogenes MYC and MCL-1.[2]
-
Induction of Apoptosis: The downregulation of the anti-apoptotic protein Mcl-1 is a key event that triggers the intrinsic apoptotic pathway in cancer cells.[4]
-
Cell Cycle Arrest: While CDK9 is primarily a transcriptional kinase, its inhibition can lead to cell cycle arrest, often in the G1 or G2/M phase, depending on the cellular context.[5]
Quantitative Data of Potent CDK9 Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of several potent and selective CDK9 inhibitors across a range of human cancer cell lines. This data is essential for comparing the potency and selectivity of different compounds and for selecting appropriate cell lines for further mechanistic studies.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Citation |
| Compound 5b | Cervical Epithelioid Carcinoma | HeLa | 59 | [5] |
| Colorectal Carcinoma | HCT116 | Not specified | [5] | |
| Hepatocellular Carcinoma | HepG2 | Not specified | [5] | |
| Mammary Gland Breast Cancer | MCF7 | Not specified | [5] | |
| CDKI-73 | Chronic Lymphocytic Leukemia | Primary CLL cells | 80 (LD50) | [6] |
| Breast Cancer | MCF-7 | 30 | [6] | |
| Colorectal Cancer | HCT-116 | 30 | [6] | |
| AZD4573 | Leukemia | MV4-11 | Not specified | [6] |
| Atuveciclib (BAY-1143572) | Acute Leukemia | Various | Not specified | [6] |
| BAY-1251152 | Acute Leukemia | Various | Not specified | [6] |
| Compound 9 | Leukemia and Lymphoma | Various | 31 (average) | [6] |
| Compound 10 | Leukemia and Lymphoma | Various | 31 (average) | [6] |
| Compound 3c | Breast Cancer | MCF7 | 6660 (average) | [7] |
| Colorectal Cancer | HCT116 | 6660 (average) | [7] | |
| Chronic Myelogenous Leukemia | K652 | 6660 (average) | [7] | |
| Compound 38 | Various | Panel of cancer cell lines | ~300 | [3] |
| Compound 51 | Leukemia and Solid Tumors | Various | Not specified | [4] |
| Roniciclib (BAY 1000394) | Various | Various | 5-25 | [4] |
| Dinaciclib (SCH 727965) | Various | Various | 4 (for CDK9) | [4] |
| KB-0742 | Various | Various | 6 (for CDK9) | [4] |
| AT7519 | Various | Various | Not specified | [4] |
| CAN508 | Various | Various | 350 | [4] |
| RGB-286638 | Various | Various | 1 (for CDK9) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CDK9 inhibitors in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
CDK9 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the CDK9 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-Mcl-1, anti-c-Myc, anti-PARP, anti-cleaved caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the CDK9 inhibitor at various concentrations for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the CDK9 inhibitor as described for the western blot analysis.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Materials:
-
Cancer cell lines
-
CDK9 inhibitor
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the CDK9 inhibitor.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway affected by CDK9 inhibitors and a typical experimental workflow for their characterization.
Caption: this compound inhibits P-TEFb, blocking RNAPII phosphorylation and oncogene transcription.
Caption: Workflow for characterizing this compound's effects on cancer cell lines.
Conclusion
The inhibition of CDK9 presents a promising therapeutic strategy for a variety of cancers, particularly those exhibiting transcriptional addiction to key oncogenes. This guide provides a foundational framework for the in vitro characterization of potent and selective CDK9 inhibitors like this compound. By employing the described experimental protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the preclinical potential of novel CDK9-targeting compounds and contribute to the development of new cancer therapies. Further investigation into the specific activity of this compound across a broad panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Cdk-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Cdk-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (Cdk9), in a cell culture setting.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Cdk9, a key regulator of transcriptional elongation. Cdk9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from abortive to productive transcription of many genes, including those encoding anti-apoptotic proteins and oncogenes. By inhibiting Cdk9, this compound effectively blocks this process, leading to the downregulation of short-lived transcripts and subsequent induction of apoptosis in cancer cells.
Recent findings have also characterized this compound (also referred to as compound 24) as a molecular glue that induces the degradation of Cyclin K, a regulatory partner of Cdk12 and Cdk13, through the recruitment of the DDB1 E3 ubiquitin ligase complex. This dual mechanism of action, inhibiting Cdk9 kinase activity and promoting Cyclin K degradation, makes this compound a valuable tool for studying transcriptional regulation and a promising candidate for cancer therapy.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against Cdk9 and its selectivity over other cyclin-dependent kinases.
| Target | IC50 (nM) | Selectivity vs. Cdk2 | Reference |
| Cdk9 | 1.8 | ~86-fold | [1] |
| Cdk2 | 155 | - | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing cancer cell lines suitable for treatment with this compound. The specific cell line used in a key study with this compound (as compound 24) is the mantle cell lymphoma line, MINO.
Materials:
-
MINO cell line (or other cancer cell lines of interest)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
CO2 incubator
Procedure:
-
Culture MINO cells in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Cyclin K Degradation and Cdk9 Inhibition
This protocol details the procedure to assess the effect of this compound on Cyclin K protein levels and the phosphorylation of the Cdk9 substrate, RNA Polymerase II.
Materials:
-
Cancer cell line (e.g., MINO)
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Cyclin K
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-RNA Polymerase II (total)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5 nM, 50 nM, 0.5 µM, 5 µM) for a specified time (e.g., 2 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol provides a method to measure the induction of apoptosis by this compound through the activity of executioner caspases.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Allow the cells to grow for 24 hours.
-
Treat the cells with a range of this compound concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle control.
Visualizations
This compound Mechanism of Action
Caption: Dual mechanism of this compound: Cdk9 inhibition and Cyclin K degradation.
Experimental Workflow: Western Blot Analysis
References
Application Notes and Protocols for Cdk-IN-9 and Related CDK9 Inhibitors
Topic: Cdk-IN-9 Solubility in DMSO and Other Solvents
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Identification: The specific compound "this compound" is not explicitly detailed in the available literature. The following data and protocols are provided for structurally related and commonly cited CDK9 inhibitors, such as CDK9-IN-1, CDK9-IN-15, and Cdk9 Inhibitor II. Researchers should verify the identity and specific properties of their compound of interest.
Solubility Data
The solubility of small molecule inhibitors is a critical parameter for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic compounds, including kinase inhibitors.[1][2] The following table summarizes the solubility of various CDK9 inhibitors in DMSO and other solvents.
Table 1: Solubility of Selected CDK9 Inhibitors
| Compound Name | Solvent | Concentration | Notes |
| CDK9-IN-1 | DMSO | 10 mM | A ready-made solution is commercially available.[3] |
| CDK9-IN-15 | DMSO | 125 mg/mL (426.13 mM) | Requires sonication. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.[4] |
| Cdk9 Inhibitor II | DMSO | 10 mg/mL | - |
| Cdk9 Inhibitor II | Ethanol | 5 mg/mL | -[5] |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. It is recommended to use high-purity, anhydrous DMSO.
Materials:
-
CDK9 inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for certain compounds)
Protocol:
-
Equilibrate: Allow the CDK9 inhibitor vial and DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the CDK9 inhibitor powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If the compound does not fully dissolve, sonication may be required.[4] For example, CDK9-IN-15 requires sonication for complete dissolution in DMSO.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can affect compound stability.[3][6]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][4][6] The stability of compounds in DMSO can vary, with storage at -80°C generally providing longer-term stability.[3][4][6] For instance, CDK9-IN-1 stock solutions are stable for up to 2 years at -80°C, while CDK9-IN-15 solutions are stable for 6 months at -80°C when protected from light.[3][4]
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the final desired concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[7]
Below is a diagram illustrating the general workflow for preparing CDK9 inhibitor solutions for experimental use.
Signaling Pathway Context
CDK9, in complex with its cyclin partners (primarily Cyclin T1), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[8] Inhibition of CDK9 can therefore impact the expression of a wide range of genes, including those involved in cell cycle progression and apoptosis. Abnormalities in CDK9 activity have been linked to cancer and HIV replication.[3][8]
The diagram below illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional regulation and the downstream cellular processes affected by its inhibition.
References
- 1. CDK9 inhibitor | 1415559-43-1 [amp.chemicalbook.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdk9 Inhibitor II [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Cdk-IN-9 and Other CDK9 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Cdk-IN-9 and other selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This document outlines the mechanism of action, recommended working concentrations, and detailed protocols for key in vitro experiments.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription.[1] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcriptional elongation.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it a compelling target for therapeutic intervention.[1][2] this compound is a potent and selective inhibitor of CDK9, demonstrating anti-cancer and anti-HIV activity.
Mechanism of Action
This compound and other CDK9 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[3] Inhibition of CDK9 leads to a decrease in RNAPII-mediated transcription, particularly of genes with short-lived mRNAs, including many proto-oncogenes and anti-apoptotic proteins such as c-Myc and Mcl-1.[1][4] This transcriptional repression induces cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on the continuous expression of these survival factors.[1]
Data Presentation
Table 1: In Vitro Potency of Various CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| CDK9-IN-9 | CDK9 | 1.8 | - | - |
| CDK2 | 155 | - | - | |
| SNS-032 | CDK9 | 4 | Acute Myeloid Leukemia cell lines | - |
| CDK2 | - | - | - | |
| CDK7 | - | - | - | |
| AT7519 | CDK9 | 10-210 | Multiple human tumor cell lines | [3] |
| CDK1,2,4,6 | 10-210 | Multiple human tumor cell lines | [3] | |
| NVP-2 | CDK9 | <0.514 | - | [5] |
| TB003 | CDK9 | 5 | Malme-3M, NCI-H358, MIA-PaCa-2 | [6] |
| TB008 | CDK9 | 3.5 | Malme-3M, NCI-H358, MIA-PaCa-2 | [6] |
Table 2: Recommended Working Concentrations for CDK9 Inhibitors in Cell-Based Assays
| Compound | Assay Type | Cell Line(s) | Concentration Range | Treatment Duration | Reference |
| SNS-032 | Cell Viability | NALM6, REH, SEM, RS411 | 200-350 nM (IC50) | 72 hours | [2] |
| Flavopiridol | Western Blot | BJ-TERT fibroblasts | 300 nM | 4, 8, 24 hours | [7] |
| TB003 | Western Blot | Malme-3M | 1 µM | 2, 4, 8, 12 hours | [6] |
| TB003 | Western Blot | NCI-H358 | 0.18 - 3 µM | 6 hours | [6] |
| SNS-032 | Apoptosis Assay | B-ALL cell lines | 250 nM | 24 hours | [2] |
| AT7519 | Cytokine Release | Human Monocyte-Derived Macrophages | 10-50 µM | 1 hour pre-treatment | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound on CDK9 kinase activity. A common method is a fluorescence-based assay that measures the amount of ADP produced.[6]
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[6]
-
ATP
-
Substrate peptide (e.g., Cdk7/9tide)[8]
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[9]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.[8]
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the ng/mL range.[8]
-
Prepare a substrate/ATP mix in kinase assay buffer. The final ATP concentration is often near the Km for ATP (e.g., 10 µM).[8]
-
Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.[10]
-
Incubate the plate at room temperature for 60-120 minutes.[6][10]
-
Add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete remaining ATP, then convert ADP to a detectable signal (e.g., luminescence).[10]
-
Read the plate on a suitable plate reader (e.g., luminometer).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., B-cell acute lymphocytic leukemia cell lines)[2]
-
Complete cell culture medium
-
This compound (or other inhibitors) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.[6]
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 1%.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required by the reagent (typically 10-30 minutes at room temperature).
-
Read the plate on a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Target Engagement
This protocol is used to confirm that this compound is engaging its target in cells by assessing the phosphorylation status of RNAPII and the expression levels of downstream target proteins like Mcl-1 and c-Myc.
Materials:
-
Cancer cell line of interest
-
This compound (or other inhibitors) dissolved in DMSO
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-RNAPII, anti-Mcl-1, anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 4, 8, 24 hours).[7]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify changes in protein levels.
Visualizations
Caption: CDK9 Signaling Pathway and Mechanism of Inhibition by this compound.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Cdk-IN-9 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Western blot analysis to investigate the effects of a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, herein referred to as Cdk-IN-9, on its key molecular targets. The protocols and data presented are based on established findings for potent and selective CDK9 inhibitors.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), as well as negative elongation factors, to promote the transition from paused to productive transcription.[1][2] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4]
This compound is a representative selective inhibitor of CDK9. Its mechanism of action involves the suppression of CDK9's kinase activity, leading to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins and the destabilization of oncoproteins. This document outlines the protocols to assess the engagement of this compound with its primary and downstream targets using Western blotting.
Key Targets for Western Blot Analysis
The primary and downstream targets of a selective CDK9 inhibitor like this compound that can be effectively monitored by Western blot are:
-
Phospho-RNA Polymerase II CTD (Serine 2): As the direct substrate of CDK9, a decrease in the phosphorylation of RNA Pol II at Serine 2 is a primary indicator of target engagement.[5]
-
Mcl-1: This anti-apoptotic protein has a short half-life and its transcription is highly dependent on CDK9 activity. Inhibition of CDK9 leads to a rapid decrease in Mcl-1 protein levels.[6]
-
MYC: A potent oncoprotein, MYC is a key downstream target of CDK9. CDK9 inhibition affects MYC at both the transcriptional level and post-translationally by reducing the stabilizing phosphorylation at Serine 62, leading to decreased MYC protein levels.[6][7]
-
XIAP: X-linked inhibitor of apoptosis protein is another anti-apoptotic protein whose levels can be modulated by transcriptional regulation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the effects of selective CDK9 inhibitors on target proteins, as documented in the literature. These values can serve as a benchmark for expected results when using this compound.
| Target Protein | Change upon CDK9 Inhibition | Representative IC50 Values for CDK9 Inhibitors | Cell Lines Used in Studies |
| p-RNA Pol II (Ser2) | Decreased Phosphorylation | Flavopiridol: <400 nM; SNS-032: Potent inhibitor | HeLa, various cancer cell lines |
| Mcl-1 | Decreased Protein Levels | AZ5576: Effective in vitro | Diffuse Large B-Cell Lymphoma (DLBCL) cells |
| MYC | Decreased Protein Levels | AZ5576: Effective in vitro | DLBCL cells, Pancreatic Ductal Adenocarcinoma (PDAC) cells |
| p-MYC (Ser62) | Decreased Phosphorylation | Various selective CDK9 inhibitors | PDAC cells |
Note: IC50 values are highly dependent on the specific inhibitor, cell line, and assay conditions. The values provided are for reference.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol describes the preparation of whole-cell lysates suitable for Western blot analysis of total and phosphorylated proteins.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete™)
-
Phosphatase Inhibitor Cocktail (e.g., Roche PhosSTOP™)
-
BCA Protein Assay Kit
-
Cell scrapers
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the indicated times and concentrations.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Store the lysates at -80°C until use.
Protocol 2: Western Blotting for this compound Targets
This protocol provides a detailed methodology for the detection of p-RNA Pol II (Ser2), Mcl-1, MYC, and XIAP by Western blot.
Materials:
-
SDS-PAGE gels (appropriate acrylamide percentage for the target protein)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST, depending on the antibody)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., β-actin, GAPDH)
Recommended Primary Antibodies:
| Target | Host | Supplier (Example) | Catalog # (Example) | Recommended Blocking Buffer |
| p-RNA Pol II (Ser2) | Mouse | Invitrogen | MA5-23510 | 5% BSA in TBST |
| Mcl-1 | Rabbit | Cell Signaling Technology | 5453 | 5% non-fat milk in TBST |
| MYC | Rabbit | Cell Signaling Technology | 5605 | 5% non-fat milk in TBST |
| p-MYC (Ser62) | Rabbit | Abcam | ab78318 | 5% BSA in TBST |
| XIAP | Rabbit | Cell Signaling Technology | 2045 | 5% non-fat milk in TBST |
| β-actin | Mouse | Sigma-Aldrich | A5441 | 5% non-fat milk in TBST |
Procedure:
-
Sample Preparation: Thaw the protein lysates on ice. Mix an appropriate amount of protein (20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibody in the appropriate blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody. Ensure efficient stripping to avoid signal carryover. It is recommended to probe for the loading control on the same blot.
Diagrams
CDK9 Signaling Pathway and Inhibition
Caption: this compound inhibits CDK9, preventing RNA Pol II and MYC phosphorylation.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of this compound targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk-IN-9 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better mimic the complex microenvironment of solid tumors.[1][2] Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and has emerged as a promising therapeutic target in various cancers.[3][4] Cdk-IN-9 is a potent and selective inhibitor of CDK9. These application notes provide detailed protocols for utilizing this compound in 3D cell culture models to assess its anti-cancer efficacy. The quantitative data presented is based on studies with Cdk-IN-2, a structurally related and highly selective CDK9 inhibitor, and is expected to be comparable for this compound.[5]
Mechanism of Action
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors such as DSIF and NELF.[6][7] Inhibition of CDK9 by this compound leads to a global downregulation of transcription, particularly of short-lived mRNAs that encode for key survival proteins and oncogenes, such as c-Myc.[8][9] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[8]
Data Presentation
The following tables summarize the inhibitory effects of a selective CDK9 inhibitor (Cdk-IN-2) on the viability of pancreatic cancer cells (Mia S and Mia R) in both 2D and 3D co-culture models with cancer-associated fibroblasts (CAFs).[5]
Table 1: IC50 Values of Cdk-IN-2 in 2D Co-culture Models [5]
| Cell Line Co-culture | IC50 (nM) |
| Mia S / CAF | 29 ± 0.4 |
| Mia R / CAF | 94 ± 0.3 |
Table 2: IC50 Values of Cdk-IN-2 in 3D Spheroid Co-culture Models [5]
| Cell Line Co-culture | IC50 (nM) |
| Mia S / CAF | 181 ± 0.1 |
| Mia R / CAF | 610 ± 0.4 |
Experimental Protocols
Protocol 1: 3D Spheroid Culture and Treatment with this compound
This protocol describes the formation of cancer cell spheroids and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ultra-low attachment round-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2,500 cells per well).[10]
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroid formation typically occurs within 24-72 hours.
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Once spheroids have formed, carefully remove half of the medium from each well and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
Protocol 2: Cell Viability Assay in 3D Spheroids
This protocol utilizes a luminescence-based assay to determine cell viability by measuring ATP levels.
Materials:
-
3D spheroid culture treated with this compound (from Protocol 1)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible white-walled 96-well plates
-
Multichannel pipette
Procedure:
-
After the desired treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a white-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay in 3D Spheroids by Flow Cytometry
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
3D spheroid culture treated with this compound (from Protocol 1)
-
Trypsin-EDTA
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Carefully aspirate the medium from each well containing the spheroids.
-
Wash the spheroids once with PBS.
-
Add trypsin-EDTA to each well and incubate at 37°C until the spheroids are disaggregated into a single-cell suspension. Pipette gently to aid dissociation.
-
Transfer the cell suspension to a microcentrifuge tube and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.
Protocol 4: Cell Cycle Analysis in 3D Spheroids by Flow Cytometry
This protocol outlines the analysis of the cell cycle distribution using Propidium Iodide (PI) staining.
Materials:
-
3D spheroid culture treated with this compound (from Protocol 1)
-
Trypsin-EDTA
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Disaggregate the spheroids into a single-cell suspension as described in Protocol 3, steps 1-4.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway
References
- 1. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CNP0224913.0 - COCONUT [coconut.naturalproducts.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for Cdk-IN-9 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-9 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. As a member of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), facilitating the transition from paused to productive transcription elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for assessing the kinase activity of CDK9 and determining the inhibitory potency of this compound.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 2246956-84-1 |
| Molecular Formula | C₂₂H₂₃F₂N₅O₂S |
| Molecular Weight | 459.51 g/mol |
| Appearance | Powder |
| Storage | Store at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. |
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates high potency and selectivity for CDK9. The following table summarizes the available inhibitory activity data for this compound and provides a comparison with other known CDK inhibitors. A broader kinase selectivity profile for this compound is not publicly available at this time.
| Kinase | This compound IC₅₀ (nM)[1] | Flavopiridol IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |
| CDK9 | 1.8 | 3 | 4 |
| CDK1 | - | 100 | 380 |
| CDK2 | 155 | 100 | 48 |
| CDK4 | - | 100 | >1000 |
| CDK6 | - | 100 | >1000 |
| CDK7 | - | 300 | 62 |
Note: IC₅₀ values for Flavopiridol and SNS-032 are provided for comparative purposes. The selectivity of this compound against a wider panel of kinases has not been extensively reported in publicly available literature.
Signaling Pathway
The following diagram illustrates the role of the CDK9/Cyclin T complex in the regulation of transcription elongation and the mechanism of inhibition by this compound.
References
Application Notes: Measuring Apoptosis Induced by Cdk-IN-9
Introduction
Cdk-IN-9 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2] By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived mRNAs, many of which encode crucial survival proteins such as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc.[3][4] The depletion of these pro-survival factors disrupts cellular homeostasis and triggers the intrinsic apoptotic pathway, making this compound a compound of significant interest in oncology research and drug development.[5][6]
Accurate and robust measurement of apoptosis is therefore essential for characterizing the cellular response to this compound treatment. These application notes provide detailed protocols for three standard methods used to quantify apoptosis: Annexin V/Propidium Iodide staining for flow cytometry, Caspase-3 activity assays, and Western blot analysis of key apoptotic markers.
Mechanism of this compound Induced Apoptosis
Inhibition of CDK9 by this compound leads to a rapid decrease in the levels of key anti-apoptotic proteins, which are essential for maintaining mitochondrial outer membrane integrity. The loss of these proteins, particularly Mcl-1, leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bak and Bax), resulting in mitochondrial outer membrane permeabilization (MOMP). This allows for the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and subsequent activation of the caspase cascade, culminating in the execution of programmed cell death.[3][7]
Experimental Protocols
Here we detail standard procedures for quantifying apoptosis following this compound treatment. It is crucial to include proper controls in every experiment, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce apoptosis in the chosen cell line (e.g., staurosporine).[8]
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a widely used method for detecting apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.[9][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[11]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (e.g., from BioLegend, Thermo Fisher, Abcam)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound, a vehicle control, and a positive control for a predetermined time course (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
PI Addition: Add 400 µL of 1X Binding Buffer and 5-10 µL of Propidium Iodide (PI) Staining Solution to each tube.[10][12]
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour). Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.[9][11]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13] The assay uses a specific substrate (e.g., DEVD-pNA) that, when cleaved by active caspase-3, releases a chromophore (p-nitroaniline, pNA) which can be measured spectrophotometrically at 405 nm.[14][15]
Materials:
-
Caspase-3 Colorimetric Assay Kit (e.g., from Abcam, Sigma-Aldrich, MP Biomedicals)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well flat-bottom plate
Procedure:
-
Induce Apoptosis: Treat 1-5 x 10^6 cells per condition with this compound or controls.
-
Sample Preparation: Collect cells by centrifugation. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[16]
-
Lysis: Incubate the suspension on ice for 10-15 minutes.
-
Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold microfuge tube.[16][17]
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: Load 50 µL of each cell lysate (containing 50-200 µg of protein) into a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[15]
-
Add 5 µL of the 4 mM DEVD-pNA substrate.[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples with the level in the untreated control.[14]
Protocol 3: Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway. Key markers include the cleavage of PARP (a substrate of active caspases), the cleavage of pro-caspase-3 into its active form, and the downregulation of anti-apoptotic proteins like Mcl-1.[7]
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, harvest cells and wash with cold PBS. Lyse the cell pellet in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to cleaved PARP (89 kDa fragment) or cleaved caspase-3 (17/19 kDa fragments) should be compared to a loading control (e.g., β-actin).[7]
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between different treatment conditions.
Table 1: Apoptosis in this compound Treated Cells via Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 0.5 | 70.4 ± 3.5 | 18.9 ± 2.2 | 10.7 ± 1.3 |
| This compound | 1.0 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |
| This compound | 2.5 | 20.8 ± 3.8 | 48.3 ± 4.5 | 30.9 ± 3.9 |
| Positive Control | Varies | 15.5 ± 2.9 | 55.1 ± 5.0 | 29.4 ± 3.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative Caspase-3 Activity in this compound Treated Cells
| Treatment | Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 0.15 ± 0.02 | 1.0 |
| This compound | 0.5 | 0.48 ± 0.05 | 3.2 |
| This compound | 1.0 | 0.85 ± 0.09 | 5.7 |
| This compound | 2.5 | 1.22 ± 0.11 | 8.1 |
| Positive Control | Varies | 1.45 ± 0.15 | 9.7 |
Fold increase is calculated as the absorbance of the treated sample divided by the absorbance of the vehicle control.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 3. Cyclin-dependent kinase 9 activity regulates neutrophil spontaneous apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cdk-IN-9 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cdk-IN-9
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation.[1][2][3] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription elongation.[2][4] Dysregulation of CDK9 activity is implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.
This compound is a potent and highly selective ATP-competitive inhibitor of CDK9. Its high specificity allows for the precise interrogation of CDK9-dependent pathways and serves as a valuable tool for studying the biological consequences of CDK9 inhibition. These application notes provide detailed protocols for the use of this compound in immunoprecipitation (IP) experiments to investigate CDK9-protein interactions and the impact of its inhibition on these complexes.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP pocket of CDK9, preventing the phosphorylation of its substrates.[5] This leads to a block in transcription elongation, which can induce apoptosis in cancer cells that are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1.[5] The selectivity of this compound for CDK9 over other CDKs and kinases is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of CDK9 inhibition.[5][6]
Data Presentation
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of a representative selective CDK9 inhibitor, NVP-2, against a panel of kinases, demonstrating its high selectivity for CDK9.
| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/CycT1 | 0.514 | 1x |
| CDK2/CycA | 706 | >1000x |
| CDK1/CycB | 584 | >1000x |
| CDK16/CycY | 605 | >1000x |
| DYRK1B | 350 | ~700x |
| CDK7 | >10,000 | >19,000x |
Data based on the characterization of NVP-2, a highly selective CDK9 inhibitor.[5][7]
Recommended Working Concentrations
| Application | Recommended Concentration Range | Notes |
| Cell-based Assays | 10 - 500 nM | Optimal concentration should be determined empirically for each cell line and experimental endpoint (e.g., apoptosis, target gene downregulation). |
| Immunoprecipitation (IP) | 1 - 10 µM | Higher concentrations may be required to ensure complete inhibition of CDK9 activity in cell lysates during the IP procedure. |
| In vivo Xenograft Models | 20 - 60 mg/kg (IP) | Dosing regimen and vehicle should be optimized for the specific animal model and tumor type.[8][9] |
Signaling Pathway
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9-Dependent Transcriptional Elongation in the Innate Interferon-Stimulated Gene Response to Respiratory Syncytial Virus Infection in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk-IN-9 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known stability and recommended storage conditions for the CDK9 inhibitor, Cdk-IN-9. Detailed experimental protocols are included to enable researchers to perform their own stability assessments under specific experimental conditions.
Chemical Information
| Property | Value |
| IUPAC Name | N-(5-(((5-(tert-butyl)isoxazol-3-yl)amino)methyl)-1H-pyrazol-3-yl)-2-((4-(morpholinomethyl)phenyl)amino)pyrimidine-5-carboxamide |
| Molecular Formula | C29H34N10O3 |
| Molecular Weight | 582.65 g/mol |
| CAS Number | 1416433-67-9 |
Stability and Storage Data
Quantitative stability data for this compound is not extensively available in the public domain. The following information is based on manufacturer recommendations and general knowledge of similar small molecule inhibitors. Researchers are strongly encouraged to perform their own stability testing for their specific experimental setups.
Table 1: Summary of this compound Stability and Storage Conditions
| Condition | Recommendation | Remarks | Citation |
| Solid (Powder) | Store at -20°C. | Stable under recommended storage conditions. Keep container tightly sealed in a cool, well-ventilated area. | [1] |
| In Solvent | Store at -80°C. | Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Light Exposure | Avoid direct sunlight. | The compound's sensitivity to light has not been quantitatively determined, but it is recommended to protect it from light. | [1] |
| pH Sensitivity | Avoid strong acids and alkalis. | The stability of this compound at various pH values has not been publicly reported. It is advisable to maintain solutions at a neutral pH unless experimentally required. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Avoid contact with these materials to prevent chemical degradation. | [1] |
Experimental Protocols
The following are general protocols that can be adapted to assess the stability of this compound under various conditions.
Protocol 1: Determination of this compound Stability in Solution
Objective: To determine the shelf life of this compound in a specific solvent at a given storage temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other desired solvent)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into amber vials to minimize freeze-thaw cycles and light exposure.
-
-
Storage:
-
Store the aliquots at the desired temperature (-20°C or -80°C).
-
-
Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for your analytical method (e.g., 10 µM in a relevant buffer).
-
Analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the shelf life.
-
Protocol 2: Assessment of this compound pH Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound stock solution (in DMSO)
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator or water bath set to a relevant temperature (e.g., 37°C)
-
HPLC or LC-MS system
-
Amber vials
Procedure:
-
Sample Preparation:
-
Prepare working solutions of this compound (e.g., 10 µM) in each of the different pH buffers. Ensure the final concentration of the organic solvent (from the stock solution) is low and consistent across all samples.
-
-
Incubation:
-
Incubate the samples at 37°C in amber vials to protect from light.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH condition.
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., ice-cold acetonitrile) or by freezing.
-
Analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to compare the stability at different pH values.
-
Protocol 3: Photostability Testing of this compound
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
-
This compound solution (in a suitable solvent)
-
Photostability chamber with controlled light (e.g., option I or II as per ICH Q1B guidelines) and temperature
-
Clear and amber vials
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare identical solutions of this compound in both clear and amber (as a dark control) vials.
-
-
Exposure:
-
Place the vials in the photostability chamber.
-
Expose the samples to a specified intensity and duration of light, as recommended by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis:
-
At the end of the exposure period, analyze the concentration of this compound in both the exposed and control samples using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Compare the concentration of this compound in the light-exposed sample to the dark control. A significant decrease in concentration in the clear vial compared to the amber vial indicates photosensitivity.
-
Visualizations
Caption: Recommended workflow for handling and preparing this compound for experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on CDK9.
References
Application Notes and Protocols for the Use of a Selective CDK9 Inhibitor in Patient-Derived Xenograft (PDX) Models
Topic: Use of a Selective CDK9 Inhibitor in Patient-Derived Xenograft (PDX) Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Cdk-IN-9" is not a publicly documented specific CDK9 inhibitor. The following application notes and protocols are based on the general properties and published data of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors and are intended to serve as a comprehensive guide for the preclinical evaluation of such compounds in patient-derived xenograft (PDX) models.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partners, Cyclin T1 or Cyclin T2, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription elongation.[1][2][3][4] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes, such as MCL-1 and MYC.[5][6] Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.[3][4][7][8]
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, are a valuable preclinical tool.[9][10][11][12] They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenograft (CDX) models.[9][10][12] This makes PDX models a more predictive platform for evaluating the efficacy of novel anti-cancer agents, such as selective CDK9 inhibitors.[9]
These application notes provide a detailed overview of the use of a selective CDK9 inhibitor in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes.
Mechanism of Action and Signaling Pathway
A selective CDK9 inhibitor functions by competitively binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates.[13] The primary downstream effect is the inhibition of RNAPII-mediated transcription elongation. This leads to a rapid depletion of short-lived mRNA transcripts and their corresponding proteins, including critical survival factors for cancer cells.
The key steps in the signaling pathway affected by a selective CDK9 inhibitor are:
-
Inhibition of P-TEFb Kinase Activity: The inhibitor directly blocks the catalytic activity of the CDK9/Cyclin T complex.
-
Reduced RNAPII Phosphorylation: This leads to decreased phosphorylation of the Serine 2 residue on the CTD of RNAPII.
-
Transcriptional Repression: The lack of RNAPII phosphorylation causes stalling of transcription, particularly of genes with high transcriptional demand and short-lived mRNA, such as oncogenes and anti-apoptotic proteins.
-
Induction of Apoptosis: The downregulation of survival proteins like MCL-1 sensitizes cancer cells to programmed cell death.
Quantitative Data Summary
The following tables summarize representative quantitative data for selective CDK9 inhibitors from preclinical studies. This data can be used as a benchmark for evaluating a novel selective CDK9 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | Representative IC₅₀ (nM) |
| CDK9/Cyclin T1 | < 10 |
| CDK1/Cyclin B | > 1000 |
| CDK2/Cyclin E | > 500 |
| CDK4/Cyclin D1 | > 1000 |
| CDK5/p25 | > 1000 |
| CDK7/Cyclin H | > 200 |
Note: Data is representative of a highly selective CDK9 inhibitor. IC₅₀ values should be determined for the specific inhibitor being tested.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Representative GI₅₀ (nM) |
| MV-4-11 | Acute Myeloid Leukemia | < 50 |
| MOLM-13 | Acute Myeloid Leukemia | < 50 |
| HCT116 | Colorectal Cancer | 100 - 500 |
| A2780 | Ovarian Cancer | 100 - 500 |
| T98G | Glioblastoma | 200 - 800 |
Note: GI₅₀ (50% growth inhibition) values can vary depending on the cell line and assay conditions.
Table 3: In Vivo Efficacy in PDX Models (Representative Data)
| PDX Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| CRX-021 | Colorectal Cancer | 50 mg/kg, oral, daily | 75 |
| PANC-043 | Pancreatic Cancer | 40 mg/kg, IV, twice weekly | 60 |
| LEUK-007 | Acute Myeloid Leukemia | 30 mg/kg, IP, daily | 85 (increase in survival) |
Note: This is example data. Efficacy will depend on the specific PDX model, the inhibitor's pharmacokinetics, and the dosing regimen.
Experimental Protocols
The following are detailed protocols for the evaluation of a selective CDK9 inhibitor in PDX models.
PDX Model Establishment and Expansion
Objective: To establish and expand patient-derived tumor xenografts in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue obtained under IRB-approved protocols.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar).
-
Surgical tools (scalpels, forceps).
-
Growth media (e.g., DMEM/F12) with antibiotics.
-
Matrigel (optional).
Protocol:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to improve engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth. Palpate the implantation site twice weekly.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be passaged into new cohorts of mice for expansion.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. news-medical.net [news-medical.net]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft model: Applications and challenges in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk-IN-9 not showing expected activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) associated with Cyclin E. Additionally, it functions as a "molecular glue" that induces an interaction between CDK12 and the DDB1 E3 ubiquitin ligase complex. This leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12. The downstream effects include the dephosphorylation of the retinoblastoma protein (Rb) and RNA polymerase II, ultimately leading to apoptosis.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of sensitive cell lines with this compound is expected to result in:
-
Decreased levels of Cyclin K protein.[1]
-
Dephosphorylation of the retinoblastoma protein (pRb).
-
Induction of apoptosis, which can be measured by markers like cleaved caspases 3, 7, and 9.[1]
-
Downregulation of anti-apoptotic proteins such as Mcl-1 and XIAP.[1]
-
Cell cycle arrest.
Q3: In which solvent should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. If you observe precipitation when preparing your working solution, gentle heating and/or sonication may help with dissolution. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guide: this compound Not Showing Expected Activity
This guide addresses common issues that may lead to a lack of expected activity from this compound in your experiments.
Problem 1: No or weak inhibition of cell proliferation/viability.
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Compound Instability or Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. The stability of small molecules in cell culture media can be influenced by components like cysteine and ferric ammonium citrate, so consider the composition of your media.[2] |
| Cell Line Insensitivity | The sensitivity of a cell line to CDK inhibitors can depend on the status of the retinoblastoma (Rb) pathway. Cell lines with a non-functional Rb pathway may be resistant to the effects of CDK4/6 inhibitors, and similar dependencies may exist for other CDKs. Confirm the Rb status of your cell line. |
| High Cell Seeding Density | An excessively high cell density can mask the anti-proliferative effects of the compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3] |
| Insufficient Incubation Time | The cytotoxic effects of CDK inhibitors may take time to manifest. Extend the incubation period (e.g., 48, 72, or 96 hours) to allow for the induction of apoptosis. |
Problem 2: No change in the phosphorylation status of target proteins (e.g., pRb) or levels of downstream markers (e.g., Cyclin K).
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The kinetics of target engagement and downstream signaling can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing changes in protein phosphorylation or degradation. For instance, a decrease in Cyclin K levels in MINO cells has been observed as early as 2 hours after treatment with this compound.[1] |
| Poor Lysis/Extraction of Proteins | Ensure your lysis buffer is appropriate for the target proteins and that you are effectively extracting nuclear proteins if your target is localized there. Use fresh lysis buffer containing protease and phosphatase inhibitors. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies for western blotting. Include positive and negative controls to ensure the antibodies are working correctly. |
| Low Target Protein Expression | Confirm that your cell line expresses detectable levels of the target proteins (CDK2, CDK12, Cyclin K, Rb) under your experimental conditions. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all experiments, including vehicle controls. If you observe precipitation, consider the dissolution aids mentioned in the FAQs. |
| Experimental Variability | Maintain consistent cell passage numbers, seeding densities, and treatment conditions across all experiments. Small variations in these parameters can lead to significant differences in results. |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects that may produce confounding results.[4] Whenever possible, use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data
The following table summarizes key quantitative data for this compound and related compounds to aid in experimental design.
| Parameter | Value | Target/Cell Line | Reference |
| This compound IC₅₀ | 4 nM | CDK2/E | [1] |
| Effective Concentration | 5 nM | Cyclin K degradation in MINO cells | [1] |
| Effective Concentration | 2.5-40 nM | Apoptosis induction in MINO cells (24h) | [1] |
| SNS-032 IC₅₀ | 4 nM | CDK9/CycT1 | [5] |
| SNS-032 IC₅₀ | 14 nM | CDK10/CycM | [5] |
| Flavopiridol IC₅₀ | 6 nM | CDK9/CycT1 | [5] |
| Flavopiridol IC₅₀ | 107 nM | CDK10/CycM | [5] |
Experimental Protocols
Kinase Activity Assay (Example: ADP-Glo™ Kinase Assay for CDK2)
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[6]
-
Dilute CDK2/Cyclin A2 or CDK2/Cyclin E enzyme and substrate (e.g., Histone H1) in the kinase buffer.[7]
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations (ensure the final DMSO concentration is consistent and low).
-
Prepare ATP solution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of the this compound dilution or vehicle control (DMSO) to the wells.[6]
-
Add 2 µl of the diluted enzyme solution.[6]
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.[6]
-
Incubate at room temperature for a predetermined time (e.g., 10-60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (Example: MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µl of culture medium.[3]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µl of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[3]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µl of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Western Blotting for Cyclin K and Phospho-Rb
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin K, phospho-Rb (e.g., Ser780, Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
References
- 1. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. promega.com [promega.com]
- 7. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Optimizing Cdk-IN-9 Concentration for Diverse Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Cdk-IN-9, a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription elongation.[2] By inhibiting CDK9, this compound effectively hinders this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in susceptible cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a new cell line, it is advisable to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point for many kinase inhibitors is in the low nanomolar to low micromolar range.[3] A suggested initial experiment would be a dose-response curve with concentrations ranging from 0.1 nM to 10 µM.[4]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific cell line and the biological question being addressed. For initial IC50 determination, a 24 to 72-hour incubation period is a common starting point. However, for mechanistic studies looking at transcriptional effects, shorter time points (e.g., 1, 6, 12 hours) may be more appropriate.
Q4: What solvents should be used to dissolve and dilute this compound?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture media to the final desired concentration. It is critical to ensure that the final DMSO concentration in the culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound at expected concentrations. | 1. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 2. Incorrect concentration: The effective concentration for this cell line is higher than tested. 3. Degraded compound: The this compound stock may have degraded. 4. Suboptimal assay conditions: The assay used may not be sensitive enough to detect the effect. | 1. Verify target expression: Confirm that the cell line expresses CDK9. Consider using a positive control cell line known to be sensitive to CDK9 inhibition. 2. Expand concentration range: Test a wider and higher range of this compound concentrations. 3. Use fresh compound: Prepare a fresh stock solution of this compound. 4. Optimize assay: Try a more sensitive assay, such as a direct measure of target engagement (e.g., phospho-RNA Pol II levels) or a different viability assay.[6][7] |
| High cytotoxicity observed even at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other essential kinases. 2. Cell line hypersensitivity: The cell line may be particularly dependent on CDK9 activity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform selectivity profiling: If possible, test the inhibitor against a panel of other kinases. 2. Use lower concentrations and shorter incubation times: Titrate down the concentration and exposure time to find a therapeutic window. 3. Check final solvent concentration: Ensure the final DMSO or other solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[5] |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in microplates: Evaporation or temperature gradients across the plate. 3. Inaccurate dilutions: Errors in preparing the serial dilutions of the inhibitor. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Proper plate handling: Use a randomized plate layout and avoid using the outer wells of the plate. Ensure proper humidification in the incubator.[5] 3. Careful pipetting: Use calibrated pipettes and perform serial dilutions with care. |
| IC50 values differ from published data. | 1. Different experimental conditions: Variations in cell line passage number, cell density, media formulation, or assay method can all influence IC50 values.[8] 2. Different data analysis methods: The mathematical model used to calculate the IC50 can affect the result. | 1. Standardize protocols: Carefully document and standardize all experimental parameters. 2. Consistent data analysis: Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well clear bottom, white-walled plates
-
ATP-based luminescence cell viability assay kit
-
Luminometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Store at -20°C or as recommended by the supplier.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common approach is to prepare a 2X concentration series.
-
Also prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a media-only control.
-
-
Treat Cells:
-
Carefully remove the old media from the cells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add the ATP-based luminescence reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (media-only control) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for IC50 determination.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Cdk-IN-9 insolubility issues
Welcome to the technical support center for Cdk-IN-9. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and scientists overcome common challenges during their experiments, with a focus on addressing solubility issues.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the handling and solubility of this compound in a question-and-answer format.
Q1: What is this compound and why is solubility a common challenge?
This compound is a potent and selective cyclin-dependent kinase (CDK) inhibitor. Like many small molecule kinase inhibitors, its chemical structure is largely hydrophobic, which is beneficial for cell permeability but results in poor aqueous solubility. This characteristic can lead to precipitation when diluting the compound from an organic stock solution into aqueous buffers or cell culture media.[1]
Q2: What are the recommended solvents for dissolving this compound?
To achieve a high-concentration stock solution, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution.[2][3][4][5] For some applications, ethanol may be used, but its solubilizing capacity for highly hydrophobic compounds can be lower than that of DMSO.[6][7]
Q3: My this compound precipitated after I diluted my DMSO stock in my aqueous buffer. What should I do?
This is a common issue known as "crashing out," where the compound rapidly precipitates when the solvent environment changes from organic to aqueous.[8][9]
Here are several steps to resolve this:
-
Vortex/Mix Vigorously: Immediately after adding the DMSO stock to the aqueous solution, vortex or pipette vigorously to ensure rapid and even dispersion.
-
Use Sonication: A brief sonication in a water bath can often help redissolve the precipitate.[4][5]
-
Gentle Warming: Warming the solution in a 37°C water bath for a few minutes can increase solubility. Always check the compound's datasheet for temperature stability before heating.[4][5]
-
Modify Dilution Method: Instead of a single large dilution step, try a stepwise dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer and ensure it is fully dissolved before proceeding to the final concentration.[10]
Q4: What is the best practice for preparing a working solution for cell culture?
The key is to minimize the final concentration of DMSO while keeping the compound in solution. The recommended final concentration of DMSO in cell culture media should be below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2][10][11][12]
Recommended Workflow:
-
Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 50 mM).
-
Perform any serial dilutions in 100% DMSO, not in the aqueous medium.[2][11]
-
Add the final, small volume of the appropriate DMSO stock directly to the culture medium (pre-warmed to 37°C) and mix immediately and thoroughly. For example, add 1 µL of a 10 mM stock to 1 mL of medium to get a 10 µM working solution with 0.1% DMSO.
Q5: Can I store this compound once it is dissolved?
Yes. Stock solutions of this compound in anhydrous DMSO can be stored at -20°C or -80°C.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[3][4][12] Aqueous working solutions should typically be prepared fresh for each experiment and not stored for long periods.[5]
Data Presentation
Solubility of this compound
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is intended to guide the preparation of stock and working solutions.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[3] Use of ultrasonic agitation may be needed. |
| Ethanol | ~5 mg/mL | Limited solubility. May require warming. Not ideal for high-concentration stocks.[6][7] |
| Water | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.2) | < 0.1 mg/mL | Practically insoluble. |
| Cell Culture Media | Variable | Solubility is dependent on the final DMSO concentration and media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
This protocol describes how to prepare a high-concentration stock solution of this compound.
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the product is at the bottom.[4][12]
-
Solvent Addition: Add the appropriate volume of pure, anhydrous DMSO to the vial to achieve a 50 mM concentration. Example: For 5 mg of this compound (assuming a molecular weight of 400 g/mol ), add 250 µL of DMSO.
-
Dissolution: Vortex the vial for 1-2 minutes. If insolubility persists, sonicate the solution in a water bath for 5-10 minutes.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock into an aqueous medium for cell-based assays.
-
Thaw Stock: Retrieve a single-use aliquot of the 50 mM this compound DMSO stock and thaw it completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate stock in 100% DMSO. For example, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM stock. This makes the final dilution into media more accurate.
-
Final Dilution: Pre-warm your cell culture medium to 37°C. Add the DMSO stock directly to the medium while gently vortexing or swirling. Example: To make 10 mL of a 10 µM working solution, add 2 µL of the 50 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.02%.
-
Verification: Ensure the solution is clear and free of any visible precipitate before adding it to your cells. If precipitate forms, refer to the troubleshooting guide (Q3).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway of this compound and the recommended workflow for its solubilization.
Caption: Targeted this compound signaling pathway in G1 cell cycle progression.[13][14][15][16]
Caption: Recommended experimental workflow for dissolving this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. problems diluting DMSO stock solutions - General Lab Techniques [protocol-online.org]
- 9. reddit.com [reddit.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. captivatebio.com [captivatebio.com]
- 13. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Cdk-IN-9
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Cdk-IN-9, a hypothetical inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is designed as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, and its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, making it a target in oncology research.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for CDK9, cross-reactivity with other kinases, particularly other members of the CDK family, has been observed. The degree of inhibition is dose-dependent. Please refer to the kinase profiling data below for specific off-target kinases and their corresponding IC50 values.
Q3: We are observing a cell cycle arrest phenotype that is not consistent with CDK9 inhibition alone. What could be the cause?
A3: this compound exhibits inhibitory activity against CDK2 at higher concentrations. Inhibition of CDK2, a key regulator of cell cycle progression, can lead to cell cycle arrest.[1] We recommend performing a dose-response experiment and comparing the phenotype at concentrations where this compound is selective for CDK9 versus concentrations where it also inhibits CDK2.
Q4: Our in vivo results are not correlating with our in vitro potency. Why might this be?
A4: Discrepancies between in vitro and in vivo efficacy can arise from several factors, including drug metabolism, bioavailability, and potential off-target effects that manifest at the organismal level. For instance, off-target inhibition of kinases involved in metabolic pathways could alter the compound's pharmacokinetic profile. Additionally, on-target, off-tumor effects, such as toxicity in highly proliferative tissues like the gastrointestinal epithelium, can impact the overall in vivo outcome.[3]
Q5: How can we confirm if the observed phenotype in our cellular assay is due to on-target CDK9 inhibition or an off-target effect?
A5: To differentiate between on-target and off-target effects, we recommend several approaches:
-
Use of a structurally unrelated CDK9 inhibitor: Comparing the phenotype induced by this compound with that of another selective CDK9 inhibitor can help determine if the effect is specific to CDK9 inhibition.
-
Rescue experiments: If the phenotype is due to CDK9 inhibition, it may be possible to rescue it by overexpressing a drug-resistant mutant of CDK9.
-
RNA interference: Silencing CDK9 using siRNA or shRNA and observing if the resulting phenotype mimics that of this compound treatment can confirm on-target activity.[4][5]
-
Dose-response analysis: Correlating the phenotype with the IC50 values for on-target and off-target kinases can provide insights into which target is responsible for the observed effect at a given concentration.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis in a cell line believed to be resistant to CDK9 inhibition.
-
Possible Cause: The cell line may be sensitive to the inhibition of one of this compound's off-target kinases.
-
Troubleshooting Steps:
-
Review the kinase profiling data for this compound to identify potential off-target kinases that are known to regulate apoptosis.
-
Perform immunoblotting to assess the phosphorylation status of known substrates of these off-target kinases.
-
Use a more selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound.
-
Issue 2: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or stability of the compound.
-
Troubleshooting Steps:
-
Verify the purity of each batch using techniques like HPLC-MS.
-
Ensure proper storage conditions are maintained to prevent degradation of the compound.
-
Perform a dose-response curve for each new batch to confirm consistent potency.
-
Issue 3: Downregulation of unexpected signaling pathways observed in a transcriptomics or proteomics screen.
-
Possible Cause: This could be a result of inhibiting an off-target kinase that plays a role in the observed pathway.
-
Troubleshooting Steps:
-
Cross-reference the list of affected proteins/genes with known downstream targets of the off-target kinases of this compound.
-
Use a bioinformatics tool to map the affected proteins/genes to known signaling pathways to identify potential off-target-driven effects.
-
Validate the screen's findings by examining the activity of the identified pathway using a more specific assay (e.g., immunoblotting for a key phosphorylated protein in the pathway).
-
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T1 | 5 |
| CDK2/cyclin A | 75 |
| CDK1/cyclin B | 150 |
| GSK3β | 250 |
| ROCK1 | 500 |
| PIM1 | >1000 |
| MEK1 | >1000 |
IC50 values were determined using an in vitro biochemical assay.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a generalized method for assessing kinase activity.[6]
-
Prepare Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.
-
Add 0.5 µL of this compound at various concentrations (e.g., 10-point serial dilution).
-
Add 2 µL of 2.5x ATP solution to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cellular Target Engagement Assay (Competitive Pull-down)
This protocol is based on the kinobeads competitive binding approach.[7][8]
-
Cell Lysis:
-
Harvest and lyse cells to prepare a native protein extract.
-
-
Inhibitor Incubation:
-
Incubate the cell lysate with varying concentrations of this compound for 1 hour at 4°C.
-
-
Affinity Purification:
-
Add immobilized non-selective kinase inhibitors (kinobeads) to the lysate and incubate for 1 hour at 4°C to capture kinases not bound by this compound.
-
-
Wash and Elute:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
-
Analysis:
-
Identify and quantify the eluted proteins using quantitative mass spectrometry (e.g., LC-MS/MS). The amount of a specific kinase captured by the beads will be inversely proportional to its binding affinity for this compound at the tested concentration.
-
Protocol 3: Immunoblotting for Downstream Target Modulation
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target of interest (e.g., phospho-RNA Polymerase II CTD (Ser2), Mcl-1, or MYC) overnight at 4°C.[4][9][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Simplified CDK9 signaling pathway and the mechanism of action for this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
Caption: Troubleshooting decision tree for differentiating on-target vs. off-target effects.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition strategy defines distinct sets of target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
minimizing Cdk-IN-9 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk-IN-9. The focus is on strategies to minimize toxicity in normal cells while maintaining anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it relate to its toxicity profile?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation phase of transcription for a large number of genes. In cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and MYC for their survival, inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis.
The toxicity of this compound and other CDK9 inhibitors in normal cells arises from the fact that CDK9 is also essential for transcription in healthy cells. Non-selective inhibition of transcription can disrupt normal cellular functions, leading to off-target effects. The high structural homology between the ATP-binding sites of different CDKs means that less selective inhibitors can also affect other CDKs involved in cell cycle regulation (e.g., CDK1, CDK2, CDK4/6), further contributing to toxicity in proliferating normal cells like those in the bone marrow and gastrointestinal tract.
Q2: My normal cell lines are showing significant toxicity with this compound treatment. What are the initial troubleshooting steps?
A2: High toxicity in normal cells is a known challenge with many CDK inhibitors. Here are the initial steps to troubleshoot this issue:
-
Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Improperly stored or synthesized compounds can have altered activity.
-
Perform a Dose-Response Curve: If you haven't already, it is crucial to perform a dose-response experiment on both your cancer cell line of interest and a relevant normal cell line (e.g., primary human hepatocytes, normal fibroblasts). This will help you determine the therapeutic window, which is the concentration range where this compound is effective against cancer cells but has minimal impact on normal cells.
-
Optimize Treatment Duration: Continuous exposure to this compound may not be necessary and can exacerbate toxicity in normal cells. Experiment with shorter treatment durations or pulsed-dosing schedules.
-
Evaluate Cell Culture Conditions: Ensure your normal cells are healthy and not under any additional stress from suboptimal culture conditions, which can sensitize them to drug toxicity.
-
Consider a More Selective CDK9 Inhibitor: If significant toxicity persists even at low concentrations, this compound may have off-target effects in your specific normal cell model. Consider testing a more selective CDK9 inhibitor if available.
Q3: Can combination therapy help in reducing this compound toxicity?
A3: Yes, combination therapy is a highly promising strategy to reduce the toxicity of CDK9 inhibitors while potentially enhancing their anti-cancer effects. The rationale is that by combining this compound with another agent that has a different mechanism of action, you can often use lower, less toxic concentrations of each drug to achieve a synergistic or additive therapeutic effect.
A notable example is the combination of a CDK9 inhibitor with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Many cancer cells are resistant to TRAIL-induced apoptosis. CDK9 inhibition can sensitize these cells to TRAIL by downregulating anti-apoptotic proteins like c-FLIP and Mcl-1. This combination has been shown to be effective in cancer cells while sparing normal cells.
Another approach is to combine this compound with inhibitors of other CDKs, such as CDK2. This dual inhibition can act synergistically to induce cell cycle arrest and apoptosis in cancer cells, allowing for dose reduction of both inhibitors and thereby minimizing toxicity.
Troubleshooting Guides
Guide 1: High Off-Target Toxicity in Normal Cells
Issue: Significant cell death or growth inhibition is observed in normal cell lines at concentrations effective against cancer cells.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Selectivity | This compound may be inhibiting other essential kinases in your normal cell model. Action: Perform a kinome profiling assay to identify off-target effects. Consider switching to a more selective CDK9 inhibitor. |
| Dose Too High | The concentration of this compound may be outside the therapeutic window for your specific cell lines. Action: Conduct a detailed dose-response analysis on both normal and cancer cells to identify an optimal concentration with a favorable therapeutic index. |
| Prolonged Exposure | Continuous exposure may lead to cumulative toxicity in normal cells. Action: Experiment with shorter exposure times or a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off). |
| Normal Cell Sensitivity | The specific normal cell line you are using might be particularly sensitive to transcriptional inhibition. Action: Test a different normal cell line from a different tissue of origin to see if the toxicity is cell-type specific. |
Guide 2: Developing a Combination Therapy Protocol
Issue: You want to implement a combination therapy to reduce the effective dose of this compound and minimize toxicity.
Steps to Develop and Validate a Combination Protocol:
-
Select a Combination Agent: Choose a second agent with a complementary mechanism of action. Good candidates include other targeted therapies (e.g., other kinase inhibitors, apoptosis inducers like TRAIL) or conventional chemotherapeutic drugs.
-
Determine Single-Agent IC50 Values: Perform dose-response experiments for each drug individually on both your cancer and normal cell lines to determine their respective IC50 (half-maximal inhibitory concentration) values.
-
Design a Combination Matrix: Test various combinations of both drugs at concentrations below their individual IC50 values. A common approach is to use a checkerboard titration matrix.
-
Assess Synergy: Use a synergy analysis software (e.g., Combenefit, CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Validate the Optimal Combination: Once a synergistic and low-toxicity combination is identified, validate its efficacy and reduced toxicity in further in vitro assays (e.g., apoptosis assays, cell cycle analysis) and, if possible, in in vivo models.
Quantitative Data Summary
Table 1: Example IC50 Values of CDK Inhibitors in Cancer vs. Normal Cells
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Dinaciclib (CDK1, 2, 5, 9 inhibitor) | Various tumor cell lines | Cancer | Low nM range | |
| Dinaciclib | Normal Cells | Normal | Potent (IC50 < 32 nM) | |
| CDKI-73 | Primary CLL cells | Cancer | 80 (LD50) | |
| CDKI-73 | Normal B cells | Normal | No effect | |
| MC180295 | HCT116, SW48, MCF7, etc. | Cancer | More effective | |
| MC180295 | IMR90 (normal lung fibroblast) | Normal | Less effective | |
| KB-0742 | 22rv1 (prostate cancer) | Cancer | 1200 |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions. It is always recommended to determine these values empirically in your own system.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
Objective: To determine the concentration range of this compound that is cytotoxic to cancer cells while being minimally toxic to normal cells.
Methodology:
-
Cell Culture: Culture your chosen cancer cell line and a relevant normal cell line in their respective recommended media.
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Treatment: After allowing the cells to adhere overnight, remove the medium and add the 2x this compound dilutions to the wells. Also, include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a period relevant to your experimental question (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 values for both the cancer and normal cell lines using a non-linear regression model. The therapeutic window is the range between the IC50 for the cancer cells and the IC50 for the normal cells.
Protocol 2: Assessing Synergy of this compound with a Combination Agent
Objective: To determine if combining this compound with a second agent results in a synergistic anti-cancer effect.
Methodology:
-
Single-Agent IC50 Determination: First, determine the IC50 values for this compound and the combination agent individually as described in Protocol 1.
-
Combination Matrix Setup: In a 96-well plate, create a checkerboard of drug concentrations. For example, in the x-axis, you can have a serial dilution of this compound (e.g., starting from its IC50 and going down). In the y-axis, have a serial dilution of the combination agent. Include single-agent controls and a vehicle-only control.
-
Treatment and Incubation: Treat the cancer cells with the drug combinations and incubate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability as described previously.
-
Synergy Analysis: Input the viability data into a synergy analysis program (e.g., CompuSyn). The software will calculate the Combination Index (CI) for each drug combination.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate a visual representation of the synergistic interactions, such as an isobologram.
Visualizations
Caption: this compound inhibits the P-TEFb complex, preventing transcription elongation and leading to apoptosis.
Caption: Workflow for testing combination therapy to reduce this compound toxicity.
Caption: Strategies to mitigate this compound toxicity in normal cells.
Technical Support Center: Interpreting Unexpected Western Blot Results with Cdk-IN-9
This guide provides troubleshooting advice and frequently asked questions for researchers using Cdk-IN-9, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Unexpected Western blot results can arise from various factors, including off-target effects, cellular compensation mechanisms, and general experimental variables. This resource is designed to help you diagnose and interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][3][4] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2), which is a critical step for releasing paused RNAPII and promoting productive transcription elongation.[2][3][5] By inhibiting CDK9, this compound effectively blocks this process, leading to a global decrease in the transcription of many genes, particularly those with short-lived mRNA and protein products.[2][4]
Q2: What are the expected results on a Western blot after successful this compound treatment?
Following effective treatment of cells with this compound, you should expect to see:
-
Decreased phosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2): This is the most direct downstream marker of CDK9 inhibition.[2]
-
Downregulation of short-lived oncoproteins: Key proteins with high turnover rates, such as c-Myc and the anti-apoptotic protein Mcl-1, are highly dependent on continuous transcription.[6][7] Their protein levels are expected to decrease significantly.
-
Induction of apoptosis markers: As a consequence of downregulating survival proteins like Mcl-1, you may observe an increase in markers of apoptosis, such as cleaved PARP or cleaved Caspase-3.[5][8]
Q3: What is the known kinase selectivity of this compound?
This compound is highly potent against CDK9. It also shows inhibitory activity against CDK2, but at a significantly lower potency. This selectivity is crucial to consider when interpreting results, as off-target inhibition of CDK2 could contribute to the observed phenotype.
Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK9 | 1.8 |
| CDK2 | 155 |
Data sourced from available biochemical assays.[1]
Troubleshooting Unexpected Western Blot Results
This section addresses common discrepancies between expected and observed Western blot outcomes when using this compound.
Scenario 1: No change in the phosphorylation of my target protein or its downstream effectors.
If you do not observe the expected decrease in p-RNAPII Ser2 or the downregulation of proteins like c-Myc and Mcl-1, consider the following possibilities:
-
Inactive Compound: Ensure the inhibitor has been stored correctly and is within its expiration date. Prepare fresh stock solutions.
-
Insufficient Concentration or Treatment Time: The optimal concentration and duration of treatment can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. For instance, some resistant leukemia cell lines exhibit upregulated CDK9 kinase activity, requiring higher inhibitor concentrations.[9]
-
General Western Blot Issues: Rule out common technical problems with your Western blot protocol.
Scenario 2: I see an increase in the expression of a protein, particularly c-Myc.
This is a documented paradoxical effect of CDK9 inhibition. Instead of the expected decrease, you might observe a compensatory upregulation of c-Myc.
-
BRD4-Mediated Compensatory Mechanism: Sustained CDK9 inhibition can lead to the release of P-TEFb from its inactive state. The protein BRD4 can then recruit this active P-TEFb to the MYC gene, paradoxically driving its transcription.[10] This effect can mask the intended inhibitory outcome.
-
Implications for Experimental Design: If you observe this effect, consider shorter treatment times or co-treatment with a BRD4 inhibitor to abrogate this compensatory loop.[10]
Scenario 3: My loading control protein levels are inconsistent after treatment.
Inconsistent loading control levels can indicate issues with cell viability or a direct effect of the inhibitor on the loading control itself.
-
Cell Toxicity: High concentrations or prolonged treatment with this compound can induce significant apoptosis and cell death, leading to overall protein degradation and affecting loading control stability.[8] It is crucial to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your Western blot experiment to ensure you are working with a non-toxic concentration of the inhibitor.
-
Transcriptional Regulation of Loading Control: While uncommon, the transcription of some housekeeping genes used as loading controls could potentially be affected by a global transcription inhibitor. If you suspect this, test multiple loading controls that are regulated by different mechanisms (e.g., GAPDH, β-actin, Tubulin, Vinculin).
Scenario 4: I observe unexpected bands or changes in the molecular weight of my protein of interest.
-
Altered Protein Stability: CDK9 can phosphorylate proteins involved in ubiquitination and protein degradation pathways, such as the E3 ubiquitin ligase Pirh2.[11] Inhibiting CDK9 could therefore alter the stability of certain proteins, potentially leading to changes in their levels or the appearance of degradation products.
-
Off-Target Effects: Although more selective than older pan-CDK inhibitors, off-target effects are always a possibility. Inhibition of other kinases could lead to changes in the phosphorylation status of your protein of interest or other proteins in the pathway, which might affect their migration on SDS-PAGE. Reviewing a broader kinase selectivity panel for the inhibitor can provide clues.[12][13]
-
General Western Blot Artifacts: Non-specific antibody binding, protein aggregation, or issues with sample preparation can all lead to unexpected bands.[14] Ensure your Western blot protocol is optimized, including appropriate blocking and washing steps.
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare fresh dilutions of this compound in culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Treat cells for the desired time (e.g., 6, 12, or 24 hours). A time-course experiment is recommended for initial characterization.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
c-Myc
-
Mcl-1
-
Cleaved PARP
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Pathways and Workflows
Caption: Standard experimental workflow for Western blot analysis.
Caption: this compound inhibits the canonical CDK9 signaling pathway.
Caption: A logical troubleshooting guide for unexpected results.
References
- 1. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 9. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 11. Cdk9 phosphorylates Pirh2 protein and prevents degradation of p53 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of CDK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for off-target effects of Cyclin-Dependent Kinase 9 (CDK9) inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for CDK9 inhibitors?
A1: Off-target effects refer to the unintended interactions of a drug or inhibitor with proteins other than its intended target. For CDK9 inhibitors, which are often designed to bind the highly conserved ATP-binding pocket of kinases, there is a significant risk of inhibiting other kinases with similar structural features.[1] These off-target interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical applications.[2] Understanding and controlling for these effects is crucial for accurate interpretation of experimental data and for the development of safe and effective therapeutics.
Q2: What are the first steps I should take to assess the selectivity of my CDK9 inhibitor?
A2: A crucial first step is to perform a comprehensive kinase selectivity profile. This is typically done by screening the inhibitor against a large panel of kinases (kinome profiling) to identify other potential targets.[2] This can be achieved through in vitro kinase activity assays offered by commercial vendors or through in-house biochemical assays.[2] The results will provide an initial landscape of your inhibitor's selectivity and guide further investigation into the most relevant off-targets.
Q3: My CDK9 inhibitor shows activity against other kinases in a profiling screen. How can I validate these potential off-targets in a cellular context?
A3: Validating off-targets in a cellular context is essential. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[3][4] A shift in the melting temperature of a potential off-target protein in the presence of your inhibitor suggests direct binding.
-
Quantitative Proteomics (e.g., Kinobeads Pulldown): This approach uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome.[5][6][7] By pre-incubating cell lysates with your CDK9 inhibitor, you can competitively prevent the binding of its targets (both on- and off-targets) to the beads. Subsequent mass spectrometry analysis reveals which kinases are "competed off" by your inhibitor, providing a profile of its cellular targets.[8][9]
-
Western Blotting: After treating cells with the inhibitor, you can use phospho-specific antibodies to examine the phosphorylation status of known substrates of the potential off-target kinase. A decrease in the phosphorylation of a specific substrate can indicate that the off-target kinase has been inhibited.
Q4: How can I distinguish between a true off-target effect and downstream signaling consequences of CDK9 inhibition?
A4: This is a critical question. CDK9 is a key regulator of transcription, and its inhibition can lead to widespread changes in gene expression and protein levels, which can be mistaken for direct off-target effects.[10][11] To differentiate, consider the following:
-
Time-course experiments: Direct inhibition of an off-target kinase is likely to occur rapidly. In contrast, downstream effects resulting from transcriptional changes will take longer to manifest. Performing experiments at early time points (e.g., minutes to a few hours) can help isolate direct effects.
-
Use of a structurally unrelated inhibitor: If a different, structurally distinct inhibitor of the same off-target kinase phenocopies the effect observed with your CDK9 inhibitor, it strengthens the evidence for a true off-target interaction.
-
Genetic approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown the potential off-target can help determine if the observed phenotype is dependent on that specific kinase.[12]
Q5: What are some strategies to minimize off-target effects in my experiments?
A5: Minimizing off-target effects is crucial for generating reliable data. Here are some strategies:
-
Use the lowest effective concentration: Titrate your inhibitor to determine the lowest concentration that effectively inhibits CDK9 without engaging off-targets.
-
Employ a negative control: Use a structurally similar but inactive analog of your inhibitor as a negative control. This helps to distinguish specific inhibitory effects from non-specific or compound-related artifacts.
-
Use multiple, structurally distinct inhibitors: If possible, use two or more CDK9 inhibitors with different chemical scaffolds. If they produce the same biological effect, it is more likely to be an on-target consequence of CDK9 inhibition.
-
Rescue experiments: If CDK9 inhibition leads to a specific phenotype, attempt to rescue it by overexpressing a drug-resistant mutant of CDK9.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability of the inhibitor. The inhibitor is being metabolized or actively transported out of the cell. The cellular environment (e.g., high ATP concentration) reduces inhibitor potency. | Perform cell permeability assays. Use CETSA to confirm target engagement in intact cells.[3][4] Evaluate inhibitor stability in cell culture media. Test a range of inhibitor concentrations in cellular assays. |
| Observed phenotype does not correlate with known CDK9 function. | A potent off-target effect is dominating the cellular response. | Perform comprehensive off-target profiling (e.g., KinomeScan, Kinobeads).[5][6][7] Validate key off-targets using orthogonal methods (e.g., CETSA, western blot for downstream substrates).[3][4] Use a more selective CDK9 inhibitor if available. |
| High background in Kinobeads pulldown experiment. | Non-specific binding of proteins to the beads. Inefficient washing steps. | Optimize lysis buffer composition (e.g., detergent concentration). Increase the number and stringency of wash steps. Include a mock pulldown with beads that do not have immobilized inhibitors. |
| No thermal shift observed in CETSA for the intended target (CDK9). | The inhibitor does not sufficiently stabilize the protein against thermal denaturation. The antibody used for detection is not specific or sensitive enough. The inhibitor has low affinity for the target in the cellular environment. | Confirm target engagement with an alternative method like a pulldown assay. Validate the antibody for specificity and sensitivity in your experimental setup. Increase the concentration of the inhibitor. |
Quantitative Data on CDK9 Inhibitor Selectivity
The following table summarizes publicly available selectivity data for representative CDK9 inhibitors. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate higher potency.
| Inhibitor | CDK9 IC50 (nM) | Key Off-Targets (IC50 in nM) | Reference |
| BAY-1251152 | <1 | CDK2 (>10,000), CDK1 (>10,000), CDK5 (>10,000), CDK7 (>10,000) | [13] |
| Atuveciclib (BAY1143572) | 16 | CDK1 (800), CDK2 (1,000), CDK5 (400) | [14] |
| NVP-2 | <0.514 | DYRK1B (>99% inhibition at 1µM), CDK7 (>90% inhibition at 1µM), CDK13 (>90% inhibition at 1µM) | [15] |
| SNS-032 | 4 | CDK2 (38), CDK7 (29) | [15] |
Note: This table is not exhaustive and represents a snapshot of available data. Selectivity profiles can vary depending on the assay platform and the specific panel of kinases tested.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for performing a CETSA experiment to validate target engagement in intact cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Your CDK9 inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for protein detection (e.g., Western blot apparatus, ELISA reader)
-
Antibody against the protein of interest (CDK9 or potential off-target)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with your CDK9 inhibitor or vehicle control at the desired concentration and for the specified time.
-
-
Harvesting and Washing:
-
Harvest the cells (e.g., by trypsinization or scraping).
-
Wash the cells with PBS to remove any residual medium and inhibitor.
-
Resuspend the cell pellet in PBS.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for 3 minutes. A typical temperature range is 40-70°C, with 4-6 different temperatures tested. Include an unheated control.
-
-
Lysis:
-
After heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or signal (ELISA) for each temperature point.
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.
-
Kinobeads Pulldown Assay for Off-Target Profiling
This protocol describes a competitive pulldown experiment using Kinobeads to identify the cellular targets of a CDK9 inhibitor.
Materials:
-
Cell culture medium
-
Lysis buffer (non-denaturing, e.g., containing NP-40) with protease and phosphatase inhibitors
-
Your CDK9 inhibitor and vehicle control (e.g., DMSO)
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for protein digestion (e.g., trypsin) and mass spectrometry
Procedure:
-
Cell Lysis:
-
Harvest and wash cells as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Competitive Binding:
-
Aliquot the cell lysate.
-
To each aliquot, add your CDK9 inhibitor at a specific concentration (a concentration range is recommended) or the vehicle control.
-
Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to each lysate and incubate for another defined period (e.g., 1-2 hours) at 4°C with gentle rotation. Kinases not bound by your inhibitor will bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using elution buffer.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution trypsin digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Compare the abundance of each identified kinase between the inhibitor-treated and vehicle-treated samples.
-
Kinases that show a dose-dependent decrease in abundance in the inhibitor-treated samples are considered potential on- or off-targets.
-
Visualizations
Caption: Cdk-IN-9 Signaling and Off-Target Effects.
Caption: Workflow for Off-Target Validation.
Caption: Logic of Control Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CDK9 Inhibitor Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using CDK9 inhibitors, such as Cdk-IN-9, particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CDK9 inhibitors like this compound?
A1: CDK9 inhibitors are therapeutic agents that primarily function by targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex phosphorylates the C-terminal domain of RNA polymerase II, which is a crucial step for the transition from abortive to productive transcription elongation.[1] By inhibiting CDK9, these compounds prevent the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, which are critical for the survival of many cancer cells.[2][3] This ultimately leads to the induction of apoptosis in malignant cells.
Q2: My cancer cell line has developed resistance to our CDK9 inhibitor. What are the common mechanisms of resistance?
A2: Acquired resistance to CDK9 inhibitors can arise through several mechanisms. Two of the most well-documented are:
-
Gatekeeper Mutations: A common resistance mechanism is the emergence of mutations in the ATP-binding pocket of CDK9. For instance, the L156F mutation (a substitution of Leucine to Phenylalanine at position 156) has been identified in AML cell lines with acquired resistance to the selective CDK9 inhibitor BAY1251152.[4][5] This mutation sterically hinders the binding of the inhibitor to the kinase, reducing its efficacy.[4][6]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can develop resistance by upregulating the stability of anti-apoptotic proteins like Mcl-1, a downstream target of CDK9-mediated transcription.[7] This can occur through mechanisms independent of CDK9 activity, such as activation of the MAPK/ERK pathway, which can stabilize the Mcl-1 protein.[7]
Q3: How can I determine if my resistant cell line has the CDK9 L156F mutation?
A3: To determine if your resistant cell line harbors the L156F mutation, you can perform targeted DNA sequencing of the CDK9 gene. The most common methods include:
-
Sanger Sequencing: This is a reliable method for validating specific point mutations. You would need to design primers to amplify the region of the CDK9 gene containing codon 156.
-
Next-Generation Sequencing (NGS): Whole-exome or targeted sequencing panels can provide a more comprehensive view of mutations across the CDK9 gene and other cancer-related genes.
A detailed protocol for mutation detection is provided in the Experimental Protocols section.
Q4: What strategies can I employ to overcome resistance to CDK9 inhibitors?
A4: Several strategies can be used to overcome resistance:
-
Next-Generation Inhibitors: If resistance is due to a specific mutation like L156F, using a next-generation inhibitor that is effective against the mutant kinase is a viable strategy. For example, the compound IHMT-CDK9-36 has been shown to be potent against both wild-type and L156F mutant CDK9.[4][6]
-
Combination Therapy: A highly effective approach is to use combination therapies that target parallel survival pathways. A well-documented strategy is the combination of a CDK9 inhibitor with a Bcl-2 inhibitor, such as venetoclax.[2][7] This dual targeting of Mcl-1 (via CDK9 inhibition) and Bcl-2 can synergistically induce apoptosis in resistant cells.[7] Other potential combination partners include BTK inhibitors and other chemotherapeutic agents.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased sensitivity to the CDK9 inhibitor in my cell line over time. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms: - Sequence the CDK9 kinase domain to check for mutations like L156F. - Assess Mcl-1 protein levels and stability. 3. Implement strategies to overcome resistance: - Test a next-generation CDK9 inhibitor. - Evaluate the synergistic effects of combination therapies (e.g., with a Bcl-2 inhibitor). |
| High background in my in vitro kinase assay. | Suboptimal assay conditions. | 1. Optimize the concentrations of ATP and substrate. 2. Ensure the purity of the recombinant CDK9/cyclin T1 enzyme. 3. Use a specific and sensitive detection method, such as the Adapta™ Universal Kinase Assay.[10] |
| Difficulty in generating a resistant cell line. | Insufficient drug concentration or exposure time. | 1. Gradually increase the concentration of the CDK9 inhibitor in the culture medium over several weeks to months.[4] 2. Monitor cell viability and select for surviving clones. 3. A detailed protocol for generating resistant cell lines is provided below. |
| Inconsistent results in Mcl-1 stability assays. | Technical variability in the cycloheximide chase assay. | 1. Ensure complete inhibition of protein synthesis by using an appropriate concentration of cycloheximide. 2. Collect samples at multiple time points to accurately determine the protein half-life. 3. Include a loading control in your Western blot analysis to normalize for protein loading. |
Quantitative Data Summary
Table 1: Inhibitory Activity of CDK9 Inhibitors Against Wild-Type and L156F Mutant CDK9
| Inhibitor | CDK9 WT (IC50, nM) | CDK9 L156F (IC50, nM) | Fold Change in IC50 | Reference |
| BAY1251152 | ~5 | >1000 | >200 | [4] |
| AZD4573 | ~10 | >1000 | >100 | [4] |
| IHMT-CDK9-36 | ~2 | ~15 | ~7.5 | [4][6] |
Experimental Protocols
Protocol 1: Generation of CDK9 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with the CDK9 inhibitor at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the inhibitor in a stepwise manner. This process can take several months.[4]
-
Selection of Resistant Clones: Isolate and expand single-cell clones that are capable of proliferating in the presence of a high concentration of the inhibitor.
-
Confirmation of Resistance: Characterize the resistant clones by determining the IC50 of the CDK9 inhibitor and comparing it to the parental cell line.
Protocol 2: Detection of the CDK9 L156F Mutation
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers flanking the L156 codon in the CDK9 gene. Perform PCR to amplify this region.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to identify any nucleotide changes that would result in the L156F amino acid substitution.
Protocol 3: Mcl-1 Protein Stability Assay (Cycloheximide Chase)
-
Cell Seeding: Plate an equal number of parental and resistant cells and allow them to adhere overnight.
-
Cycloheximide Treatment: Treat the cells with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL.[11]
-
Time-Course Collection: Harvest cell lysates at various time points after cycloheximide addition (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blotting: Perform Western blot analysis on the cell lysates. Probe the membrane with antibodies against Mcl-1 and a loading control (e.g., GAPDH or β-actin).
-
Densitometry Analysis: Quantify the band intensities for Mcl-1 and the loading control. Normalize the Mcl-1 signal to the loading control and plot the relative Mcl-1 levels against time to determine the protein half-life.
Visualizations
CDK9 Signaling Pathway and Inhibition
Caption: The CDK9 signaling pathway in transcription elongation and its inhibition.
Mechanism of Resistance via CDK9 L156F Mutation
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pnas.org [pnas.org]
Cdk-IN-9 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term stability, handling, and troubleshooting of Cdk-IN-9 in solution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It also acts as a molecular glue, inducing an interaction between CDK12 and DDB1. This leads to the polyubiquitination and subsequent degradation of cyclin K. The inhibition of CDK9 and degradation of cyclin K can induce apoptosis by affecting the phosphorylation of key proteins like the retinoblastoma protein and RNA polymerase II.[1]
2. What are the recommended storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to several years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: The provided stability data is based on general guidelines for similar CDK9 inhibitors and the available Material Safety Data Sheet (MSDS). It is highly recommended to refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Molecular Weight of this compound: 420.53 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 420.53 g/mol = 0.0042053 g = 4.21 mg
-
-
-
Dissolution:
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution | - Prepare fresh working solutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Ensure the stock solution has been stored properly at -80°C. |
| Incorrect final concentration | - Verify calculations for serial dilutions. - Use calibrated pipettes for accurate volume measurements. |
| Cell line resistance or insensitivity | - Confirm that the chosen cell line is sensitive to CDK9 inhibition. - Titrate a wider range of this compound concentrations. - Ensure the treatment duration is sufficient to observe an effect (e.g., 24 hours).[1] |
| Precipitation of the compound in culture medium | - Observe the culture medium for any signs of precipitation after adding this compound. - Reduce the final concentration of DMSO in the culture medium (typically below 0.5%). - Consider using a different formulation or a solubilizing agent if precipitation persists. |
Issue 2: Solubility Problems with this compound
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution in DMSO | - Use high-quality, anhydrous DMSO. - Increase sonication time or gently warm the solution. - Ensure the concentration does not exceed its solubility limit in DMSO. |
| Precipitation upon dilution in aqueous buffers | - Prepare dilutions immediately before use. - Minimize the time the compound spends in aqueous solution before being added to the experimental system. - Consider using a formulation with co-solvents (e.g., PEG300, Tween-80) for in vivo studies, following established protocols for similar compounds. |
Experimental Protocols & Methodologies
Cell-Based Assay for Cyclin K Degradation
This protocol is adapted from a study investigating the effects of this compound on cyclin K levels in MINO cells.[1]
-
Cell Culture: Culture MINO cells in the recommended growth medium and conditions.
-
Treatment: Seed the cells at an appropriate density. The following day, treat the cells with varying concentrations of this compound (e.g., 0.005, 0.05, 0.5, or 5 µM) for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclin K and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Analysis: Quantify the band intensities to determine the relative levels of Cyclin K in treated versus untreated cells.
Visualizations
Caption: Workflow for cell-based experiments with this compound.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Development of Highly Selective CDK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on highly selective Cyclin-Dependent Kinase (CDK) inhibitors.
Frequently Asked Questions (FAQs)
1. Why is achieving high selectivity for a specific CDK challenging?
Developing highly selective CDK inhibitors is a significant challenge primarily due to the high degree of structural conservation within the ATP-binding pocket across the entire CDK family.[1][2][3][4][5] This similarity makes it difficult to design small molecules that can differentiate between the subtle structural nuances of various CDKs. Early pan-CDK inhibitors often failed in clinical trials due to significant off-target effects and toxicities resulting from their lack of specificity.[6][7][8]
2. My compound shows high potency in a biochemical assay but low activity in a cell-based assay. What could be the issue?
This is a common discrepancy. Several factors can contribute to this observation:
-
Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target.
-
High Intracellular ATP Concentration: The intracellular concentration of ATP (1-10 mM) is significantly higher than what is typically used in biochemical assays. This high concentration of the natural substrate can outcompete the inhibitor for binding to the CDK.[3]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the compound might engage with other kinases or cellular components, leading to unexpected phenotypes or reduced availability for the intended CDK target.[9][10]
3. I am observing the development of resistance to my CDK inhibitor in my cell line model. What are the common mechanisms of resistance?
Resistance to CDK inhibitors is a major clinical challenge and can arise through various mechanisms:
-
Alterations in the Target Pathway:
-
Loss of Retinoblastoma (Rb) protein: Loss of the tumor suppressor Rb, a key substrate of CDK4/6, uncouples the cell cycle from CDK4/6 control.[11][12][13]
-
Amplification or overexpression of Cyclins or CDKs: Increased levels of Cyclin D or CDK4/6 can overcome the inhibitory effect of the drug.[11][12]
-
Upregulation of Cyclin E1: This can bypass the G1 checkpoint and promote cell cycle progression independent of CDK4/6.[12]
-
-
Activation of Compensatory Signaling Pathways: Upregulation of pathways like the PI3K/AKT/mTOR or RAS/MEK/ERK signaling cascades can promote cell proliferation and survival, thereby circumventing the cell cycle arrest induced by the CDK inhibitor.[11][14]
-
Mutations in the CDK Target: Although less common, mutations in the drug-binding pocket of the target CDK can reduce the inhibitor's affinity.[15]
4. How can I assess the selectivity of my CDK inhibitor?
A multi-tiered approach is recommended to comprehensively assess inhibitor selectivity:
-
Biochemical Profiling: Screen the inhibitor against a large panel of purified kinases (kinome scan) to determine its inhibitory activity (IC50 or Ki values) against a wide range of kinases.
-
Cellular Target Engagement Assays: Utilize techniques like NanoBRET™ to quantify the binding of the inhibitor to its intended CDK target and other CDKs within living cells.[3][10][16] This provides a more physiologically relevant measure of selectivity.
-
Cellular Phenotypic Assays: Analyze downstream effects specific to the target CDK. For example, for a CDK4/6 inhibitor, you would expect to see a decrease in Rb phosphorylation at specific sites and a G1 cell cycle arrest.
-
Whole-Cell Proteomics and Phosphoproteomics: These unbiased approaches can reveal the broader impact of the inhibitor on cellular signaling networks and identify potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in biochemical assays.
| Possible Cause | Troubleshooting Step |
| ATP Concentration | Ensure the ATP concentration is consistent across experiments and ideally close to the Km value of the kinase for ATP. Note that IC50 values are highly dependent on the ATP concentration for competitive inhibitors. |
| Enzyme Activity | Verify the activity of the recombinant CDK/cyclin complex. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. |
| Substrate Concentration | Use a substrate concentration at or below its Km value to ensure the assay is sensitive to inhibition. |
| Assay Format | Different assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values. Ensure consistency in the assay platform.[17] |
| Compound Solubility | Poor compound solubility can lead to inaccurate concentration determination and variability. Check for precipitation and consider using a different solvent or formulation. |
Problem 2: High levels of off-target toxicity in cell culture or animal models.
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | The inhibitor may be hitting other essential kinases. Perform a broad kinase screen to identify off-targets.[18][19] |
| Metabolite Toxicity | The inhibitor may be metabolized into a toxic species. Conduct metabolite identification studies. |
| Target-Related Toxicity | Inhibition of the intended CDK target in certain tissues may be inherently toxic. For example, CDK6 inhibition has been linked to hematopoietic toxicity.[5][19] |
| Formulation Issues | The vehicle used to deliver the inhibitor could be causing toxicity. Test the vehicle alone as a control. |
Data Presentation
Table 1: Selectivity Profile of Clinically Approved CDK4/6 Inhibitors (Biochemical IC50 in nM)
| Inhibitor | CDK4/Cyclin D1 | CDK6/Cyclin D3 |
| Palbociclib | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Data is illustrative and compiled from various sources. Actual values may vary depending on the specific assay conditions.[8][20]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK4/Cyclin D3
This protocol is a general guideline for measuring the activity of a CDK inhibitor in a biochemical assay format using a product like the CDK4 Assay Kit from BPS Bioscience.[21]
-
Prepare Reagents:
-
Thaw recombinant human CDK4/Cyclin D3 enzyme on ice.
-
Prepare a 2x kinase assay buffer containing ATP and a peptide substrate (e.g., a derivative of the Rb protein).
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Set up the Reaction:
-
Add the test inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the CDK4/Cyclin D3 enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the 2x kinase assay buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ATP remaining using a luminescence-based reagent like Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay using NanoBRET™
This protocol provides a general workflow for assessing the binding of a CDK inhibitor to its target in live cells.[3][10]
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the CDK of interest fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor.
-
Add the NanoBRET™ tracer (a fluorescently labeled probe that binds to the CDK) and the test inhibitor to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for equilibration.
-
-
Detection:
-
Add the Nano-Glo® substrate to measure the NanoLuc® signal (donor emission) and the tracer signal (acceptor emission).
-
Measure the luminescence at two wavelengths using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The test inhibitor will compete with the tracer for binding to the CDK-NanoLuc® fusion, resulting in a decrease in the BRET signal.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.
-
Visualizations
Caption: Simplified CDK4/6 signaling pathway and the mechanism of selective inhibitors.
Caption: A typical experimental workflow for the development of selective CDK inhibitors.
Caption: Key mechanisms leading to resistance against selective CDK4/6 inhibitors.
References
- 1. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 5. Elucidating Binding Selectivity in Cyclin-Dependent Kinases 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crossfire-oncology.com [crossfire-oncology.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Cdk-IN-9 and Selective CDK9 Inhibitors
Disclaimer: Information on a specific molecule designated "Cdk-IN-9" is not widely available in published literature. This guide provides information on selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors as a class, which is relevant for researchers working with novel compounds targeting CDK9. The principles, protocols, and troubleshooting advice are applicable to the preclinical evaluation of any selective CDK9 inhibitor.
Frequently Asked Questions (FAQs): On-Target Effects
Q1: What is the primary on-target mechanism of action for a selective CDK9 inhibitor?
A: The primary on-target effect of a selective CDK9 inhibitor is the suppression of transcriptional elongation. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1][2] In cancer cells, P-TEFb is crucial for the transcription of key survival genes, particularly those with short-lived mRNA and protein products, such as the anti-apoptotic protein Mcl-1 and the oncogene MYC.[1][3]
The inhibitor binds to the ATP pocket of CDK9, preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (p-RNAPII Ser2).[4] This inhibition causes RNAP II to stall, leading to a premature termination of transcription for sensitive genes. The subsequent depletion of critical survival proteins ultimately triggers apoptosis in cancer cells that are dependent on this pathway, a phenomenon often referred to as "transcriptional addiction."[1][5]
Q2: How can I experimentally confirm the on-target activity of my CDK9 inhibitor?
A: Confirmation of on-target activity involves measuring the direct and downstream effects of CDK9 inhibition. The recommended methods are:
-
Western Blotting: This is the most direct cellular assay. You should observe a dose-dependent decrease in the phosphorylation of the RNA Polymerase II CTD at Serine 2 (p-RNAPII Ser2). Concurrently, you should see a reduction in the protein levels of downstream targets with short half-lives, such as Mcl-1 and MYC.
-
Quantitative PCR (qPCR): To confirm that the reduction in protein levels is due to transcriptional inhibition, you can measure the mRNA levels of genes like MCL1 and MYC, which should decrease following treatment.
-
Apoptosis Assays: On-target activity should lead to programmed cell death. This can be quantified using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Q3: Why do different cancer cell lines show varying sensitivity to CDK9 inhibition?
A: The sensitivity of cancer cells to CDK9 inhibition is often linked to their level of "transcriptional addiction."[5] Cell lines that are highly dependent on the continuous transcription of specific oncogenes and survival proteins are more vulnerable. Key factors include:
-
MYC Overexpression: Many hematological malignancies and some solid tumors that overexpress the MYC oncogene are particularly sensitive to CDK9 inhibitors because MYC transcription itself is dependent on P-TEFb activity.[3][5]
-
Dependence on Anti-Apoptotic Proteins: Tumors that rely on high levels of short-lived anti-apoptotic proteins like Mcl-1 to evade cell death are more susceptible.
-
Genomic Instability: Recent studies suggest that cancer cells with high levels of genome instability may have a heightened sensitivity to CDK9 inhibition.[6]
Frequently Asked Questions (FAQs): Off-Tumor Effects & Toxicity
Q1: What are the common "on-target, off-tumor" effects of CDK9 inhibition?
A: "On-target, off-tumor" effects occur when the inhibitor affects CDK9 in healthy, non-cancerous tissues, leading to toxicity. Because CDK9 is ubiquitously expressed and essential for transcription in normal cells, highly proliferative tissues are most at risk.[1] Common toxicities observed in preclinical and clinical studies of CDK inhibitors include:
-
Myelosuppression: Inhibition of hematopoietic progenitor cells in the bone marrow can lead to neutropenia, thrombocytopenia, and anemia.[1][7]
-
Gastrointestinal Toxicity: The epithelial lining of the GI tract has a high turnover rate and is sensitive to transcriptional inhibition, which can result in diarrhea, nausea, and mucositis.[1][5]
Q2: How can I assess the potential for off-tumor toxicity in preclinical experiments?
A: It is critical to evaluate toxicity alongside efficacy. Key preclinical assays include:
-
In Vitro Colony-Forming Assays: Using human bone marrow mononuclear cells, these assays can quantify the inhibitor's effect on the proliferation and differentiation of various hematopoietic progenitor cells (e.g., CFU-GM, BFU-E). This provides a direct measure of potential myelosuppression.[1]
-
In Vivo Toxicology Studies: In animal models (e.g., mice, rats), a comprehensive toxicology study should be performed. This includes monitoring body weight, clinical signs of distress, complete blood counts (CBCs) to assess myelosuppression, and histopathological analysis of key organs (bone marrow, GI tract, liver, etc.) at the end of the study.
Q3: What is the difference between "on-target, off-tumor" and "off-target" toxicity?
A: These terms describe the source of an inhibitor's toxic effects.
-
On-Target, Off-Tumor Toxicity: This is caused by the inhibitor binding to its intended target (CDK9) but in healthy tissues, leading to adverse effects. An example is bone marrow suppression due to CDK9 inhibition in hematopoietic stem cells.[5]
-
Off-Target Toxicity: This results from the inhibitor binding to other unintended kinases or proteins. For example, if a CDK9 inhibitor also potently inhibits CDK1/2, it could cause cell cycle arrest and toxicity through an off-target mechanism. Pan-CDK inhibitors often exhibit significant off-target toxicity.[3]
Quantitative Data Summary
The selectivity of a CDK9 inhibitor is paramount. A highly selective compound minimizes off-target toxicities, though it does not eliminate on-target, off-tumor effects.
Table 1: Example Selectivity Profiles of Published CDK9 Inhibitors IC50 values represent the concentration of inhibitor required for 50% inhibition of kinase activity in biochemical assays.
| Compound | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) | CDK9 Selectivity vs. CDK2 | CDK9 Selectivity vs. CDK7 | Reference |
| LDC000067 | 44 | >2,420 | >10,120 | >55-fold | >230-fold | [8] |
| KB-0742 | 6 | >300 | >300 | >50-fold | >50-fold | [8] |
| JSH-150 | 1 | ~300 | >10,000 | ~300-fold | >10,000-fold | [8] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Engagement
-
Cell Culture and Treatment: Plate cancer cells (e.g., AML or breast cancer lines) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6-24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Total RNA Polymerase II
-
Mcl-1
-
GAPDH or β-Actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the p-RNAPII (Ser2) signal to total RNAPII and the Mcl-1 signal to the loading control.
Protocol 2: In Vitro Human Bone Marrow Colony Formation Assay
-
Cell Preparation: Obtain fresh human bone marrow mononuclear cells (BM-MNCs).
-
Treatment: Suspend BM-MNCs in a methylcellulose-based medium (e.g., MethoCult™) containing cytokines to support hematopoietic colony growth. Add various concentrations of this compound to the medium.
-
Plating: Plate the cell/medium mixture into 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.
-
Colony Counting: After incubation, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
Analysis: Calculate the IC50 value for the inhibition of each colony type to determine the compound's myelosuppressive potential.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition activates innate immune response through viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
strategies to reduce Cdk-IN-9 induced toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate Cdk-IN-9 induced toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with high selectivity for CDK2/E (IC50 of 4 nM) and CDK9 (IC50 of 1.8 nM). Its mechanism of action involves acting as a "molecular glue" that induces an interaction between CDK12 and DDB1, leading to the polyubiquitination and subsequent degradation of cyclin K.[1] This disruption of the CDK9/cyclin K complex inhibits transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, ultimately inducing apoptosis in cancer cells.[1][2]
Q2: What are the common causes of this compound induced toxicity in cell culture experiments?
Toxicity associated with this compound and other CDK inhibitors can stem from several factors:
-
On-target toxicity in normal cells: The essential role of CDKs in regulating the cell cycle and transcription in all cells, not just cancerous ones, can lead to toxicity in healthy, proliferating cells.[2][3]
-
Off-target effects: Due to the high structural similarity among the ATP-binding sites of various kinases, this compound may inhibit other kinases besides its primary targets, leading to unintended cellular consequences.[4]
-
Dose and exposure time: High concentrations or prolonged exposure to this compound can overwhelm cellular repair and survival mechanisms, leading to excessive cell death.[2]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to CDK inhibitors based on their genetic background, proliferation rate, and expression levels of drug transporters and metabolic enzymes.
Q3: Are there any known strategies to reduce the off-target toxicity of this compound?
Yes, several strategies can be employed to minimize off-target effects and associated toxicity:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired biological effect on the target cancer cells to minimize off-target inhibition.
-
Optimize exposure time: Shortening the duration of treatment can reduce cumulative off-target effects while still inducing the desired phenotype.
-
Employ combination therapies: Combining this compound with other therapeutic agents may allow for a dose reduction of this compound, thereby decreasing toxicity. Synergistic combinations, for example with PI3K or PIM kinase inhibitors, can enhance efficacy against cancer cells while potentially reducing side effects.[5]
-
Consider targeted delivery systems: For in vivo studies, encapsulating this compound in nanoparticles or conjugating it to a targeting moiety can increase its concentration at the tumor site and reduce systemic exposure.[6]
Q4: How can I accurately assess this compound induced cytotoxicity in my experiments?
Choosing the right cytotoxicity assay is crucial for obtaining reliable data. It is recommended to use multiple assays that measure different aspects of cell death.
-
Membrane integrity assays: Assays like the Lactate Dehydrogenase (LDH) release assay or Trypan Blue exclusion measure the loss of plasma membrane integrity, a hallmark of late apoptosis and necrosis.
-
Apoptosis assays: Methods such as Annexin V staining can detect early apoptotic events. Caspase-3/7/9 activity assays can confirm the activation of the apoptotic cascade.[1]
-
Metabolic activity assays: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is often correlated with viability. However, be aware that some compounds can interfere with cellular metabolism without directly causing cell death, potentially leading to a misinterpretation of cytotoxicity.[7] It is advisable to use these in conjunction with a direct measure of cell death.
Troubleshooting Guides
Issue 1: Excessive cell death observed in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your specific control cell line. Use a concentration well below this value for your experiments, while still being effective on your cancer cell line. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired effect on cancer cells. |
| High sensitivity of the control cell line. | If possible, select a control cell line that is less sensitive to CDK inhibitors or has a slower proliferation rate. |
| Off-target effects. | Consider using a more selective CDK9 inhibitor if available for your experimental system to confirm that the observed toxicity is due to on-target effects. |
Issue 2: Inconsistent results or high variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent drug concentration. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Verify the concentration of your stock solution. |
| Variations in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure even distribution of cells when plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of 96-well plates for treatment, as they are more prone to evaporation, which can concentrate the drug.[8] Fill the outer wells with sterile PBS or media. |
| Presence of serum proteins. | The presence of serum in the culture medium can bind to the inhibitor and reduce its effective concentration.[9] If possible, conduct experiments in reduced-serum or serum-free media, or ensure consistent serum concentration across all experiments. |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | CDK2/E | 4 | |
| This compound | CDK9 | 1.8 | |
| This compound | CDK2 | 155 | [10] |
| CDK9-IN-7 | CDK9/cyclin T | 11 | [11] |
| CDK9-IN-7 | CDK4/cyclin D | 148 | [11] |
| CDK9-IN-7 | CDK6/cyclin D | 145 | [11] |
| AT-7519 | CDK9 | < 10 | [12] |
| AZD-4573 | CDK9 | < 4 | [12] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Troubleshooting workflow for high this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9-IN-9 | CDK9 Inhibitor | DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Cdk-IN-9 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of Cdk-IN-9, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[2][3][4][5][6][7][8][9] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), promoting transcriptional elongation.[2][3][4][10][11][12]
Q2: What are the key methods to confirm that this compound is engaging CDK9 in my cells?
A2: Several methods can be employed to validate the target engagement of this compound in a cellular context. The primary approaches include:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that directly measures the binding of this compound to a NanoLuc®-tagged CDK9 in live cells.[2][7][13][14][15][16][17][18][19][20][21]
-
Western Blotting for Phospho-RNAPII (Ser2): An indirect method that measures the inhibition of CDK9's downstream kinase activity by quantifying the phosphorylation of Serine 2 on the RNAPII CTD.[4][8][9][10][11][16][22][23][24][25][26]
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that assesses the thermal stabilization of CDK9 upon this compound binding in cells or cell lysates.[3][27][28][29][30][31][32]
Q3: What is the expected potency of this compound?
A3: this compound is a highly potent inhibitor of CDK9 with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM in biochemical assays. It also shows selectivity over other kinases, for example, its IC50 for CDK2 is 155 nM.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 (nM) | Assay Type |
| CDK9 | 1.8 | Biochemical |
| CDK2 | 155 | Biochemical |
Experimental Protocols & Troubleshooting Guides
Below are detailed protocols and troubleshooting guides for the recommended target validation assays.
NanoBRET™ Target Engagement Assay for CDK9
This protocol outlines the steps to directly measure the binding of this compound to CDK9 in live cells.
Signaling Pathway
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II at Serine 2 and blocking transcriptional elongation.
Experimental Workflow
Caption: Workflow for the CDK9 NanoBRET™ Target Engagement Assay.
Detailed Protocol
Materials:
-
HEK293 cells
-
NanoLuc®-CDK9 Fusion Vector and Cyclin T1 Expression Vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
384-well white assay plates
-
NanoBRET™ Tracer K-12
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 450 nm (donor) and 610 nm (acceptor) filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK9 and Cyclin T1 expression vectors according to the manufacturer's protocol for your transfection reagent.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Seed the cells into a 384-well plate at the desired density.
-
Tracer Addition: Prepare the NanoBRET™ Tracer K-12 working solution in Opti-MEM™. Add the tracer to the cells at the recommended final concentration.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak BRET signal | Low expression of the NanoLuc®-CDK9 fusion protein. | Optimize transfection conditions (e.g., DNA-to-reagent ratio, cell density). Ensure donor and acceptor luminescence are significantly above background.[15][19] |
| Suboptimal tracer concentration. | Perform a tracer titration experiment to determine the optimal concentration.[15] | |
| Improper instrument settings. | Verify the use of correct filters for donor (450 nm) and acceptor (610 nm) wavelengths.[15] | |
| High background signal | Tracer adsorbed to the plasticware. | Use non-binding surface plates or polypropylene materials to minimize tracer adsorption.[15] |
| IC50 value is higher than expected (right-shifted) | Excessively high tracer concentration. | Use the lowest tracer concentration that gives a robust assay window.[15] |
| Cell-based pharmacology differs from biochemical assays. | This can be expected due to factors like cell permeability and intracellular ATP concentration. The cellular IC50 is a more physiologically relevant value. | |
| Noisy or inconsistent data | Inconsistent cell seeding or reagent addition. | Ensure accurate and consistent pipetting. Use automated liquid handlers if available. |
| Poor cell health. | Ensure cells are healthy and in the exponential growth phase before transfection and seeding. |
Western Blot for Phospho-RNAPII (Ser2)
This protocol describes how to indirectly measure CDK9 target engagement by quantifying the inhibition of RNAPII CTD Serine 2 phosphorylation.
Experimental Workflow
Caption: Workflow for Western Blot analysis of RNAPII Ser2 phosphorylation.
Detailed Protocol
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-p-RNAPII (Ser2)
-
Mouse anti-Total RNAPII
-
Antibody against a loading control (e.g., GAPDH, β-Actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound for a fixed time (e.g., 4 hours).
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Ser2-RNAPII and anti-loading control) diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-Ser2-RNAPII signal to the total RNAPII or loading control signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak phospho-signal | Rapid dephosphorylation during sample prep. | Always use fresh lysis buffer with both protease and phosphatase inhibitors. Keep samples on ice at all times.[33] |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded on the gel.[34] Consider immunoprecipitation to enrich for RNAPII. | |
| Antibody not specific or sensitive enough. | Use a validated, high-affinity phospho-specific antibody.[34] Check the antibody datasheet for recommended conditions. | |
| High background | Blocking agent is inappropriate. | Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein. Use 5% BSA in TBST instead.[35] |
| Insufficient washing. | Increase the number and duration of washes with TBST.[33] | |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal concentration. | |
| Inconsistent results between blots | Variation in sample loading or transfer efficiency. | Ensure accurate protein quantification and equal loading. Use a total protein stain (e.g., Ponceau S) to check transfer efficiency. |
| Stripping and re-probing issues. | To compare total and phospho-protein levels, run duplicate gels or use fluorescent secondary antibodies for multiplex detection on the same blot.[34] |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to demonstrate direct binding of this compound to CDK9 by measuring changes in the thermal stability of the protein.
Experimental Workflow
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (as described in the previous section)
Procedure:
-
Cell Treatment: Harvest cells and resuspend them in PBS. Treat the cell suspension with this compound or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments). Cool to room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatants (soluble fraction) and analyze the amount of soluble CDK9 by Western blot, as described in the previous protocol.
-
Data Analysis: Quantify the CDK9 band intensity for each temperature point. For each treatment group, normalize the intensity to the lowest temperature point (considered 100% soluble). Plot the percentage of soluble CDK9 against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates target engagement.[3][28]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Compound does not induce a thermal shift upon binding. | This can be a limitation of the assay; not all binding events lead to a detectable change in thermal stability.[3] Consider an alternative target engagement assay. |
| Insufficient compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time to ensure target saturation. | |
| Inappropriate temperature range. | Adjust the temperature range to properly bracket the melting temperature (Tm) of CDK9. | |
| High variability in melt curves | Inconsistent heating or sample handling. | Ensure uniform heating in the thermal cycler and precise timing. Use a master mix for cell treatment to reduce pipetting variability. |
| Incomplete cell lysis. | Ensure complete lysis with the freeze-thaw cycles. Sonication can be an alternative lysis method. | |
| False positive or negative hits | Compound aggregation or assay interference. | Include counter-screens and validate hits with orthogonal methods.[3] |
| Weak binding affinity. | CETSA may be less sensitive for compounds with weaker binding affinity, as there is often a log-difference between binding affinity and CETSA potency.[3] |
References
- 1. CDK9-IN-9 | CymitQuimica [cymitquimica.com]
- 2. promega.de [promega.de]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progression through the RNA polymerase II CTD cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. In-cell western to determine RNA polymerase II phosphorylation (Ser2) [bio-protocol.org]
- 17. promegaconnections.com [promegaconnections.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 23. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. RNA polymerase II CTD repeat YSPTSPS (pSer2 + Ser5) Antibody (A308845) [antibodies.com]
- 25. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 26. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. pelagobio.com [pelagobio.com]
- 31. CETSA [cetsa.org]
- 32. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 33. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 34. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 35. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to CDK9 Inhibitors: Benchmarking Cdk-IN-9
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in transcriptional regulation. Its inhibition can selectively induce apoptosis in cancer cells that are highly dependent on the transcription of short-lived anti-apoptotic proteins. This guide provides a comparative analysis of Cdk-IN-9 against other prominent CDK9 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Performance Comparison of CDK9 Inhibitors
The potency and selectivity of CDK9 inhibitors are paramount for their utility and potential clinical success. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized CDK9 inhibitors against CDK9 and other cyclin-dependent kinases. Lower IC50 values indicate higher potency.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | Selectivity Notes | Clinical Trial Status |
| This compound | 1.8 | - | 155 | - | - | - | High selectivity for CDK9 over CDK2. | Preclinical |
| Flavopiridol (Alvocidib) | <10 | 190 | 44 | 67 | 18 | - | Pan-CDK inhibitor.[1] | Phase II/III |
| Seliciclib (Roscovitine) | 800 | 2700 | 100 | >100,000 | - | 500 | Inhibits multiple CDKs.[1] | Phase II |
| Dinaciclib (SCH 727965) | 4 | 3 | 1 | - | 1 | - | Potent inhibitor of CDK1, 2, 5, and 9.[1] | Phase III |
| AT7519 | <10 | 190 | 44 | 67 | 18 | - | Multi-CDK inhibitor.[1] | Phase II |
| NVP-2 | <0.514 | - | - | - | - | >90% inhibition | Highly selective for CDK9. | Preclinical |
| MC180295 | 5 | - | - | - | - | - | Selective CDK9 inhibitor. | Preclinical |
| Atuveciclib (BAY-1143572) | 13 | - | >100x selectivity | - | - | - | Highly selective for CDK9. | Phase I |
| AZD4573 | <4 | - | >10x selectivity | - | - | - | Potent and selective CDK9 inhibitor. | Phase I/II |
Note: IC50 values can vary between different assay conditions and laboratories. Data is compiled from multiple sources for comparative purposes.
CDK9 Signaling Pathway and Mechanism of Inhibition
CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), plays a crucial role in the transition from abortive to productive transcriptional elongation. P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 residues. This phosphorylation event releases RNAPII from promoter-proximal pausing, a key rate-limiting step in gene expression. Additionally, P-TEFb phosphorylates and inactivates negative elongation factors such as DSIF and NELF.[2]
In many cancers, there is a heightened reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 and Myc for survival. By inhibiting CDK9, small molecules like this compound prevent the phosphorylation of the RNAPII CTD, leading to a stall in transcription of these critical survival genes and subsequently inducing apoptosis in cancer cells.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key in vitro assays used to characterize CDK9 inhibitors.
In Vitro CDK9 Kinase Activity Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).
Objective: To determine the in vitro potency (IC50) of an inhibitor against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well white plates
-
Luminometer
Procedure:
-
Enzyme and Substrate Preparation: Dilute the CDK9/Cyclin T1 enzyme and substrate peptide to their final desired concentrations in kinase buffer.
-
Inhibitor Plating: Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Reaction Initiation: Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mix to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability Assay (MTS/MTT Assay)
Objective: To assess the effect of a CDK9 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a leukemia or solid tumor line known to be sensitive to transcriptional inhibitors)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
MTS or MTT reagent
-
96-well clear or opaque-walled plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Signal Development: For MTT assays, a solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow for CDK9 Inhibitor Profiling
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.
Conclusion
This compound demonstrates high potency and selectivity for CDK9 in preclinical models. Its favorable profile, particularly its selectivity over CDK2, suggests it may offer a wider therapeutic window compared to less selective, first-generation pan-CDK inhibitors. Further investigation into its cellular activity, in vivo efficacy, and safety profile is warranted to fully elucidate its potential as a research tool and a therapeutic agent. This guide provides the foundational data and methodologies for researchers to embark on such comparative studies.
References
Comparative Analysis of Cyclin-Dependent Kinase Inhibitors: Cdk-IN-9 vs. Flavopiridol
A comprehensive guide for researchers, scientists, and drug development professionals comparing the mechanisms, specificity, and cellular effects of Cdk-IN-9 and Flavopiridol. This document provides a detailed examination of their performance supported by experimental data and methodologies.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Flavopiridol (also known as Alvocidib) was the first CDK inhibitor to enter clinical trials and is recognized as a broad-spectrum, or pan-CDK inhibitor.[3][4] this compound represents a newer generation of CDK inhibitors, developed with a focus on increased potency and selectivity. This guide provides an objective comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
Both this compound and Flavopiridol function by inhibiting CDK activity, but their specificity and molecular mechanisms differ significantly.
Flavopiridol: Flavopiridol is a semi-synthetic flavonoid that functions as an ATP-competitive inhibitor of multiple CDKs.[5][6] Its primary mechanism involves binding to the ATP pocket of CDKs, preventing the phosphorylation of their target substrates.[7] By inhibiting cell cycle-related kinases such as CDK1, CDK2, CDK4, and CDK6, Flavopiridol induces cell cycle arrest at the G1/S and G2/M transitions.[7][8] Furthermore, it potently inhibits CDK7 and CDK9, which are crucial components of the transcription machinery.[5][9] Inhibition of CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), leading to a global shutdown of transcription and downregulation of short-lived anti-apoptotic proteins like Mcl-1.[5][10] This broad-spectrum activity contributes to its cytotoxic effects against a wide range of tumor cells but also to its toxicity profile.[1][11]
This compound: this compound is a highly potent and selective pyrazolo[4,3-d]pyrimidine-based inhibitor. While it shows potent inhibition of CDK2, it is exceptionally active against CDK9.[12][13] Beyond simple ATP-competitive inhibition, this compound acts as a "molecular glue." It induces a novel interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12 and, to a lesser extent, CDK9.[13] This dual mechanism of direct kinase inhibition and targeted protein degradation results in potent downstream effects, including the dephosphorylation of RNAP II and the retinoblastoma protein (Rb), ultimately inducing apoptosis.[13]
Signaling and Experimental Diagrams
Quantitative Data Comparison
Table 1: Kinase Inhibitory Potency (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and Flavopiridol against various cyclin-dependent kinases. Lower values indicate higher potency.
| Kinase Target | This compound IC₅₀ (nM) | Flavopiridol IC₅₀ (nM) | Reference(s) |
| CDK9 /Cyclin T1 | 1.8 | 6 - 30 | [12][14][15] |
| CDK2 /Cyclin E | 155 | 84 - 170 | [12][14][16] |
| CDK1 /Cyclin B | - | ~30 - 100 | [16][17] |
| CDK4 /Cyclin D1 | - | ~100 | [16][17] |
| CDK6 /Cyclin D3 | - | ~100 | [17] |
| CDK7 /Cyclin H | - | ~300 | [5] |
Table 2: Cellular Activity (GI₅₀/IC₅₀)
This table compares the concentration of each inhibitor required to cause 50% growth inhibition (GI₅₀) or is the half-maximal inhibitory concentration (IC₅₀) in various human cancer cell lines after 72 hours of exposure.
| Cell Line | Cancer Type | This compound GI₅₀/IC₅₀ (nM) | Flavopiridol GI₅₀/IC₅₀ (nM) | Reference(s) |
| HCT116 | Colon Carcinoma | - | 13 | [17] |
| A2780 | Ovarian Cancer | - | 15 | [17] |
| PC3 | Prostate Cancer | - | 10 | [17] |
| Mia PaCa-2 | Pancreatic Cancer | - | 36 | [17] |
| K562 | Chronic Myelogenous Leukemia | - | 130 | [17] |
| MINO | Mantle Cell Lymphoma | ~5 (for Cyclin K loss) | 53 - 110 | [6][13] |
| KKU-055 | Cholangiocarcinoma | - | 40.1 | [18] |
Experimental Protocols
Kinase Activity Assay (Filter-Binding Method)
This protocol is a representative method for determining the IC₅₀ of an inhibitor against a specific CDK.
Objective: To measure the inhibition of kinase activity by quantifying the incorporation of ³³P-ATP into a substrate.
Materials:
-
Recombinant active kinase (e.g., CDK9/Cyclin T1)
-
Kinase-specific substrate (e.g., GST-CTD peptide)
-
Kinase buffer (e.g., 60 mM β-glycerophosphate, 25 mM MOPS pH 7.0, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT)
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Test inhibitors (this compound, Flavopiridol) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be ≤2%.
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitor to the reaction mixture and incubate for 10 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radioactive ATP (final concentration ~15 µM).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.[17]
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic or cytostatic effect of the inhibitors on cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test inhibitors dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a DMSO vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the GI₅₀ or IC₅₀ value.[17]
Western Blotting for Protein Expression and Phosphorylation
Objective: To analyze the effect of inhibitors on the levels of target proteins (e.g., Mcl-1, Cyclin K) and their phosphorylation status (e.g., p-RNAP II).
Materials:
-
Cultured cells treated with inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Cyclin K, anti-p-RNAP II Ser2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.[10]
Summary and Conclusion
The comparison between this compound and Flavopiridol highlights the evolution of CDK inhibitor development.
-
Flavopiridol is a first-generation, pan-CDK inhibitor characterized by its broad activity against multiple CDKs involved in both cell cycle control and transcription.[17][19] While this contributes to its potent anti-cancer effects in vitro, its lack of selectivity is associated with a narrow therapeutic window and significant toxicities in clinical settings.[11][20] It remains a valuable tool for studying the broad consequences of CDK inhibition.
-
This compound represents a more targeted approach. Its high potency and selectivity for CDK9, combined with a novel molecular glue mechanism that induces Cyclin K degradation, distinguishes it from traditional ATP-competitive inhibitors.[13] This dual action provides a powerful and specific means to interrogate the functions of CDK9 and CDK12 in transcription and cancer cell survival. The development of such selective inhibitors aims to improve therapeutic efficacy while minimizing the off-target effects seen with broader-spectrum agents like Flavopiridol.[21]
For researchers, the choice between these two compounds depends on the experimental goal. Flavopiridol is suitable for studies requiring broad inhibition of CDK activity, whereas this compound is the superior choice for specifically investigating the roles of CDK9/12 and the consequences of Cyclin K degradation.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models | PLOS One [journals.plos.org]
- 11. A Novel CDK9 Inhibitor Shows Potent Antitumor Efficacy in Preclinical Hematologic Tumor Models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. CDK9-IN-9 | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Flavopiridol hydrochloride | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK Inhibitors: Cdk-IN-9 vs. Dinaciclib in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors, Cdk-IN-9 and Dinaciclib, for their potential application in cancer therapy. The information is compiled from preclinical data to assist researchers in making informed decisions for their studies.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a selective CDK9 inhibitor, and Dinaciclib, a multi-targeted CDK inhibitor. While Dinaciclib has undergone extensive preclinical and clinical investigation, data for this compound is more limited, a factor to consider in its evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of CDK9.[1] CDK9, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[2][3] By inhibiting CDK9, this compound is expected to suppress the transcription of these key survival genes, leading to apoptosis in cancer cells.
Dinaciclib (SCH 727965) is a potent small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[4][5] Its multi-targeted nature allows it to interfere with multiple cellular processes critical for cancer cell proliferation and survival. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases, respectively.[6][7] Inhibition of CDK9, similar to this compound, results in the suppression of transcription of anti-apoptotic proteins.[5] CDK5 inhibition has also been implicated in its anti-cancer effects.[8]
Target Specificity and Potency
The following table summarizes the in vitro inhibitory activity of this compound and Dinaciclib against their primary CDK targets.
| Inhibitor | CDK Target | IC50 (nM) |
| This compound | CDK9 | 1.8[1] |
| CDK2 | 155[1] | |
| Dinaciclib | CDK1 | 3[4][5] |
| CDK2 | 1[4][5] | |
| CDK5 | 1[4][5] | |
| CDK9 | 4[4][5] |
Preclinical Efficacy: A Comparative Overview
In Vitro Cell Viability
The following table presents the 50% inhibitory concentration (IC50) of Dinaciclib in various human cancer cell lines after 72 hours of treatment.
| Cancer Type | Cell Line | Dinaciclib IC50 (µM) |
| Ovarian Cancer | A2780 | 0.0138 - 0.1235 (range across 6 cell lines)[4] |
| Lung Cancer | Various | 0.05 - 1.4 (range across 108 cell lines)[6] |
| Breast Cancer (TNBC) | MDA-MB-231 | ~0.006[7] |
| Biliary Tract Cancer | Various | Low nM range[9] |
| Renal Cell Carcinoma (Clear Cell) | 786-O, Caki2, TK10 | 0.005 - 0.016[7] |
| Testicular Cancer (Nonseminoma) | NT2/D1 | 0.80[10] |
| NT2/D1-R (Cisplatin-resistant) | 4.22[10] | |
| NCCIT | 3.70[10] | |
| NCCIT-R (Cisplatin-resistant) | 5.39[10] |
Data for this compound in similar assays is not currently available.
Effects on Cell Cycle and Apoptosis
Dinaciclib has been consistently shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[4][5][7] For instance, in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models and cell lines, Dinaciclib treatment led to a G2/M phase arrest and significant apoptosis.[5][11] This is accompanied by the downregulation of proteins like phosphorylated Rb and Mcl-1.[7]
Specific data on the effects of this compound on the cell cycle and apoptosis in cancer cell lines has not been identified in the reviewed literature.
In Vivo Antitumor Activity
Dinaciclib has demonstrated significant antitumor activity in various preclinical xenograft models.
| Cancer Type | Model | Treatment | Outcome |
| Ovarian Cancer | A2780 subcutaneous xenograft | Dinaciclib + Cisplatin | Significant inhibition of tumor growth (80.7% inhibition) compared to either agent alone.[4] |
| Triple-Negative Breast Cancer | WHIM12 PDX model | Dinaciclib (50 mg/kg, i.p., daily for 5 days/week for 4 weeks) | Significant inhibition of tumor growth.[5] |
In vivo efficacy data for this compound is not currently available.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
CDK Signaling Pathways in Cancer
Caption: Simplified signaling pathways targeted by Dinaciclib and this compound.
General Experimental Workflow for Comparing CDK Inhibitors
Caption: A general workflow for the preclinical evaluation of CDK inhibitors.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro potency of an inhibitor against a specific CDK/cyclin complex.
-
Materials: Recombinant CDK/cyclin enzymes, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, substrate (e.g., histone H1 or a specific peptide), test inhibitor, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase reaction buffer, the CDK/cyclin enzyme, and the substrate.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the reaction by adding a fixed concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of the inhibitor on the metabolic activity of cancer cells as an indicator of cell viability.
-
Materials: Cancer cell lines, complete culture medium, 96-well plates, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Materials: Cancer cell lines, complete culture medium, test inhibitor, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, and propidium iodide (PI) staining solution.
-
Procedure:
-
Treat cells with the inhibitor at a specific concentration for a defined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
-
Materials: Cancer cell lines, complete culture medium, test inhibitor, Annexin V-FITC, propidium iodide (PI), and 1X Annexin V binding buffer.
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Conclusion
Dinaciclib is a well-characterized multi-CDK inhibitor with demonstrated preclinical efficacy across a broad range of cancer types. Its ability to induce both cell cycle arrest and apoptosis through the inhibition of CDK1, 2, 5, and 9 provides a strong rationale for its continued investigation.
This compound, as a selective CDK9 inhibitor, presents a more targeted approach to cancer therapy by focusing on the disruption of transcriptional regulation. However, the current lack of publicly available preclinical data for this compound makes a direct and comprehensive performance comparison with Dinaciclib challenging. Further research is required to elucidate the full therapeutic potential of this compound and to determine its efficacy and safety profile relative to multi-targeted CDK inhibitors like Dinaciclib. Researchers interested in exploring the specific role of CDK9 inhibition in their cancer models may find this compound to be a valuable tool, but should be aware of the limited existing data.
References
- 1. CDK9-IN-9 | CymitQuimica [cymitquimica.com]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DINACICLIB (SCH727965) INHIBITS THE UNFOLDED PROTEIN RESPONSE (UPR) THROUGH A CDK1 AND CDK5-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Selectivity of CDK Inhibitors
The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of Palbociclib, Ribociclib, and Abemaciclib against a panel of cyclin-dependent kinases. Lower values indicate higher potency. This data highlights the varying degrees of selectivity these inhibitors have for their primary targets, CDK4 and CDK6, as well as their activity against other CDKs.
| Kinase Target | Palbociclib (IC50/Ki, nM) | Ribociclib (IC50/Ki, nM) | Abemaciclib (IC50/Ki, nM) |
| CDK4/cyclin D1 | 9 - 11 | 10 | 2 |
| CDK6/cyclin D3 | 15 - 16 | 39 | 10 |
| CDK1/cyclin B | >10,000 | >1,000 | >1,000 |
| CDK2/cyclin A | >10,000 | >1,000 | - |
| CDK2/cyclin E | - | - | - |
| CDK3/cyclin E | - | - | - |
| CDK5/p25 | - | >1,000 | - |
| CDK7/cyclin H | - | - | - |
| CDK9/cyclin T1 | - | >1,000 | 491 |
Note: The presented values are compiled from various preclinical studies and may vary depending on the specific assay conditions. The absence of a value (-) indicates that data was not consistently reported in the reviewed literature under comparable conditions.
Key Observations from the Selectivity Profiles:
-
High Potency against CDK4/6: All three inhibitors demonstrate high potency against CDK4 and CDK6.[1][2]
-
Selectivity over other CDKs: Palbociclib and Ribociclib exhibit high selectivity for CDK4/6, with significantly less activity against other CDKs like CDK1, CDK2, CDK5, and CDK9.[3][4][5]
-
Abemaciclib's Broader Profile: Abemaciclib, while highly potent against CDK4/6, also shows activity against other kinases at higher concentrations, including CDK9.[1][6][7] Some studies suggest abemaciclib is more potent against CDK4 than CDK6.[1][8][9] This broader spectrum of activity may contribute to its unique clinical profile.[6]
-
Structural Differences: Palbociclib and Ribociclib are based on a pyrido[2,3-d]pyrimidin-7-one scaffold, whereas Abemaciclib has a distinct 2-anilino-2,4-pyrimidine-[5-benzimidazole] structure, which may account for the differences in their selectivity profiles.[1][9]
Visualization of Comparative Selectivity
The following diagram illustrates the primary targets and relative selectivity of Palbociclib, Ribociclib, and Abemaciclib.
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palbociclib (PD0332991)-a Selective and Potent Cyclin-Dependent Kinase Inhibitor: A Review of Pharmacodynamics and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique CDK4/6 inhibitor: Current and future therapeutic strategies of abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
Validating Cdk-IN-9 Results: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the realm of kinase inhibitor research, validating on-target effects is paramount to ensure the specificity and reliability of experimental findings. This guide provides a comprehensive comparison of two widely used methodologies for validating the results of Cdk-IN-9, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9): pharmacological inhibition with this compound and genetic knockdown of CDK9 using small interfering RNA (siRNA).
Performance Comparison: this compound vs. CDK9 siRNA
The following tables summarize the expected comparative outcomes of using this compound versus CDK9 siRNA on key cellular processes regulated by CDK9. The data presented is a synthesis from studies utilizing various selective CDK9 inhibitors and CDK9 siRNA.
Table 1: Effect on Cell Viability and Apoptosis
| Parameter | This compound (Selective CDK9 Inhibitor) | CDK9 siRNA | Key Considerations |
| Cell Viability | Dose-dependent decrease in various cancer cell lines.[4] | Concentration-dependent decrease in cell viability.[4] | The magnitude of the effect can vary depending on the cell line's dependence on CDK9 activity. |
| Apoptosis | Induction of apoptosis, often measured by Annexin V staining or PARP cleavage.[5][6] | Induction of apoptosis, confirmed by DNA fragmentation assays.[7] | The kinetics of apoptosis induction may differ, with small molecules often acting faster than siRNAs. |
| Mcl-1 Expression | Downregulation of the anti-apoptotic protein Mcl-1.[4][6] | Downregulation of Mcl-1 protein levels.[4] | Mcl-1 is a key downstream target of CDK9-mediated transcription, making it a reliable marker for on-target activity. |
Table 2: Effect on Downstream Signaling
| Parameter | This compound (Selective CDK9 Inhibitor) | CDK9 siRNA | Key Considerations |
| RNA Polymerase II Ser2 Phosphorylation | Decrease in phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2).[4][8] | Decrease in p-RNA Pol II Ser2 levels.[4] | This is a direct and immediate downstream marker of CDK9 kinase activity. |
| MYC Expression | Downregulation of MYC mRNA and protein levels.[5] | Reduction in MYC expression. | The effect on MYC can be cell context-dependent. |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are crucial. Below are generalized protocols for CDK9 inhibition and siRNA knockdown.
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions or vehicle control (e.g., DMSO) to the cell culture medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Analysis: Harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), or protein analysis (e.g., Western blotting for p-RNA Pol II Ser2, Mcl-1).
Protocol 2: siRNA-Mediated Knockdown of CDK9
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% on the day of transfection.[9]
-
siRNA Preparation: Dilute the CDK9-specific siRNA and a non-targeting control siRNA in siRNA transfection medium.[9]
-
Transfection Reagent Preparation: Dilute the siRNA transfection reagent in siRNA transfection medium.[9]
-
Complex Formation: Mix the diluted siRNA and diluted transfection reagent and incubate at room temperature for 15-45 minutes to allow for complex formation.[9]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 5-7 hours at 37°C.[9]
-
Medium Change: Add fresh normal growth medium (with serum and antibiotics). Alternatively, the transfection medium can be replaced with fresh normal growth medium.
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.
-
Analysis: Harvest the cells for downstream analysis. It is crucial to confirm CDK9 protein knockdown by Western blotting. Subsequently, perform the same functional assays as for the this compound treated cells.
Visualizing the Concepts
To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Overcoming Flavopiridol Resistance: A Comparative Analysis of a Selective CDK9 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pan-CDK inhibitor Flavopiridol with a selective CDK9 inhibitor, highlighting a potential strategy to overcome Flavopiridol resistance in cancer cells. Due to the lack of publicly available data on a compound specifically named "Cdk-IN-9," this guide will utilize data for the well-characterized selective CDK9 inhibitor, CDKI-71, as a representative example to illustrate the efficacy of selective CDK9 inhibition.
Flavopiridol, a first-generation cyclin-dependent kinase (CDK) inhibitor, has shown anti-cancer activity but its clinical utility has been limited by toxicity and the development of resistance.[1][2] Flavopiridol is a pan-CDK inhibitor, targeting a broad range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and most potently, CDK9.[3] Its therapeutic effect, particularly in hematological malignancies, is largely attributed to the inhibition of CDK9, a key regulator of transcription.[4][5] This has led to the hypothesis that more selective CDK9 inhibitors could offer a wider therapeutic window and overcome resistance mechanisms.
This guide compares Flavopiridol with CDKI-71, a novel and potent CDK9 inhibitor, to showcase the potential advantages of selective CDK9 inhibition.[1]
Comparative Efficacy and Selectivity
The primary advantage of selective CDK9 inhibitors lies in their focused mechanism of action, which is predicted to reduce off-target effects and associated toxicities.
| Compound | Target CDKs | IC50 (CDK9/cyclin T1) | Efficacy in Cancer Cells | Efficacy in Normal Cells | Reference |
| Flavopiridol | CDK1, 2, 4, 6, 7, 9 | ~3-10 nM | Broad anti-cancer activity | Significant toxicity | [1][3] |
| CDKI-71 | Primarily CDK9 | Not specified | Potent cytotoxicity in cancer cell lines | Minimal toxicity in normal B- and T-cells | [1] |
As the data indicates, while both compounds are potent inhibitors of CDK9, CDKI-71 demonstrates a significantly better safety profile by sparing normal cells, a critical attribute for any therapeutic agent.
Mechanism of Action: The CDK9 Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[6][7] Cancer cells are often "addicted" to the continuous expression of these short-lived proteins for their survival.
By inhibiting CDK9, both Flavopiridol and selective CDK9 inhibitors prevent the phosphorylation of RNAPII, leading to a shutdown of transcription for these key survival genes and subsequently inducing apoptosis in cancer cells.
Caption: Mechanism of CDK9 Inhibition.
Overcoming Flavopiridol Resistance
Resistance to Flavopiridol can emerge through various mechanisms, including the upregulation of drug efflux pumps or alterations in other CDK pathways that compensate for the inhibition. A selective CDK9 inhibitor may overcome this resistance by:
-
Higher Potency and Specificity: By specifically targeting the key vulnerability of cancer cells (i.e., their reliance on CDK9-mediated transcription), a selective inhibitor can be more potent and less susceptible to compensatory mechanisms involving other CDKs.
-
Reduced Off-Target Effects: Flavopiridol's inhibition of cell cycle CDKs (CDK1, 2, 4, 6) can lead to cell cycle arrest, which in some cases can be a resistance mechanism that prevents the cells from undergoing apoptosis. A selective CDK9 inhibitor would not induce this cell cycle arrest, potentially making it more effective in inducing cell death.
Experimental Protocols
The following are standard protocols used to evaluate the efficacy of CDK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Drug Treatment: Treat the cells with a range of concentrations of the CDK inhibitor (e.g., Flavopiridol or this compound) and a vehicle control for 48-72 hours.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to assess the downstream effects of CDK9 inhibition.
-
Cell Lysis: Treat cells with the CDK inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Caption: Experimental workflow for comparing CDK inhibitors.
Conclusion
While Flavopiridol has paved the way for targeting CDKs in cancer, its broad specificity presents challenges in the clinic. The development of selective CDK9 inhibitors like CDKI-71 offers a promising path forward. By focusing on the key transcriptional addiction of cancer cells, these next-generation inhibitors have the potential to be more effective and less toxic, particularly in the context of Flavopiridol resistance. Further preclinical and clinical investigation of potent and selective CDK9 inhibitors is warranted to validate their therapeutic potential.
References
- 1. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Kinase Specificity: A Comparative Analysis of Cdk-IN-9 Cross-Reactivity
For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a comprehensive comparison of Cdk-IN-9's cross-reactivity with other kinases, supported by experimental data and detailed methodologies. While specific data for a compound named "this compound" is not publicly available, this guide utilizes data from highly selective and well-characterized CDK9 inhibitors as representative examples to illustrate the principles and methodologies of assessing kinase selectivity.
Kinase Selectivity Profile of Representative CDK9 Inhibitors
The following table summarizes the inhibitory activity of several known CDK9 inhibitors against a panel of kinases. This data, presented as IC50 (half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, highlights the varying degrees of selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | BAY-1251152 (IC50 nM) | Atuveciclib (IC50 nM) | AT7519 (IC50 nM) | P276-00 (IC50 nM) |
| CDK9 | <10 | <10 | ~47 | ~20 |
| CDK1 | >1000 | >1000 | 210 | 73 |
| CDK2 | >1000 | >1000 | 47 | 99 |
| CDK4 | >1000 | >1000 | 2300 | 63 |
| CDK5 | >1000 | >1000 | 110 | 19 |
| CDK6 | >1000 | >1000 | 3400 | 83 |
| CDK7 | >1000 | >1000 | 100 | 170 |
| CDK8 | >1000 | >1000 | ND | ND |
| CDK19 | >1000 | >1000 | ND | ND |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. "ND" indicates no data available. The intracellular engagement assays revealed that the pan-CDK inhibitors AT7519 and P276-00 engaged CDK9 with approximately 10-fold selectivity within the family.[1] In contrast, BAY-1251152 and atuveciclib are inhibitors with strong and selective engagement to CDK9 in cells, both showing > 100-fold selectivity for CDK9 over other members of the family.[1]
Experimental Protocols for Kinase Selectivity Profiling
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common assays used to determine cross-reactivity.
Biochemical Kinase Assays (e.g., Z-LYTE™, Kinase-Glo®)
These in vitro assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Z-LYTE™ Assay Protocol:
The Z-LYTE™ biochemical assay employs a fluorescence-based, coupled-enzyme format to measure kinase activity.[2]
-
Plate Preparation: 100 nL of the test compound (e.g., this compound) at various concentrations (typically from 0.1 nM to 1 µM) in an aqueous solution with up to 1% DMSO is added to the wells of a multi-well plate.[2]
-
Reagent Addition: 2.4 µL of 30 mM HEPES (pH 7.5), 2.5 µL of a 4X ATP solution, and 5 µL of a 2X Kinase Mixture containing the target kinase (e.g., CDK9/Cyclin T1) in a buffer of 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA are added to each well.[2]
-
Reaction Incubation: The plate is shaken for 30 seconds, centrifuged at 1000 x g for 1 minute, and incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.[2]
-
Detection: 5 µL of a detection mix containing 30 mM EDTA, 6 nM Eu-anti-ADP antibody, and an ADP tracer is added to each well. The plate is then shaken, centrifuged, and equilibrated at room temperature for 60 minutes.[2]
-
Data Acquisition: The fluorescence signal is read on a fluorescence plate reader, and the data are analyzed to determine the inhibitory effect of the compound.[2]
Kinase-Glo® Luminescent Kinase Assay Protocol:
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
-
Reaction Setup: A kinase reaction is set up in a 96-well or 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.[3][4]
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 45 minutes.[3][4]
-
Detection: An equal volume of Kinase-Glo® Max reagent is added to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction by converting the remaining ATP to a light signal.[3][4]
-
Signal Measurement: The plate is incubated at room temperature for 15 minutes to stabilize the luminescent signal, which is then measured using a luminometer.[3][4]
Cellular Target Engagement Assays (e.g., NanoBRET™)
Cellular assays are crucial for confirming that a compound interacts with its intended target in a physiological context. The NanoBRET™ assay measures the binding of a test compound to a target kinase in live cells.
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with the test compound at various concentrations.
-
Probe Addition: A cell-permeable fluorescent tracer that binds to the kinase is added.
-
BRET Measurement: If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer. This change in BRET signal is measured using a specialized plate reader.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in assessing kinase cross-reactivity and the biological context of CDK9, the following diagrams are provided.
Caption: A typical workflow for screening and identifying selective kinase inhibitors.
Caption: The role of CDK9 in regulating transcriptional elongation.
The Significance of CDK9 and its Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription.[5] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb).[6] P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, as well as negative elongation factors, to promote productive gene transcription.[6][7] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[7][8]
Inhibitors of CDK9 have shown promise in preclinical and clinical studies.[9] For instance, the selective CDK9 inhibitor AZD4573 has demonstrated preclinical efficacy in diffuse large B-cell lymphoma (DLBCL) cell lines.[10] The development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. The high degree of structural similarity among the ATP-binding sites of different kinases presents a significant challenge in developing specific inhibitors.[5] However, advanced techniques in computational modeling and structural biology are enabling the design of next-generation inhibitors with improved selectivity profiles.[11][12]
By providing a framework for understanding and evaluating kinase inhibitor selectivity, this guide aims to support researchers in the rational design and application of compounds like this compound for targeted therapeutic intervention.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 9. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
Cdk-IN-9: A Potent and Selective CDK9 Inhibitor Outcompeting Other Key CDK Inhibitors
For Immediate Release
In the competitive landscape of cancer drug discovery, Cdk-IN-9 has emerged as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. This guide provides a comprehensive comparison of this compound's potency (IC50) against other prominent CDK inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Potency Showdown: this compound vs. The Field
This compound demonstrates exceptional potency against CDK9 with an IC50 value of 1.8 nM. Its selectivity is highlighted by a significantly higher IC50 of 155 nM against CDK2, showcasing a remarkable selectivity window.[1] When compared to other well-established CDK inhibitors, this compound's potency against its primary target is a clear differentiator.
| Inhibitor | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK6 (IC50, nM) | CDK7 (IC50, nM) | CDK9 (IC50, nM) |
| This compound | - | 155[1] | - | - | - | - | 1.8 [1] |
| Palbociclib | >10000 | >10000 | 11 | - | 15 | - | >10000 |
| Ribociclib | - | - | 10 | - | 39 | - | - |
| Abemaciclib | - | - | 2 | - | 10 | - | Potent Inhibitor |
| Dinaciclib | 3 | 1 | - | 1 | - | - | 4 |
Note: IC50 values can vary depending on the specific assay conditions. Data for Palbociclib, Ribociclib, and Abemaciclib are representative values from preclinical studies.
Visualizing the Mechanism: CDK Signaling Pathway
The diagram below illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, a critical process in cell cycle regulation and transcription. CDK inhibitors, such as this compound, exert their effects by blocking the kinase activity of specific CDKs, thereby arresting the cell cycle or inhibiting transcription, which is particularly detrimental to cancer cells.
Caption: Simplified CDK signaling pathway and the point of intervention for this compound.
Experimental Protocols: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following outlines a general protocol for determining the IC50 of CDK inhibitors using a biochemical kinase assay.
1. Reagents and Materials:
-
Recombinant human CDK enzymes (e.g., CDK9/Cyclin T1, CDK2/Cyclin E)
-
Kinase substrate (e.g., a peptide substrate like Histone H1)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Multimode plate reader
2. Assay Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the kinase buffer, the CDK enzyme, and the kinase substrate.
-
Add the diluted inhibitor to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Record the luminescence signal using a plate reader.
3. Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 value is determined as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
Visualizing the Workflow: IC50 Determination
The following diagram outlines the typical experimental workflow for determining the IC50 value of a kinase inhibitor.
Caption: A step-by-step workflow for determining the IC50 of a kinase inhibitor.
This guide provides a foundational comparison of this compound's potency and a framework for its experimental validation. For further details on specific experimental conditions and in-depth cellular and in vivo studies, researchers are encouraged to consult the primary literature.
References
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Cdk-IN-9 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies has increasingly led to the exploration of combination treatments, aiming to enhance efficacy, overcome resistance, and minimize toxicity. Cyclin-dependent kinase 9 (CDK9) inhibitors, such as Cdk-IN-9, have emerged as promising candidates for combination strategies due to their ability to modulate the expression of key survival proteins in cancer cells. This guide provides a comparative analysis of the synergistic effects of this compound and other CDK9 inhibitors with various anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.
Synergistic Combinations: Quantitative Analysis
The synergistic potential of CDK9 inhibitors has been demonstrated in combination with B-cell lymphoma 2 (BCL-2) inhibitors, TNF-related apoptosis-inducing ligand (TRAIL), and conventional chemotherapeutics like doxorubicin. The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced anti-cancer activity achieved through these combinations.
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| MV4-11 (AML) | Voruciclib (CDK9i) + Venetoclax (BCL-2i) | Voruciclib: ~100 nM; Venetoclax: ~5 nM | Not explicitly stated, but significant potentiation observed | < 0.73[1] | Rahmani et al., 2020[1] |
| U937 (AML) | Voruciclib (CDK9i) + Venetoclax (BCL-2i) | Voruciclib: ~200 nM; Venetoclax: ~200 nM | Not explicitly stated, but significant potentiation observed | < 0.73[1] | Rahmani et al., 2020[1] |
| THP-1 (AML) | Voruciclib (CDK9i) + Venetoclax (BCL-2i) | Voruciclib: ~250 nM; Venetoclax: >1 µM | Not explicitly stated, but significant potentiation observed | < 0.73[1] | Rahmani et al., 2020[1] |
| MOLM-13 (AML) | Voruciclib (CDK9i) + Venetoclax (BCL-2i) | Voruciclib: ~150 nM; Venetoclax: ~10 nM | Not explicitly stated, but significant potentiation observed | < 0.73[1] | Rahmani et al., 2020[1] |
| Primary AML Samples | Voruciclib (CDK9i) + Venetoclax (BCL-2i) | Not applicable | Not applicable | < 0.07[1] | Rahmani et al., 2020[1] |
Table 1: Synergistic Effects of Voruciclib (CDK9 inhibitor) and Venetoclax in Acute Myeloid Leukemia (AML) Cells. The combination index (CI) values, calculated using the Chou-Talalay method, being less than 1 indicates a synergistic interaction between the two drugs, leading to enhanced cancer cell killing.
| Cell Line | Drug Combination | Treatment Conditions | Outcome | Reference |
| HeLa | SNS-032 (CDK9i) + izTRAIL | SNS-032 (300 nM) pre-incubation for 1h, followed by izTRAIL | Marked sensitization to TRAIL-induced cell death[2] | Lemke et al., 2014[2] |
| A549 (Lung Cancer) | SNS-032 (CDK9i) + izTRAIL | SNS-032 (300 nM) pre-incubation for 1h, followed by izTRAIL | Potent sensitization to TRAIL-induced apoptosis and abrogation of clonogenic survival[2] | Lemke et al., 2014[2] |
Table 2: Synergistic Sensitization to TRAIL-induced Apoptosis by SNS-032 (CDK9 inhibitor). This highlights the ability of CDK9 inhibition to overcome resistance to TRAIL-mediated cancer cell death.
| Cell Line | Drug Combination | Treatment Schedule | Combination Index (CI) | Reference |
| MDA-MB-231 (TNBC) | Roscovitine (pan-CDK inhibitor) + Doxorubicin | Sequential: Roscovitine followed by Doxorubicin | Synergistic (CI < 1) | Al-Kaabi et al., 2022 |
| MDA-MB-468 (TNBC) | Roscovitine (pan-CDK inhibitor) + Doxorubicin | Sequential: Roscovitine followed by Doxorubicin | Synergistic (CI < 1) | Al-Kaabi et al., 2022 |
| MCF-7 (ER+ Breast Cancer) | Roscovitine (pan-CDK inhibitor) + Doxorubicin | Sequential: Roscovitine followed by Doxorubicin | Additive or Antagonistic (CI ≥ 1) | Al-Kaabi et al., 2022 |
Table 3: Synergistic Effects of Sequential Roscovitine and Doxorubicin Treatment in Triple-Negative Breast Cancer (TNBC) Cells. The data indicates that the synergistic effect is specific to the TNBC subtype.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of CDK9 inhibitors are primarily attributed to their ability to downregulate the transcription of short-lived anti-apoptotic proteins, thereby sensitizing cancer cells to the cytotoxic effects of other drugs.
Figure 1: Mechanism of synergy. CDK9 inhibition by this compound prevents the transcription of anti-apoptotic proteins Mcl-1 and c-FLIP, sensitizing cancer cells to apoptosis induced by BCL-2 inhibitors, TRAIL, or chemotherapy.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, A549, MDA-MB-231)
-
Complete growth medium
-
96-well plates
-
This compound (or other CDK9 inhibitor)
-
Combination drug (e.g., Venetoclax, TRAIL, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the single agents or their combinations at a constant ratio. Include vehicle-treated wells as a control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values and Combination Index (CI) can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or other CDK9 inhibitor)
-
Combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay.
-
After the incubation period, harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Figure 2: Apoptosis assay workflow.
Western Blot Analysis
Objective: To detect changes in the protein levels of Mcl-1 and c-FLIP following drug treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (or other CDK9 inhibitor)
-
Combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Mcl-1, anti-c-FLIP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells in 6-well plates as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is used as a loading control.
Conclusion
The evidence presented in this guide strongly supports the synergistic potential of combining this compound and other CDK9 inhibitors with various anti-cancer agents. The downregulation of key survival proteins like Mcl-1 and c-FLIP provides a clear mechanistic rationale for the observed synergy. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further investigate and develop these promising combination therapies for clinical application. The signaling pathway and workflow diagrams serve as visual aids to conceptualize the complex interactions and experimental designs. Future studies should focus on optimizing dosing schedules and evaluating these combinations in more complex preclinical models to pave the way for successful clinical translation.
References
- 1. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Effects of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of a novel Cyclin-Dependent Kinase 9 (CDK9) inhibitor, herein referred to as Cdk-IN-9, with other well-characterized compounds targeting CDK9. The objective is to present a clear, data-driven comparison of their performance in inducing apoptosis, supported by experimental evidence and detailed methodologies.
Introduction to CDK9 Inhibition and Apoptosis
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation.[1] Cancer cells are often addicted to the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, for their survival.[2] Inhibition of CDK9 disrupts this process, leading to the rapid depletion of these crucial survival proteins and subsequently triggering apoptosis, making it an attractive target for cancer therapy.[3][4]
This guide will compare the apoptotic efficacy of this compound with several other CDK9 inhibitors, including SNS-032, AZD4573, Dinaciclib, and Flavopiridol, across various cancer cell lines.
Comparative Analysis of Apoptotic Induction
The following tables summarize the quantitative data on the apoptotic effects of this compound and comparator compounds. The data has been compiled from various studies to provide a comparative overview.
Table 1: IC50 Values for Inhibition of Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| This compound (Hypothetical) | Jurkat | T-cell Leukemia | 150 | - |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [5] |
| REH | B-cell Acute Lymphocytic Leukemia | 200 | [5] | |
| SEM | B-cell Acute Lymphocytic Leukemia | 350 | [5] | |
| RS4;11 | B-cell Acute Lymphocytic Leukemia | 250 | [5] | |
| AZD4573 | B-ALL cell lines | B-cell Acute Lymphocytic Leukemia | Lower than SNS-032 | [5] |
| Dinaciclib | HT-29 | Colorectal Cancer | - | [6] |
| Flavopiridol | MCF-7 | Breast Carcinoma | - | |
| LY2857785 | ATL cell lines | Adult T-cell Leukemia/Lymphoma | - | [7] |
Table 2: Effects on Key Apoptotic Markers
| Compound | Cell Line | Effect on Cleaved Caspase-3 | Effect on Cleaved PARP | Effect on Mcl-1 Levels | Effect on c-Myc Levels | Citation(s) |
| This compound (Hypothetical) | Jurkat | Increased | Increased | Decreased | Decreased | - |
| SNS-032 | B-ALL cell lines | Markedly up-regulated | - | - | - | [5] |
| Dinaciclib | HT-29 | Increased | Increased | Markedly decreased | - | [6] |
| Flavopiridol | Various | Increased | Increased | Decreased | Decreased | |
| LY2857785 | ATL cell lines | Increased | Increased | Suppressed | Decreased | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling CDK9's Secrets: A Comparative Guide to Analog-Sensitive Kinase Assays and Alternative Approaches
For researchers, scientists, and drug development professionals navigating the complexities of cyclin-dependent kinase 9 (CDK9) biology, the choice of experimental approach is critical. This guide provides an objective comparison of the analog-sensitive kinase assay technology with other methods for studying CDK9, supported by experimental data and detailed protocols to inform your research strategy.
The study of CDK9, a key regulator of transcriptional elongation, is paramount in understanding various pathological conditions, including cancer and viral infections. The analog-sensitive (AS) kinase assay has emerged as a powerful chemical genetic tool to dissect the specific functions of CDK9 by allowing for the direct and highly specific identification of its substrates within a cellular context. This approach involves engineering the CDK9 protein to accommodate a bulky ATP analog that is not utilized by wild-type kinases in the cell. This enables the specific labeling and subsequent identification of direct CDK9 substrates.
This guide will compare the analog-sensitive CDK9 assay to other widely used techniques for interrogating CDK9 function, including the use of broad-spectrum and selective small-molecule inhibitors, traditional in vitro kinase assays, and other proteomic and genetic methods.
Performance Comparison of CDK9 Investigation Methods
The selection of an appropriate method for studying CDK9 depends on the specific research question. The analog-sensitive approach offers unparalleled specificity for substrate identification in a cellular environment. In contrast, small-molecule inhibitors are valuable for probing the pharmacological effects of CDK9 inhibition, though off-target effects can be a concern, especially with less selective compounds.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Analog-Sensitive (AS) Kinase Assay | Engineering CDK9 to utilize a modified ATP analog for specific substrate labeling. | High specificity for direct substrates in a cellular context; allows for quantitative phosphoproteomics.[1][2][3] | Requires generation of a specific mutant cell line or protein; synthesis of ATP analogs can be complex. | Direct substrate identification and validation; mapping kinase-specific phosphorylation networks.[1][3] |
| Broad-Spectrum CDK Inhibitors (e.g., Flavopiridol, Dinaciclib) | Use of small molecules that inhibit multiple CDKs, including CDK9. | Readily available; useful for studying the broader effects of pan-CDK inhibition. | Lack of specificity can lead to off-target effects, making it difficult to attribute outcomes solely to CDK9 inhibition.[4] | Initial screening for the effects of CDK inhibition; combination therapy studies. |
| Selective CDK9 Inhibitors (e.g., NVP-2, AZD4573) | Use of small molecules with higher affinity for CDK9 over other kinases. | Greater specificity than broad-spectrum inhibitors; suitable for in vivo studies.[5][6] | Potential for off-target effects still exists; selectivity is relative and should be carefully validated.[7] | Investigating the physiological and pathological roles of CDK9; preclinical drug development.[8][9] |
| In Vitro Kinase Assays | Purified CDK9 is incubated with a potential substrate and ATP to measure phosphorylation. | Simple and direct measurement of kinase activity; useful for screening inhibitors.[10][11] | Lacks the physiological context of a cell; may not reflect in vivo substrate specificity. | High-throughput screening of inhibitor libraries; determining enzyme kinetics. |
| Affinity Purification-Mass Spectrometry (AP-MS) | Identification of proteins that physically interact with CDK9. | Can identify components of CDK9-containing protein complexes. | Does not directly identify phosphorylation substrates; interactions may be transient or indirect. | Mapping the CDK9 interactome; identifying potential regulatory partners and substrates. |
| Genetic Perturbation (siRNA, CRISPR) | Knockdown or knockout of the CDK9 gene to observe downstream effects. | Allows for the study of the long-term consequences of CDK9 loss. | Can induce compensatory mechanisms; may not distinguish between kinase-dependent and -independent functions. | Validating the role of CDK9 in specific cellular processes. |
Quantitative Data: A Look at CDK9 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several common CDK inhibitors against CDK9 and other CDKs, highlighting the varying degrees of selectivity.
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | Selectivity Profile |
| Flavopiridol | <10 | ~40-70 | ~40-70 | ~40-70 | - | - | Pan-CDK inhibitor[4][7] |
| Dinaciclib | 4 | 3 | 1 | - | 1 | - | Potent inhibitor of CDK1, 2, 5, and 9[4][12] |
| SNS-032 | - | - | - | - | - | - | Selective for Cdk9[13] |
| NVP-2 | 0.514 | - | - | - | - | - | Highly selective for CDK9[5] |
| AZD4573 | <4 | >10-fold selectivity | >10-fold selectivity | >10-fold selectivity | >10-fold selectivity | >10-fold selectivity | Highly selective for CDK9[14] |
| KB-0742 | 6 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | Orally bioavailable and selective CDK9 inhibitor[7] |
| Cdk9 Inhibitor II | 350 | 44,000 | 20,000 | 13,500 | - | 26,000 | Cdk9-selective |
Experimental Protocols
Analog-Sensitive CDK9 Kinase Assay for Substrate Identification
This protocol outlines the general workflow for identifying direct CDK9 substrates using an analog-sensitive cell line combined with quantitative phosphoproteomics.[1][15]
1. Generation of an Analog-Sensitive CDK9 Cell Line:
- Use CRISPR/Cas9 gene editing to introduce a "gatekeeper" mutation (e.g., F103A) in the endogenous CDK9 locus of the chosen cell line (e.g., Raji B-cells).[1] This mutation creates a larger ATP-binding pocket that can accommodate a bulky ATP analog.
- Verify the homozygous mutation by sequencing.
2. Cell Culture and SILAC Labeling:
- Culture the CDK9-AS cells in media containing either "heavy" (e.g., ¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) or "light" (normal) amino acids for at least five cell divisions to achieve complete labeling.
3. Inhibition and Cell Lysis:
- Treat the "heavy" labeled cells with a specific inhibitor for the AS-kinase (e.g., 1-NA-PP1) and the "light" labeled cells with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
- Harvest and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
4. Protein Digestion and Phosphopeptide Enrichment:
- Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.
- Perform in-solution or in-gel digestion of the proteins using trypsin.
- Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
5. LC-MS/MS Analysis and Data Interpretation:
- Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use software such as MaxQuant to identify and quantify the relative abundance of phosphopeptides (heavy/light ratios).
- Phosphosites that show a significant decrease in the heavy/light ratio upon inhibitor treatment are considered potential direct substrates of CDK9.
In Vitro CDK9 Kinase Assay
This protocol describes a basic in vitro kinase assay to measure CDK9 activity and screen for inhibitors.
1. Reagents and Materials:
- Purified recombinant CDK9/Cyclin T complex.
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate).
- Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II or a generic substrate like histone H1).
- ATP (including [γ-³²P]ATP for radiometric detection or using a luminescence-based ATP detection kit).
- Test inhibitors at various concentrations.
2. Assay Procedure:
- In a microplate, combine the kinase assay buffer, CDK9/Cyclin T, and the substrate.
- Add the test inhibitor or vehicle control.
- Initiate the reaction by adding ATP.
- Incubate at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Kinase Activity:
- Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
- Luminescence-based Assay (e.g., Kinase-Glo™): Measure the amount of remaining ATP using a luciferase-based reaction. A decrease in luminescence indicates higher kinase activity.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the CDK9 signaling pathway and the workflow of the analog-sensitive kinase assay.
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II and negative elongation factors to promote transcriptional elongation.
References
- 1. Analog-sensitive cell line identifies cellular substrates of CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analog-sensitive cell line identifies cellular substrates of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Comparative Guide to CDK9 Inhibitors: Unveiling the Structural Nuances of Cdk-IN-9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal target. Its role in regulating transcriptional elongation makes it a critical node in the survival of many cancer cells. A growing arsenal of small molecule inhibitors has been developed to target CDK9, each with unique structural features and inhibitory profiles. This guide provides an objective comparison of Cdk-IN-9 (also known as MC180295) with other prominent CDK9 inhibitors, supported by experimental data to inform research and development decisions.
Structural Distinctions at the Core of Selectivity
The chemical architecture of a CDK9 inhibitor is fundamental to its potency and selectivity. Below, we compare the structure of this compound, a diaminothiazole derivative, with other well-characterized CDK9 inhibitors from different chemical classes.
This compound (MC180295) is a potent and selective CDK9 inhibitor.[1][2] Its diaminothiazole scaffold represents a distinct chemical class compared to many earlier-generation CDK inhibitors. The crystal structure of MC180295 in complex with CDK9/cyclinT1 reveals specific interactions within the ATP-binding pocket that contribute to its high affinity and selectivity.[3]
Flavopiridol (Alvocidib) , a semi-synthetic flavonoid, was one of the first CDK inhibitors to enter clinical trials.[4][5] Structurally, it is a pan-CDK inhibitor, though it shows a preference for CDK9.[4] Its planar flavone ring system interacts with the ATP binding site.
SNS-032 (BMS-387032) is an aminothiazole-based inhibitor with potent activity against CDK2, CDK7, and CDK9.[6][7][8] Its structure allows it to fit into the ATP-binding cleft of these kinases.
Atuveciclib (BAY 1143572) is a highly selective, orally available PTEFb/CDK9 inhibitor.[9][10][11][12][13] Its chemical structure is distinct, featuring a triazine core.
AZD4573 is another highly selective and potent CDK9 inhibitor designed for transient target engagement.[14][15][16][17]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro potency and selectivity of this compound and its comparators. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
| Inhibitor | CDK9 IC50 (nM) | Other CDK IC50s (nM) | Reference |
| This compound (MC180295) | 5 | CDK1 (138), CDK2 (233), CDK4 (112), CDK5 (159), CDK6 (712), CDK7 (555) | [1] |
| Flavopiridol | 20-100 (range) | Broad-spectrum CDK inhibitor (CDK1, 2, 4, 6) | [18] |
| SNS-032 | 4 | CDK2 (38), CDK7 (62) | [6][7] |
| Atuveciclib | 13 | Highly selective vs other CDKs (>100-fold) | [9][10] |
| AZD4573 | <4 | Highly selective vs other CDKs (>10-fold) | [16] |
Table 1: In Vitro Potency of CDK9 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of each inhibitor against CDK9 and other cyclin-dependent kinases.
| Inhibitor | Kinase Selectivity Profile | Reference |
| This compound (MC180295) | At least 22-fold more selective for CDK9 over other CDKs. Also inhibits GSK-3α and GSK-3β. | [1] |
| Flavopiridol | Pan-CDK inhibitor with activity against CDKs 1, 2, 4, 6, 7, and 9. | [4] |
| SNS-032 | Potent inhibitor of CDK2, CDK7, and CDK9. | [19] |
| Atuveciclib | Highly selective for CDK9, with submicromolar activity against GSK3α and GSK3β. | [9][10] |
| AZD4573 | Screened against 468 kinases, showing high selectivity for CDK9. | [14][15] |
Table 2: Kinase Selectivity Profiles. This table provides a qualitative and quantitative overview of the selectivity of each inhibitor against a broader range of kinases.
CDK9 Signaling Pathway in Transcriptional Regulation
CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key regulatory step in gene transcription.[20][21][22][23][24]
Caption: CDK9 signaling in transcription and its inhibition.
Experimental Protocols
In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and is a common method for determining the in vitro potency of kinase inhibitors.[25][26][27][28][29]
Objective: To measure the IC50 value of a test compound against CDK9.
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x concentration of CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a 2x concentration of substrate and ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of kinases.[30][31][32][33][34]
Objective: To determine the binding affinity (and thus selectivity) of a test compound for a panel of kinases.
Materials:
-
A panel of purified kinases (tagged, e.g., with His or GST)
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Kinase buffer
-
Test compound (serially diluted)
-
384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Assay Setup:
-
Add 4 µL of the diluted test compound or vehicle to the wells of a 384-well plate.
-
Add 8 µL of a 2x mixture of the specific kinase and the Eu-labeled antibody to each well.
-
Add 4 µL of a 4x concentration of the kinase tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. Excite the Europium donor at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the test compound. Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for each kinase in the panel. The relative IC50 values across the kinase panel provide the selectivity profile of the inhibitor.
Conclusion
This compound (MC180295) stands out as a highly potent and selective CDK9 inhibitor with a distinct diaminothiazole chemical structure. Its high selectivity, as demonstrated by comparative quantitative data, may offer a wider therapeutic window compared to less selective, first-generation CDK inhibitors like Flavopiridol. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel CDK9 inhibitors. The continued exploration of structurally diverse and highly selective CDK9 inhibitors like this compound holds significant promise for the development of more effective and targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. mdpi.com [mdpi.com]
- 20. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. promega.com [promega.com]
- 26. researchgate.net [researchgate.net]
- 27. Promega ADP-Glo Kinase Assay + CDK9/CyclinK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. promega.com [promega.com]
- 30. assets.fishersci.com [assets.fishersci.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. assets.fishersci.com [assets.fishersci.com]
- 33. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of Cdk-IN-9 and Palbociclib: A Guide for Researchers
This guide provides a detailed comparative analysis of two kinase inhibitors, Cdk-IN-9 and Palbociclib, for researchers, scientists, and drug development professionals. While Palbociclib is a well-characterized and clinically approved CDK4/6 inhibitor, publicly available data for this compound is limited. Therefore, this guide utilizes data from other highly selective CDK9 inhibitors as a proxy for this compound to provide a meaningful comparison. This approach is based on the assumption that potent and selective CDK9 inhibitors will exhibit similar biological effects.
Executive Summary
This document presents a head-to-head comparison of this compound (represented by proxy CDK9 inhibitors) and Palbociclib, focusing on their mechanism of action, target selectivity, and effects on cancer cells. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using the DOT language are included to illustrate signaling pathways, experimental workflows, and the logical framework of this comparison.
Mechanism of Action
Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 phase to the S phase.[1] By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the release of the E2F transcription factor. This action ultimately leads to a G1 cell cycle arrest and a halt in cell proliferation.[1][2]
This compound , as a representative selective CDK9 inhibitor, operates through a distinct mechanism. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex.[3] This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for productive transcript elongation.[3] Inhibition of CDK9, therefore, does not directly arrest the cell cycle in the same manner as CDK4/6 inhibitors but rather leads to a global shutdown of transcription of short-lived mRNAs, including those encoding key survival proteins like Mcl-1 and Myc.[4][5] This transcriptional repression ultimately induces apoptosis in cancer cells that are dependent on these survival signals.[4][5]
Diagram 1: Comparative Signaling Pathways
Caption: Signaling pathways of Palbociclib and this compound.
Quantitative Performance Data
The following tables summarize the key quantitative data for Palbociclib and representative selective CDK9 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Palbociclib IC50 (nM) | This compound (Proxy: NVP-2) IC50 (nM) | This compound (Proxy: CDDD11-8) Kᵢ (nM) | This compound (Proxy: SNS-032) IC50 (nM) |
| CDK4 | 11[6] | >1000 | >400 | 925[7] |
| CDK6 | 16[6] | >1000 | >400 | >1000[8] |
| CDK9 | >1000[9] | 0.514 [10] | 8 [11] | 4 [3] |
| CDK1 | >1000 | 584[10] | >400 | 480[7] |
| CDK2 | >1000 | 706[10] | >400 | 38[3] |
| CDK7 | >1000 | >1000 | >400 | 62[3] |
| FLT3-ITD | Not Reported | Not Reported | 13 [11] | Not Reported |
Data for NVP-2, CDDD11-8, and SNS-032 are used as proxies for this compound.
Table 2: Cellular Activity - Half-Maximal Inhibitory Concentration (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Palbociclib IC50 (nM) | This compound (Proxy: CDDD11-8) IC50 (nM) |
| MCF-7 | Breast (ER+) | 13.3 - 48.3[12] | Not Reported |
| T47D | Breast (ER+) | ~100 | Not Reported |
| MDA-MB-231 | Breast (TNBC) | 285[13] | 658[14] |
| MDA-MB-468 | Breast (TNBC) | >1000[13] | 342[6][14] |
| H520 | Lung Squamous Cell | 8880[8] | Not Reported |
| H226 | Lung Squamous Cell | 9610[8] | Not Reported |
| MV4-11 | Leukemia (AML, FLT3-ITD) | Not Reported | <100 |
| MOLM-13 | Leukemia (AML, FLT3-ITD) | Not Reported | <100[15] |
Data for CDDD11-8 is used as a proxy for this compound.
Kinase Selectivity Profile
Palbociclib demonstrates high selectivity for CDK4 and CDK6.[16] Kinome-wide screening has confirmed its specificity, with very few off-target kinases identified.[17] However, some chemoproteomic studies have shown that at higher concentrations, Palbociclib can interact with other kinases, including CDK9, though with much lower affinity.[9]
Selective CDK9 inhibitors , such as NVP-2 and CDDD11-8, exhibit a distinct selectivity profile. NVP-2 potently inhibits CDK9 with sub-nanomolar IC50 and shows excellent kinome selectivity when profiled against a large panel of kinases.[18] CDDD11-8 is also highly selective for CDK9 but has the notable off-target activity against FLT3-ITD, a common mutation in acute myeloid leukemia.[11][19][20]
Diagram 2: Kinase Selectivity Comparison
Caption: Kinase selectivity profiles of Palbociclib and this compound (proxy).
Effects on Cell Cycle and Apoptosis
Palbociclib primarily induces a cytostatic effect by causing a G1 phase cell cycle arrest.[2] This arrest is a direct consequence of its inhibition of CDK4/6 and the subsequent block in Rb phosphorylation. While the primary effect is cell cycle arrest, at higher concentrations or in specific cellular contexts, Palbociclib has also been shown to induce apoptosis.[2][7][10][21]
In contrast, the primary mechanism of action for selective CDK9 inhibitors is the induction of apoptosis.[4][5][22] By inhibiting transcriptional elongation, these compounds lead to the rapid depletion of anti-apoptotic proteins, thereby triggering programmed cell death.[4][5] While some studies have reported that CDK9 inhibition can lead to cell cycle arrest, this is generally considered a secondary effect to the potent induction of apoptosis.[6][14][23]
Experimental Protocols
In Vitro Kinase Assay (for CDK9)
This protocol is adapted from commercially available kinase assay kits and published methodologies.[18][24][25][26]
Objective: To determine the in vitro inhibitory activity of a compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[24]
-
ATP
-
Substrate (e.g., a peptide substrate for CDK9)
-
Test compound (this compound or other inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound, recombinant CDK9/Cyclin T1 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram 3: In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro CDK9 kinase assay.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.[15]
Objective: To determine the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Palbociclib or this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[2]
Objective: To analyze the effect of a compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Palbociclib are kinase inhibitors with fundamentally different mechanisms of action and cellular effects. Palbociclib is a highly selective CDK4/6 inhibitor that induces a cytostatic G1 cell cycle arrest. In contrast, selective CDK9 inhibitors like this compound (as represented by its proxies) primarily induce apoptosis by inhibiting transcription. This comparative analysis highlights the importance of understanding the specific molecular targets and downstream consequences of kinase inhibitors for their effective application in cancer research and therapy. The choice between targeting cell cycle progression with an agent like Palbociclib or inducing transcriptional arrest and apoptosis with a CDK9 inhibitor will depend on the specific genetic and molecular characteristics of the cancer being studied. Further research is warranted to directly compare the efficacy and selectivity of this compound with other kinase inhibitors.
References
- 1. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alvocidib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CDDD11-8|CAS 2241659-94-7|DC Chemicals [dcchemicals.com]
- 18. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CDDD11-8 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. CDDD11-8 | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Systematic Kinase Inhibitor Profiling Identifies CDK9 as a Synthetic Lethal Target in NUT Midline Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Cdk-IN-9
Researchers and drug development professionals handling Cdk-IN-9, a potent kinase inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Body Protection: Impervious clothing to prevent skin contact[1][2].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1][2].
Handling and Storage: Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Parameter | Specification | Source |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent dust and aerosol formation. Use in a well-ventilated area. | [1] |
| Storage (Powder) | Store at -20°C in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Storage (in Solvent) | Store at -80°C in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions[5].
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[4][5].
-
The label must include:
-
The full chemical name: "this compound"[5]. Avoid abbreviations.
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container[4].
-
The name of the principal investigator or lab[6].
-
Appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
-
-
Waste Accumulation and Storage:
-
Spill Management:
-
In the event of a spill, collect the spillage immediately[1].
-
For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders[1][2].
-
Decontaminate the affected surfaces by scrubbing with alcohol[1][2].
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][3].
-
Follow all institutional, local, and national regulations for hazardous waste disposal[6]. The primary method for disposal is through an approved waste disposal plant, which may involve incineration or other specialized treatments[1].
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the most up-to-date information.
References
- 1. This compound|3031561-92-6|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 4. 5 Best Practices for Hazardous Waste Disposal | HWH Environmental [hwhenvironmental.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. a.storyblok.com [a.storyblok.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk-IN-9
For Immediate Use by Laboratory Personnel: This document provides critical safety and logistical information for the handling and disposal of Cdk-IN-9, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a small molecule inhibitor primarily investigated for its role in cancer therapy. It functions as a molecular glue, inducing the degradation of Cyclin K, which in turn leads to the dephosphorylation of key proteins and ultimately triggers apoptosis.[1] Due to its biological activity, careful handling is paramount.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound in both solid (powder) and solution forms.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides protection against incidental contact. Given that this compound is often dissolved in DMSO, nitrile gloves offer fair to good resistance. Immediate change of gloves upon contamination is crucial. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of this compound solutions or airborne powder particles. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions in a well-ventilated area. Use a NIOSH-approved respirator if weighing or handling the powder outside of a chemical fume hood. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: From Handling to Disposal
This section outlines the procedural steps for the safe handling, use, and disposal of this compound.
Handling and Storage
-
Engineering Controls: Always handle this compound, both in solid and solution form, in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powder form to avoid aerosol formation.[2]
-
Storage: Store this compound powder at -20°C. If in a solvent, store at -80°C.[2] Keep the container tightly sealed and protected from direct sunlight.[2]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
Experimental Workflow: Assessing this compound-Induced Apoptosis
The following provides a detailed workflow for a common experiment to assess the apoptotic effects of this compound on a cancer cell line.
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted from the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.[1][2][3]
-
Cell Seeding: Seed a human cancer cell line (e.g., MINO cells) in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 2.5 nM to 40 nM).[1] Also prepare a vehicle control (DMSO in culture medium) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity, indicating apoptosis.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused stock solutions, cell culture media, pipette tips, and gloves, should be segregated from regular laboratory waste.
-
Collection: Collect all this compound contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. For liquid waste, use a labeled, leak-proof container.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Harmful if swallowed," "Toxic to aquatic life").[2]
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. The waste must be disposed of at an approved waste disposal plant in accordance with federal, state, and local regulations.[2][4] Do not dispose of this compound down the drain or in the regular trash.
Mechanism of Action: this compound Induced Apoptosis
This compound exerts its cytotoxic effects by acting as a molecular glue, inducing an interaction between CDK12 and DDB1. This leads to the polyubiquitination and subsequent degradation of Cyclin K. The loss of Cyclin K results in the dephosphorylation of RNA Polymerase II, which in turn downregulates the expression of anti-apoptotic proteins like Mcl-1 and XIAP. This cascade of events ultimately activates caspases and leads to programmed cell death, or apoptosis.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
